Product packaging for 5-Cyclopropyl-1,3,4-oxadiazol-2-amine(Cat. No.:CAS No. 89179-60-2)

5-Cyclopropyl-1,3,4-oxadiazol-2-amine

Cat. No.: B1317794
CAS No.: 89179-60-2
M. Wt: 125.13 g/mol
InChI Key: BXHGGEZILMHEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Cyclopropyl-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O B1317794 5-Cyclopropyl-1,3,4-oxadiazol-2-amine CAS No. 89179-60-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHGGEZILMHEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588015
Record name 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89179-60-2
Record name 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyclopropyl-1,3,4-oxadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Cyclopropyl-1,3,4-oxadiazol-2-amine, a valuable heterocyclic scaffold in medicinal chemistry. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Introduction

The 1,3,4-oxadiazole moiety is a privileged structure in drug discovery, known for its diverse pharmacological activities. The 2-amino-5-substituted variants, in particular, serve as crucial intermediates in the synthesis of more complex bioactive molecules. This compound, with its unique cyclopropyl substituent, offers interesting physicochemical properties for molecular design and development. This guide outlines the most prevalent and effective methods for its synthesis.

Core Synthetic Pathways

There are three primary and well-documented synthetic pathways for the preparation of this compound. These routes are:

  • Route A: Reaction of Cyclopropanecarbohydrazide with Cyanogen Bromide.

  • Route B: Oxidative Cyclization of Cyclopropanecarboxaldehyde Semicarbazone.

  • Route C: Cyclodesulfurization of 1-(Cyclopropanecarbonyl)thiosemicarbazide.

The selection of a particular route may depend on the availability of starting materials, desired scale of synthesis, and safety considerations.

Experimental Protocols and Data

Route A: From Cyclopropanecarbohydrazide and Cyanogen Bromide

This is often the most direct and high-yielding method for the synthesis of 2-amino-1,3,4-oxadiazoles.[1] The reaction proceeds via the nucleophilic attack of the hydrazide onto cyanogen bromide, followed by intramolecular cyclization.

Experimental Protocol:

  • A solution of cyanogen bromide is prepared in a suitable solvent, such as methanol.

  • To this solution, a solution of cyclopropanecarbohydrazide in the same solvent is added.

  • The reaction mixture is then heated, typically near the boiling point of the solvent.

  • Upon completion, the reaction is concentrated under reduced pressure.

  • The resulting solid is isolated, for example, by the addition of water or an anti-solvent, followed by filtration.

  • The crude product is then purified by recrystallization.

Quantitative Data Summary (Route A):

ParameterValueReference
Starting Material 1CyclopropanecarbohydrazideGeneral Method
Starting Material 2Cyanogen Bromide[1]
SolventMethanol[1]
Reaction TemperatureReflux[1]
Reaction TimeNot SpecifiedGeneral Method
YieldGood to Excellent[1]
PurificationRecrystallization[1]

Logical Workflow for Route A:

route_a start Start step1 Dissolve Cyanogen Bromide in Methanol start->step1 step2 Add Cyclopropanecarbohydrazide Solution step1->step2 Reactants step3 Heat to Reflux step2->step3 step4 Concentrate Under Vacuum step3->step4 Reaction Completion step5 Isolate Solid Product step4->step5 step6 Recrystallize step5->step6 Purification end 5-Cyclopropyl-1,3,4- oxadiazol-2-amine step6->end route_b aldehyde Cyclopropanecarboxaldehyde semicarbazone Cyclopropyl Semicarbazone (Intermediate) aldehyde->semicarbazone Condensation semicarbazide Semicarbazide semicarbazide->semicarbazone product 5-Cyclopropyl-1,3,4- oxadiazol-2-amine semicarbazone->product Oxidative Cyclization oxidant Iodine (I₂) oxidant->product route_c cluster_step1 Acylthiosemicarbazide Formation cluster_step2 Oxidative Cyclodesulfurization start_c Cyclopropanecarbonyl Chloride + Thiosemicarbazide intermediate 1-(Cyclopropanecarbonyl)thiosemicarbazide start_c->intermediate Reaction in THF oxidant_c Add Oxidizing Agent (e.g., DBDMH/KI) intermediate->oxidant_c product_c 5-Cyclopropyl-1,3,4- oxadiazol-2-amine oxidant_c->product_c Cyclization

References

Spectroscopic Characterization of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for 5-Cyclopropyl-1,3,4-oxadiazol-2-amine. Due to the limited availability of published experimental data for this specific molecule, this guide presents a summary of predicted data and representative experimental data from closely related 2-amino-1,3,4-oxadiazole and 5-cyclopropyl-1,3,4-oxadiazole analogues. The information herein serves as a valuable reference for the characterization of this and similar compounds.

Molecular Structure and Properties

  • IUPAC Name: this compound[1]

  • CAS Number: 89179-60-2[1][2]

  • Molecular Formula: C₅H₇N₃O[1][2][3]

  • Molecular Weight: 125.13 g/mol [1][2]

  • InChI Key: BXHGGEZILMHEAM-UHFFFAOYSA-N[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. Below are the expected chemical shifts for this compound based on the analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the amine protons and the protons of the cyclopropyl group.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
-NH₂5.0 - 7.0Broad Singlet2H
-CH (cyclopropyl)1.5 - 2.0Multiplet1H
-CH₂ (cyclopropyl)0.8 - 1.2Multiplet4H

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The signals for the two carbons of the oxadiazole ring are expected at the lower field (higher ppm) region.

Carbon Expected Chemical Shift (δ, ppm)
C=N (Oxadiazole)160 - 165
C-NH₂ (Oxadiazole)155 - 160
-CH (cyclopropyl)5 - 15
-CH₂ (cyclopropyl)5 - 15

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-O bonds.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine)3100 - 3400Medium, Broad
C-H Stretch (cyclopropyl)2900 - 3100Medium
C=N Stretch (oxadiazole)1630 - 1680Strong
N-H Bend (amine)1580 - 1650Medium
C-O-C Stretch (oxadiazole)1020 - 1070Strong

Table 3: Predicted IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectral Data

For this compound (C₅H₇N₃O), the following ions are predicted to be observed.

Adduct m/z (mass-to-charge ratio)
[M+H]⁺126.06619
[M+Na]⁺148.04813
[M-H]⁻124.05164
[M]⁺125.05837

Table 4: Predicted m/z values for various adducts of this compound in high-resolution mass spectrometry.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid State (KBr pellet): Grind a small amount of the sample with dry KBr powder and press it into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in either positive or negative ion mode. For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is typically used to obtain accurate mass measurements.

  • Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺). Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Analysis Spectral Data Analysis - Chemical Shifts - Coupling Constants - Frequencies - m/z values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

"physical and chemical properties of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of its Physicochemical Properties, Synthesis, and Biological Potential

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known to impart a range of biological activities. This document collates available experimental and predicted data, details common synthetic protocols, and explores the potential therapeutic applications of this class of compounds. The information presented herein is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Identity and Structure

This compound is a five-membered heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a cyclopropyl group at the 5-position and an amine group at the 2-position.

  • IUPAC Name: this compound

  • CAS Number: 89179-60-2[1]

  • Molecular Formula: C₅H₇N₃O[1]

  • Molecular Weight: 125.13 g/mol [1]

  • Canonical SMILES: C1CC1C2=NN=C(O2)N

  • InChI Key: BXHGGEZILMHEAM-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. Table 1 includes experimentally determined and vendor-provided data, while Table 2 lists computationally predicted properties.

Table 1: Experimental and Vendor-Provided Physical and Chemical Properties

PropertyValueSource
Physical FormSolid[1]
Boiling Point282 °CChemicalBook
Density1.406 g/cm³ChemicalBook
Flash Point124 °CChemicalBook
Storage Temperature2-8°C, protect from lightChemicalBook

Table 2: Predicted Physicochemical Properties

PropertyValueSource
pKa-0.58 ± 0.13ChemicalBook
XlogP-0.7[2]
Monoisotopic Mass125.058914 Da[2]
Predicted Collision Cross Section (Ų) [2]
[M+H]⁺125.9[2]
[M+Na]⁺137.1[2]
[M-H]⁻131.6[2]
[M+NH₄]⁺140.7[2]
[M+K]⁺135.4[2]

Experimental Protocols

General Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles

A widely used method involves the condensation of an aldehyde with semicarbazide to form a semicarbazone, followed by oxidative cyclization.[3]

Step 1: Formation of Semicarbazone

  • Dissolve semicarbazide hydrochloride and sodium acetate in water.

  • Add a solution of the corresponding aldehyde (in this case, cyclopropanecarbaldehyde) in methanol to the semicarbazide solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to obtain the crude semicarbazone.

Step 2: Oxidative Cyclization to form 2-Amino-1,3,4-oxadiazole

  • Redissolve the crude semicarbazone in a suitable solvent such as 1,4-dioxane.

  • Add potassium carbonate and iodine to the solution.

  • Heat the reaction mixture at 80°C.[3]

  • Monitor the reaction by TLC until the starting material is consumed.[3]

  • After completion, the reaction mixture is worked up, typically by extraction and washing.

  • The crude product is then purified by column chromatography on silica gel to afford the pure 2-amino-5-substituted-1,3,4-oxadiazole.[3]

Below is a workflow diagram illustrating this synthetic approach.

G cluster_step1 Step 1: Semicarbazone Formation cluster_step2 Step 2: Oxidative Cyclization A Semicarbazide HCl + NaOAc in H2O C Reaction at Room Temperature A->C B Aldehyde in MeOH B->C D Solvent Evaporation C->D E Crude Semicarbazone in 1,4-Dioxane D->E Proceed to Cyclization F Add K2CO3 and I2 E->F G Heat at 80°C F->G H Work-up and Purification G->H I Pure 2-Amino-1,3,4-oxadiazole H->I

Caption: General workflow for the synthesis of 2-amino-1,3,4-oxadiazoles.

Characterization Methods

The synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

  • Infrared (IR) Spectroscopy: The IR spectrum of a 2-amino-1,3,4-oxadiazole would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C=N stretching of the oxadiazole ring (around 1610 cm⁻¹), and C-O-C stretching.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show signals corresponding to the protons of the cyclopropyl group and a characteristic signal for the -NH₂ protons.

    • ¹³C NMR: The carbon NMR spectrum would display signals for the two distinct carbons of the oxadiazole ring (typically in the range of 155-170 ppm) and the carbons of the cyclopropyl substituent.[4][5]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The expected molecular ion peak for this compound would be at m/z 125.

Biological Activity and Potential Applications

While specific biological studies on this compound are not extensively reported in the public domain, the 1,3,4-oxadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[6] These include:

  • Antibacterial and Antifungal Activity: Many 2,5-disubstituted 1,3,4-oxadiazoles have shown potent activity against various strains of bacteria and fungi.[6][7][8]

  • Anticancer Activity: Certain 1,3,4-oxadiazole derivatives have been investigated as potential anticancer agents.[6][7]

  • Anti-inflammatory Activity: The 1,3,4-oxadiazole ring has been incorporated into molecules with significant anti-inflammatory properties.[6][8]

  • Anticonvulsant Activity: Some derivatives have shown promise as anticonvulsant agents.[6]

The presence of the cyclopropyl group in this compound may confer unique properties, as cyclopropyl rings are often used in medicinal chemistry to improve metabolic stability, binding affinity, and potency. Given the broad biological profile of the 1,3,4-oxadiazole class, this compound represents a valuable starting point for further investigation and drug development efforts.

Below is a diagram illustrating the logical relationship between the core chemical structure and its potential biological activities.

G A This compound B 1,3,4-Oxadiazole Core A->B contains C Antibacterial Activity B->C exhibits D Antifungal Activity B->D exhibits E Anticancer Activity B->E exhibits F Anti-inflammatory Activity B->F exhibits G Anticonvulsant Activity B->G exhibits

Caption: Relationship between the core structure and its potential biological activities.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a small molecule with potential for further exploration in drug discovery. This technical guide has summarized its key physicochemical properties, outlined a general synthetic approach, and highlighted the broad spectrum of biological activities associated with its core 1,3,4-oxadiazole structure. The data presented here serves as a valuable resource for researchers interested in the synthesis, characterization, and evaluation of this and related compounds for therapeutic applications.

References

In-Depth Technical Guide: Properties of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine (CAS 89179-60-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopropyl-1,3,4-oxadiazol-2-amine, identified by CAS number 89179-60-2, is a heterocyclic compound belonging to the 1,3,4-oxadiazole class. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. The 1,3,4-oxadiazole ring is often considered a bioisostere of amide and ester functionalities, potentially enhancing pharmacological profiles. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of this compound, with a focus on its role as an intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValue
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Appearance Off-white solid
Boiling Point 282 °C (predicted)
Density 1.406 g/cm³ (predicted)
Flash Point 124 °C (predicted)
pKa -0.58 ± 0.13 (predicted)
Storage Temperature 2-8°C, protect from light

Synthesis Protocol

The following experimental protocol for the synthesis of this compound is based on its preparation as an intermediate in the development of novel antibiotic compounds, as detailed in patent WO2018037223A1.[1]

Reaction Scheme:

Synthesis Cyclopropanecarbohydrazide Cyclopropanecarbohydrazide Reaction NaOAc, MeOH Cyclopropanecarbohydrazide->Reaction Cyanogen_bromide Cyanogen_bromide Cyanogen_bromide->Reaction Product This compound Reaction->Product Cyclization Antibiotic_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_development Preclinical Development Start Starting Materials (e.g., CAS 89179-60-2) Synthesis Synthesis of Novel Compounds Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Antimicrobial Screening Purification->Screening MIC MIC Determination Screening->MIC MBC MBC Determination MIC->MBC Toxicity In vitro/In vivo Toxicity Studies MBC->Toxicity ADME Pharmacokinetics (ADME) Toxicity->ADME Lead_Optimization Lead Optimization ADME->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

References

The Ascendant Therapeutic Potential of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. Within this promising class of heterocyclic compounds, derivatives of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine are emerging as a particularly compelling subclass with significant therapeutic potential, most notably in the realm of antibacterial agents. This technical guide provides an in-depth analysis of the synthesis, biological activities, and experimental protocols associated with these novel derivatives, offering a comprehensive resource for researchers engaged in the discovery and development of new chemical entities.

Core Synthesis and Derivatization

The synthetic pathway to this compound and its N-substituted derivatives generally follows a well-established multi-step process. The foundational molecule, this compound, can be synthesized and subsequently derivatized to explore a wider chemical space and modulate biological activity.

A general synthetic approach involves the initial formation of an acyl hydrazide from a corresponding ester, followed by cyclization with cyanogen bromide to yield the 2-amino-5-substituted-1,3,4-oxadiazole core. For N-substituted derivatives, further reaction of the 2-amino group with various electrophiles can be performed.

A representative synthetic scheme is outlined below:

Synthesis_Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Derivatization Cyclopropyl_ester Cyclopropanecarboxylic acid ester Acyl_hydrazide Cyclopropanecarboxylic acid hydrazide Cyclopropyl_ester->Acyl_hydrazide Hydrazine hydrate Core_compound This compound Acyl_hydrazide->Core_compound Cyanogen bromide N_substituted_derivative N-Substituted Derivative Core_compound->N_substituted_derivative Electrophile (e.g., R-X)

General synthetic workflow for this compound and its derivatives.

Biological Activity: A Focus on Antibacterial Properties

The most significant biological activity identified for this compound derivatives to date is their potent antibacterial effect, particularly against the urgent-threat pathogen Neisseria gonorrhoeae.[1] Patent literature highlights the potential of these compounds as a new class of antibiotics to combat the rise of multidrug-resistant strains of this bacterium.[1]

Quantitative Antibacterial Activity Data

While extensive peer-reviewed data on a wide range of 5-cyclopropyl derivatives is still emerging, initial findings from patent filings and related studies on similar N-(1,3,4-oxadiazol-2-yl)benzamides provide compelling evidence of their antibacterial efficacy. The data is presented as Minimum Inhibitory Concentration (MIC) or EC50 values, which represent the lowest concentration of the compound that inhibits visible growth of the microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
HSGN-237Neisseria gonorrhoeae 1810.125[2]
HSGN-238Neisseria gonorrhoeae 1810.125[2]
HSGN-237Drug-resistant N. gonorrhoeae strains0.03 - 0.125[2]
HSGN-238Drug-resistant N. gonorrhoeae strains0.03 - 0.125[2]
HSGN-235Methicillin-resistant Staphylococcus aureus (MRSA)0.25 - 1[2]
HSGN-237Methicillin-resistant Staphylococcus aureus (MRSA)0.25 - 1[2]
HSGN-238Methicillin-resistant Staphylococcus aureus (MRSA)0.25 - 1[2]

Note: HSGN compounds are N-(1,3,4-oxadiazol-2-yl)benzamides, structurally related to the core topic and indicative of the potential of the broader class.

Other Potential Biological Activities

While antibacterial activity is the most prominently reported, the broader class of 1,3,4-oxadiazole derivatives is known for a wide spectrum of biological effects. It is therefore plausible that this compound derivatives may also exhibit other activities, which warrants further investigation.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues against a variety of human cancer cell lines.[3] Screening of these compounds through the National Cancer Institute (NCI) 60-cell line panel has revealed significant growth inhibition against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.[3] This suggests that the 5-cyclopropyl derivatives could be promising candidates for anticancer drug discovery programs.

Enzyme Inhibition

The 1,3,4-oxadiazole nucleus is a common feature in various enzyme inhibitors. Derivatives have been reported to inhibit enzymes such as cyclooxygenase (CO) and 5-lipoxygenase (5-LO), which are involved in inflammatory pathways.[4] This opens the possibility for developing this compound derivatives as anti-inflammatory agents.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of biological activity. The following sections outline the methodologies for key assays.

Synthesis of this compound

The synthesis of the core compound is a critical first step. A general procedure is as follows:

  • Hydrazide Formation: Cyclopropanecarboxylic acid methyl ester is refluxed with hydrazine hydrate in a suitable solvent like ethanol for several hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). The resulting cyclopropanecarboxylic acid hydrazide is then isolated.

  • Oxadiazole Ring Formation: The cyclopropanecarboxylic acid hydrazide is dissolved in a suitable solvent and reacted with cyanogen bromide. The reaction mixture is typically stirred at room temperature. Upon completion, the product, this compound, is isolated and purified.

Synthesis_Protocol Start Start: Cyclopropanecarboxylic acid methyl ester + Hydrazine hydrate Step1 Reflux in Ethanol Start->Step1 TLC_check Monitor reaction by TLC Step1->TLC_check Isolate_hydrazide Isolate Cyclopropanecarboxylic acid hydrazide TLC_check->Isolate_hydrazide Reaction complete Step2 Dissolve hydrazide + Add Cyanogen bromide Isolate_hydrazide->Step2 Stir Stir at room temperature Step2->Stir Isolate_product Isolate and purify this compound Stir->Isolate_product

Flowchart of the synthesis protocol for the core compound.
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of a compound's antibacterial potency. A standard broth microdilution method is employed:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Neisseria gonorrhoeae) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Compound Dilution Series: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) control wells are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C, 5% CO2 for N. gonorrhoeae) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Screening: NCI-60 Cell Line Assay

The National Cancer Institute's 60-cell line screen is a robust method for evaluating the anticancer potential of a compound. The general protocol is as follows:

  • Cell Culture: The panel of 60 human tumor cell lines is maintained in appropriate culture media and conditions.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired screening concentration (typically a single high dose, e.g., 10^-5 M for initial screening).

  • Cell Plating and Treatment: Cells are seeded into 96-well plates and allowed to attach overnight. The following day, the cells are treated with the test compound.

  • Incubation: The treated cells are incubated for a standard period (e.g., 48 hours).

  • Growth Inhibition Assay: The sulforhodamine B (SRB) assay is typically used to determine cell viability. This involves fixing the cells, staining with SRB dye, and then solubilizing the dye for absorbance measurement.

  • Data Analysis: The absorbance data is used to calculate the percentage of cell growth inhibition for each cell line.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action for the antibacterial effects of this compound derivatives has not yet been fully elucidated in the public domain. However, for the broader class of 1,3,4-oxadiazoles, several antibacterial mechanisms have been proposed, including the inhibition of essential enzymes involved in bacterial cell wall synthesis, DNA replication, or protein synthesis. Further research is required to identify the specific molecular targets of these promising new compounds.

Conclusion and Future Directions

Derivatives of this compound represent a promising new frontier in the search for novel therapeutic agents. Their potent antibacterial activity, particularly against the high-priority pathogen Neisseria gonorrhoeae, underscores their potential to address the growing challenge of antimicrobial resistance. The versatility of the 1,3,4-oxadiazole scaffold also suggests that these derivatives may possess a wider range of pharmacological activities, including anticancer and anti-inflammatory effects, which warrants further investigation.

Future research should focus on:

  • Synthesizing and screening a broader library of N-substituted this compound derivatives to establish clear structure-activity relationships.

  • Elucidating the specific molecular mechanism of action responsible for their antibacterial effects.

  • Conducting in-depth studies to explore their potential as anticancer and anti-inflammatory agents.

  • Performing preclinical studies to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

The continued exploration of this chemical space holds significant promise for the development of the next generation of therapeutics to combat infectious diseases and other significant human ailments.

References

Potential Therapeutic Targets of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ever-escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. The 1,3,4-oxadiazole moiety has emerged as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth analysis of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine, a specific derivative with documented potential as an antibacterial agent. This document outlines its potential therapeutic targets, summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Introduction to this compound

This compound is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring substituted with a cyclopropyl group at the 5-position and an amine group at the 2-position. While the broader class of 1,3,4-oxadiazoles has been extensively studied for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities, specific data on this cyclopropyl derivative is emerging. A key patent has identified this compound as a potential antibiotic, particularly against the high-priority pathogen Neisseria gonorrhoeae.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₇N₃OPatent WO2018037223A1
Molecular Weight125.13 g/mol Patent WO2018037223A1
AppearanceOff-white solidPatent WO2018037223A1

Potential Therapeutic Targets and Mechanism of Action

The therapeutic applications of this compound appear to be primarily in the realm of infectious diseases. Based on literature for related 1,3,4-oxadiazole compounds and the specific patent information, two primary therapeutic areas are proposed:

Antibacterial Activity

Several studies on 1,3,4-oxadiazole derivatives have demonstrated their ability to inhibit the growth of Gram-positive bacteria, such as Staphylococcus aureus, by targeting the lipoteichoic acid (LTA) biosynthesis pathway. LTA is a crucial component of the cell wall in Gram-positive bacteria, and its disruption leads to cell death. While not directly confirmed for the 5-cyclopropyl derivative, this remains a plausible mechanism of action against Gram-positive pathogens.

LTA_Biosynthesis_Inhibition cluster_membrane Cell Membrane Precursors Glycerol-3-phosphate Fatty Acids PG Phosphatidylglycerol (PG) Precursors->PG Biosynthesis LTA_Synthase LTA Synthase (LtaS) PG->LTA_Synthase Substrate LTA Lipoteichoic Acid (LTA) LTA_Synthase->LTA Polymerization Compound 5-Cyclopropyl-1,3,4- oxadiazol-2-amine Compound->LTA_Synthase Inhibition

Caption: Hypothetical inhibition of the LTA biosynthesis pathway.

A patent (WO2018037223A1) has explicitly mentioned this compound as a potential antibiotic against Neisseria gonorrhoeae, a Gram-negative bacterium that does not possess LTA. The mechanism of action in this context is likely different. Common antibiotic targets in N. gonorrhoeae include:

  • Penicillin-Binding Proteins (PBPs): Essential for peptidoglycan synthesis, a key component of the bacterial cell wall.

  • DNA Gyrase and Topoisomerase IV: Crucial for DNA replication.

Given the structural novelty of the this compound scaffold, it may inhibit these targets through a novel binding mode or allosteric regulation.

NG_Antibiotic_Targets cluster_targets Potential Targets in N. gonorrhoeae Compound 5-Cyclopropyl-1,3,4- oxadiazol-2-amine PBP Penicillin-Binding Proteins (PBPs) Compound->PBP Inhibition DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase Inhibition Cell_Wall Cell Wall Synthesis PBP->Cell_Wall DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death DNA_Replication->Bacterial_Death

Caption: Potential antibiotic targets in Neisseria gonorrhoeae.

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, the following table summarizes the antibacterial activity of related 1,3,4-oxadiazole derivatives against various bacterial strains, providing a benchmark for its potential efficacy.

Table 2: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-237)Neisseria gonorrhoeae0.125[1][2]
N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-238)Neisseria gonorrhoeae0.125[1][2]
Various 1,3,4-oxadiazolesStaphylococcus aureus4 - 32[3]
N-(1,3,4-oxadiazol-2-yl)benzamidesMethicillin-resistant S. aureus (MRSA)0.25 - 1[1][2]
N-(1,3,4-oxadiazol-2-yl)benzamidesVancomycin-resistant Enterococci (VRE)0.25[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, adapted from general protocols for similar compounds. A plausible synthetic route is outlined below.

Synthesis_Workflow Start Cyclopropanecarboxylic acid Step1 Esterification (e.g., SOCl₂, Methanol) Start->Step1 Intermediate1 Methyl cyclopropanecarboxylate Step1->Intermediate1 Step2 Hydrazinolysis (Hydrazine hydrate) Intermediate1->Step2 Intermediate2 Cyclopropanecarbohydrazide Step2->Intermediate2 Step3 Reaction with Cyanogen bromide Intermediate2->Step3 Product 5-Cyclopropyl-1,3,4- oxadiazol-2-amine Step3->Product

References

In Vitro Screening of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine and Related Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in contemporary medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro screening methodologies applicable to 5-Cyclopropyl-1,3,4-oxadiazol-2-amine and its analogs. While specific experimental data for this compound is not extensively available in the public domain, this document outlines established protocols and data presentation strategies derived from studies on structurally related 1,3,4-oxadiazole derivatives. The guide details common screening assays, offers step-by-step experimental protocols, and illustrates workflows and potential signaling pathways using Graphviz diagrams, serving as a foundational resource for researchers initiating screening campaigns for this class of compounds.

Introduction to 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in drug discovery due to its metabolic stability and its ability to participate in hydrogen bonding, which facilitates interactions with various biological targets.[1][2][3][4] Compounds incorporating the 1,3,4-oxadiazole core have demonstrated a broad spectrum of pharmacological activities.[3][5][6][7] Their therapeutic potential has been explored in oncology, infectious diseases, and inflammatory conditions.[1][8][9] The diverse biological effects are often attributed to various mechanisms, such as the inhibition of enzymes, growth factors, and kinases.[1][8][10]

General In Vitro Screening Cascade

A typical in vitro screening cascade for novel 1,3,4-oxadiazole derivatives, including this compound, begins with broad cytotoxicity or proliferation assays against relevant cell lines. Active compounds are then subjected to more specific mechanistic and functional assays to elucidate their mode of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Optimization A Compound Synthesis & Characterization (this compound) B Initial Cytotoxicity/Proliferation Assay (e.g., MTT, Resazurin) A->B Test Compound C Apoptosis Assays (e.g., Annexin V, Caspase Activity) B->C Active Compounds D Cell Cycle Analysis (Flow Cytometry) B->D Active Compounds E Target-Based Assays (e.g., Kinase Inhibition, Enzyme Activity) B->E Active Compounds F Structure-Activity Relationship (SAR) Studies C->F D->F E->F G In Vitro ADME/Tox Profiling F->G

Caption: General workflow for in vitro screening of novel compounds.

Key Experimental Protocols

Cell Viability and Cytotoxicity Assays

A primary step in screening is to determine the effect of the compound on cell viability. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells, ensuring a final concentration range that allows for the determination of an IC50 value. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assays

To determine if cytotoxicity is mediated by apoptosis, DNA fragmentation and nuclear morphology can be assessed.

Protocol: DNA Ladder Assay

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • DNA Extraction: Harvest the cells and extract genomic DNA using a commercially available kit.

  • Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5% agarose gel containing ethidium bromide.

  • Visualization: Visualize the DNA under UV light. The appearance of a "ladder" of DNA fragments is indicative of apoptosis.[11]

Cell Cycle Analysis

The effect of the compound on cell cycle progression can be analyzed by flow cytometry.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways

1,3,4-Oxadiazole derivatives have been reported to modulate various signaling pathways involved in cancer progression. A potential mechanism of action could involve the inhibition of key kinases or transcription factors.

G A This compound B Growth Factor Receptor (e.g., EGFR, VEGFR) A->B C Downstream Kinase (e.g., PI3K, AKT) A->C D Transcription Factor (e.g., STAT3, HIF-1α) A->D B->C C->D E Cell Proliferation D->E F Angiogenesis D->F G Apoptosis Inhibition D->G

Caption: Potential signaling pathway inhibited by 1,3,4-oxadiazole derivatives.

Data Presentation

Quantitative data from in vitro screening should be presented in a clear and concise manner to facilitate comparison between different compounds and cell lines.

Table 1: In Vitro Cytotoxicity of 1,3,4-Oxadiazole Derivatives

Compound IDModificationCell LineIC50 (µM)
This compound -Data Not AvailableData Not Available
AMK OX-8N/AA54925.04[11]
AMK OX-8N/AHeLa35.29[11]
AMK OX-9N/AA54920.73[11]
AMK OX-12N/AA54941.92[11]
AMK OX-12N/AHeLa32.91[11]
4hN/AA549<0.14[10]
4gN/AC68.16[10]

Note: The data presented for compounds other than the topic compound are for illustrative purposes based on existing literature.

Conclusion

While direct in vitro screening data for this compound is limited, the established methodologies for the broader 1,3,4-oxadiazole class provide a robust framework for its evaluation. The protocols and workflows detailed in this guide offer a starting point for researchers to systematically assess the biological activity of this and related compounds. Future studies are warranted to elucidate the specific mechanisms of action and therapeutic potential of this compound.

References

A Technical Guide to Elucidating the Mechanism of Action for 5-Cyclopropyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 5-Cyclopropyl-1,3,4-oxadiazol-2-amine is a novel compound within this class, and understanding its mechanism of action (MoA) is crucial for its potential development as a therapeutic agent. This technical guide provides a comprehensive framework for researchers to investigate the MoA of this compound. Given the absence of specific studies on this compound, this document outlines a systematic approach based on the known biological targets and activities of analogous 1,3,4-oxadiazole derivatives. The guide details a workflow for target identification and validation, provides protocols for key biochemical and cellular assays, and presents data from related compounds to serve as a benchmark.

Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This moiety is a bioisostere of amide and ester groups, capable of participating in hydrogen bonding, which can contribute to enhanced biological activity.[3] Compounds incorporating this scaffold have been reported to target a diverse range of biological molecules, including enzymes and receptors, leading to their investigation for various therapeutic applications.[4][5] The presence of the cyclopropyl group in this compound may influence its metabolic stability, binding affinity, and overall pharmacological profile.

Proposed Workflow for Mechanism of Action Elucidation

A systematic approach is essential to unravel the MoA of a novel compound. The following workflow is proposed for the investigation of this compound.

MoA_Workflow cluster_0 Initial Screening & Target Class Identification cluster_1 Target Identification & Validation cluster_2 Biochemical & Biophysical Characterization cluster_3 Cellular & Pathway Analysis Phenotypic Screening Phenotypic Screening Hypothesis Generation Hypothesis Generation Phenotypic Screening->Hypothesis Generation Identifies biological effect Target-Based Screening Target-Based Screening Direct Target Identification Direct Target Identification Target-Based Screening->Direct Target Identification Tests against known targets Affinity Chromatography-MS Affinity Chromatography-MS Hypothesis Generation->Affinity Chromatography-MS Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Hypothesis Generation->Cellular Thermal Shift Assay (CETSA) Genetic Approaches (RNAi/CRISPR) Genetic Approaches (RNAi/CRISPR) Hypothesis Generation->Genetic Approaches (RNAi/CRISPR) Enzyme Inhibition Assays Enzyme Inhibition Assays Direct Target Identification->Enzyme Inhibition Assays Affinity Chromatography-MS->Enzyme Inhibition Assays Receptor Binding Assays Receptor Binding Assays Cellular Thermal Shift Assay (CETSA)->Receptor Binding Assays Signaling Pathway Analysis Signaling Pathway Analysis Enzyme Inhibition Assays->Signaling Pathway Analysis Reporter Gene Assays Reporter Gene Assays Receptor Binding Assays->Reporter Gene Assays MoA Elucidation MoA Elucidation Signaling Pathway Analysis->MoA Elucidation Reporter Gene Assays->MoA Elucidation

Caption: A logical workflow for elucidating the mechanism of action.

Potential Biological Targets of 1,3,4-Oxadiazole Derivatives

Based on existing literature, several classes of proteins have been identified as targets for 1,3,4-oxadiazole derivatives. These represent promising starting points for target-based screening of this compound.

Enzymes

1,3,4-Oxadiazoles have been widely reported as inhibitors of various enzymes.

  • Kinases: Epidermal Growth Factor Receptor (EGFR) and Src kinase are notable targets.[6]

  • Histone Deacetylases (HDACs): Certain derivatives have shown inhibitory activity against HDACs, suggesting a role in epigenetic regulation.[4]

  • Thymidylate Synthase: This enzyme is a target for some anticancer 1,3,4-oxadiazole compounds.[7]

  • Monoamine Oxidases (MAO-A and MAO-B): Inhibition of these enzymes suggests potential applications in neurological disorders.[8]

  • Cholinesterases (AChE and BChE): Some derivatives have been identified as inhibitors of acetylcholinesterase and butyrylcholinesterase.[8][9]

  • Matrix Metalloproteinases (MMPs): Inhibition of MMPs has been observed, indicating potential in cancer and inflammatory diseases.[10]

  • Microbial Enzymes: In the context of antimicrobial activity, targets include enoyl reductase (InhA) and 14α-demethylase in mycobacteria, and various enzymes in bacteria and fungi.[11]

Receptors
  • G-Protein Coupled Receptors (GPCRs): A notable example is the identification of 1,3,4-oxadiazole derivatives as antagonists of the prostaglandin E1 (EP1) receptor.[12]

Quantitative Data for Analogous Compounds

The following tables summarize reported inhibitory activities of various 1,3,4-oxadiazole derivatives, providing a reference for the expected potency of this compound.

Table 1: Enzyme Inhibitory Activity of 1,3,4-Oxadiazole Derivatives

Compound ClassTarget EnzymeIC50 / KiReference
1,3,4-Oxadiazole/chalcone hybridsEGFRIC50 = 0.24–2.35 μM[6]
1,3,4-Oxadiazole/chalcone hybridsSrc KinaseIC50 = 0.96–6.24 μM[6]
2-amino-1,3,4-oxadiazole derivativesMMP-9IC50 = 1.65 and 2.55 μM[10]
1,3,4-Oxadiazole derivativesMAO-AIC50 = 0.11–3.46 μM[8]
1,3,4-Oxadiazole derivativesMAO-BIC50 = 0.80–3.08 μM[8]
1,3,4-Oxadiazole derivativesAcetylcholinesterase (AChE)IC50 = 41.87 ± 0.67 to 1580.25 ± 0.7 μM[9]
2-Thiophen-2-yl-5-aryl-1,3,4-oxadiazoleCarbonic Anhydrase XII (hCA XII)Ki = 1.0 to 752.6 nM[13]

Table 2: Receptor Binding Affinity of 1,3,4-Oxadiazole Derivatives

Compound ClassTarget ReceptorBinding Affinity (IC50)Reference
1,3,4-Oxadiazole derivativesProstaglandin E1 (EP1) Receptor2.5 nM[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the MoA of this compound.

Target Identification

This technique is used to identify proteins that physically interact with the compound of interest.

Affinity_Chromatography_Workflow Immobilize Compound Immobilize this compound on a solid support (e.g., beads) Incubate Incubate lysate with immobilized compound Immobilize Compound->Incubate Prepare Lysate Prepare cell or tissue lysate Prepare Lysate->Incubate Wash Wash away non-specifically bound proteins Incubate->Wash Elute Elute specifically bound proteins Wash->Elute Identify Proteins Identify eluted proteins by mass spectrometry Elute->Identify Proteins

Caption: Workflow for affinity chromatography-mass spectrometry.

Protocol:

  • Immobilization of the Compound: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Preparation of Cell Lysate: Culture relevant cells to 80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Purification: Incubate the cell lysate with the compound-conjugated beads for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

CETSA is a method to assess target engagement in a cellular context based on the principle of ligand-induced thermal stabilization of the target protein.[15]

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Detect the amount of the soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[16]

Biochemical Assays

This assay measures the ability of the compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate peptide, and serially diluted this compound in a kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Add a reagent (e.g., ADP-Glo™) to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a kinase detection reagent to convert the ADP produced to ATP, which then generates a luminescent signal via a luciferase reaction.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[17]

This assay determines the affinity of the compound for a specific GPCR by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of this compound.

  • Incubation: Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor compound and fit the data to determine the IC50, from which the Ki can be calculated.

Cellular Assays

This assay measures the activation or inhibition of a specific signaling pathway by the compound.

Reporter_Assay_Principle Compound Compound Cell Cell with Reporter Construct Compound->Cell Signaling Pathway Signaling Pathway Cell->Signaling Pathway Transcription Factor Transcription Factor Signaling Pathway->Transcription Factor Reporter Gene Expression Reporter Gene Expression (e.g., Luciferase) Transcription Factor->Reporter Gene Expression Measurable Signal Light Output Reporter Gene Expression->Measurable Signal

Caption: Principle of a reporter gene assay for pathway analysis.

Protocol:

  • Cell Transfection: Transfect a suitable cell line with a reporter plasmid containing a promoter with response elements for a specific transcription factor (e.g., NF-κB, STAT3) upstream of a reporter gene (e.g., luciferase). A control plasmid with a constitutive promoter driving a different reporter (e.g., Renilla luciferase) is often co-transfected for normalization.[18]

  • Cell Treatment: Treat the transfected cells with this compound at various concentrations.

  • Cell Lysis: After a suitable incubation period, lyse the cells.

  • Luciferase Assay: Measure the activity of both the experimental and control reporters in the cell lysate using a luminometer and appropriate substrates.

  • Data Analysis: Normalize the experimental reporter activity to the control reporter activity. A change in the normalized reporter activity in the presence of the compound indicates modulation of the specific signaling pathway.[19]

Conclusion

Elucidating the mechanism of action of this compound is a critical step in its journey from a novel chemical entity to a potential therapeutic agent. This technical guide provides a structured and comprehensive approach for researchers to undertake this investigation. By leveraging the knowledge of the broader 1,3,4-oxadiazole class of compounds and employing the detailed experimental protocols outlined herein, scientists can systematically identify the molecular targets and dissect the signaling pathways modulated by this promising compound. The resulting data will be invaluable for guiding further drug development efforts.

References

Initial Structure-Activity Relationship of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This technical guide delves into the initial structure-activity relationship (SAR) of a specific analogue, 5-Cyclopropyl-1,3,4-oxadiazol-2-amine, and its derivatives. While comprehensive quantitative data for a series of direct analogues of this compound remains limited in publicly accessible literature, this document synthesizes available information on related 2-amino-5-substituted-1,3,4-oxadiazoles to extrapolate a preliminary SAR framework. This guide also provides detailed experimental protocols for the synthesis of such compounds and visualizes key experimental and logical workflows.

Core Structure and Biological Potential

The core structure of interest is this compound, which features a compact and rigid cyclopropyl group at the 5-position and a crucial amino group at the 2-position of the 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole ring itself is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Derivatives of this scaffold have been investigated for a range of therapeutic applications, with a significant focus on their potential as anticancer agents. The mechanism of action for many 1,3,4-oxadiazole derivatives involves the inhibition of various enzymes crucial for cancer cell proliferation, such as kinases, histone deacetylases (HDACs), and topoisomerases.

Synthesis and Experimental Protocols

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles, including the 5-cyclopropyl analogue, generally follows a well-established synthetic pathway. A common and efficient method involves the cyclization of semicarbazones derived from corresponding aldehydes.

General Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles

A prevalent method for the synthesis of this class of compounds is the oxidative cyclization of aldehyde semicarbazones. This can be achieved using various oxidizing agents.

Experimental Protocol: Synthesis of 5-Aryl-2-amino-1,3,4-oxadiazoles via Oxidative Cyclization

  • Step 1: Formation of Semicarbazone. An equimolar mixture of a substituted aromatic aldehyde and semicarbazide hydrochloride is refluxed in a suitable solvent, such as ethanol, in the presence of a base like sodium acetate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated semicarbazone is filtered, washed, and dried.

  • Step 2: Oxidative Cyclization. The synthesized semicarbazone is dissolved in a solvent like glacial acetic acid. An oxidizing agent, such as bromine in acetic acid or iodine in the presence of an alkali, is added portion-wise with stirring. The reaction mixture is then heated or stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then poured into ice-cold water, and the precipitated 2-amino-5-substituted-1,3,4-oxadiazole is filtered, washed thoroughly with water to remove any remaining acid, and recrystallized from a suitable solvent like ethanol to afford the pure product.

Proposed Synthesis of this compound

A specific protocol for the title compound can be adapted from the general method, starting with cyclopropanecarboxaldehyde.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of Cyclopropanecarboxaldehyde Semicarbazone. A mixture of cyclopropanecarboxaldehyde (1.0 eq), semicarbazide hydrochloride (1.1 eq), and sodium acetate (1.5 eq) in ethanol/water (1:1) is refluxed for 2-4 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the semicarbazone.

  • Step 2: Oxidative Cyclization to this compound. The cyclopropanecarboxaldehyde semicarbazone (1.0 eq) is dissolved in glacial acetic acid. A solution of bromine (1.1 eq) in glacial acetic acid is added dropwise at 0-5 °C. The reaction mixture is then stirred at room temperature for 12-16 hours. The mixture is poured onto crushed ice, and the resulting solid is filtered, washed with water, and then with a dilute sodium bicarbonate solution until neutral. The crude product is recrystallized from ethanol to give pure this compound.

Initial Structure-Activity Relationship (SAR)

Based on the analysis of various N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, a preliminary SAR can be established, primarily focusing on their anticancer activity.

Substitutions at the 5-Position of the Oxadiazole Ring

The substituent at the 5-position of the 1,3,4-oxadiazole ring plays a critical role in determining the biological activity.

  • Aromatic vs. Aliphatic Substituents: Studies on various 2-amino-1,3,4-oxadiazoles have shown that both aromatic and aliphatic substituents at the 5-position can confer significant biological activity.

  • Cycloalkyl Groups: While specific data for the 5-cyclopropyl derivative is scarce, the presence of small, rigid cycloalkyl groups like cyclopropyl can be advantageous. The cyclopropyl group can act as a conformationally restricted analogue of larger alkyl groups and can engage in specific hydrophobic interactions within a target's binding pocket. Its unique electronic properties may also influence the overall electronic nature of the oxadiazole ring.

Substitutions on the 2-Amino Group

Modifications of the 2-amino group have a profound impact on the activity of these compounds.

  • N-Arylation: The introduction of an aryl group on the 2-amino moiety has been a common strategy to enhance anticancer activity. The nature and substitution pattern of this aryl ring are critical for potency.

  • Substituents on the N-Aryl Ring: Electron-donating and electron-withdrawing groups on the N-aryl ring can modulate the activity. For instance, studies have shown that dimethyl substitution on the phenyl ring can be more favorable than a single methyl group. The position of the substituents also influences the activity, suggesting specific steric and electronic requirements for optimal target engagement.

Quantitative Data Summary

While a comprehensive table for a series of this compound analogues is not available, the following table summarizes the anticancer activity of related N-aryl-5-substituted-1,3,4-oxadiazol-2-amine compounds to provide a basis for the initial SAR.

Compound ID5-SubstituentN-Aryl SubstituentMean Growth Percent (%)*
4s 4-Methoxyphenyl2,4-Dimethylphenyl62.61[1]
4u 4-Hydroxyphenyl2,4-Dimethylphenyl78.46[1]
4j 3,4-Dimethoxyphenyl4-Bromophenyl>97.03[1]
4l Ethyl4-Bromophenyl>97.03[1]

*Data from NCI-60 cell line screen at a single high dose (10⁻⁵ M). A lower mean growth percent indicates higher anticancer activity.[1]

Visualizing Workflows and Pathways

To better understand the synthesis and potential mechanism of action, the following diagrams are provided.

Synthesis_Workflow General Synthesis Workflow for 2-Amino-5-substituted-1,3,4-oxadiazoles cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Aldehyde Substituted Aldehyde (e.g., Cyclopropanecarboxaldehyde) Semicarbazone Semicarbazone Aldehyde->Semicarbazone Condensation (Base, Reflux) Semicarbazide Semicarbazide HCl Semicarbazide->Semicarbazone Oxadiazole 5-Substituted-2-amino-1,3,4-oxadiazole Semicarbazone->Oxadiazole Oxidative Cyclization (e.g., Br2/AcOH)

Caption: General synthesis workflow for 2-amino-5-substituted-1,3,4-oxadiazoles.

Putative_MoA Putative Anticancer Mechanism of Action cluster_targets Potential Cellular Targets cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome Compound This compound Derivative Kinases Protein Kinases (e.g., EGFR, VEGFR) Compound->Kinases Inhibition HDAC Histone Deacetylases (HDACs) Compound->HDAC Inhibition Topoisomerase Topoisomerases Compound->Topoisomerase Inhibition CellCycleArrest Cell Cycle Arrest Kinases->CellCycleArrest Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis Apoptosis Induction of Apoptosis HDAC->Apoptosis Topoisomerase->Apoptosis Anticancer Anticancer Activity Apoptosis->Anticancer CellCycleArrest->Anticancer Angiogenesis->Anticancer

Caption: Putative anticancer mechanism of action for 1,3,4-oxadiazole derivatives.

Conclusion and Future Directions

The initial structure-activity relationship for this compound and its analogues suggests that both the 5-position substituent and modifications to the 2-amino group are critical for biological activity. While direct quantitative data for a series of 5-cyclopropyl derivatives is needed for a more definitive SAR, the existing data on related 1,3,4-oxadiazoles indicates that this scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology.

Future research should focus on the synthesis and systematic biological evaluation of a library of 5-cycloalkyl-1,3,4-oxadiazol-2-amine derivatives to elucidate the specific contribution of the cycloalkyl moiety to the activity. Furthermore, detailed mechanistic studies, including enzyme inhibition assays and in vivo experiments, are necessary to validate the therapeutic potential of these compounds and to understand their precise mechanism of action. Computational modeling and docking studies could also provide valuable insights into the binding modes of these compounds with their biological targets, guiding the design of more potent and selective analogues.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Cyclopropyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 1,3,4-oxadiazole scaffold in pharmacologically active molecules. This document provides detailed protocols for the synthesis of this target compound, summarizing key data and outlining the experimental workflow. The 1,3,4-oxadiazole ring is a versatile nucleus known to exhibit a wide range of biological activities.[1][2]

Synthetic Strategies Overview

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is most commonly achieved through the cyclization of a corresponding semicarbazide or thiosemicarbazide precursor. One robust method involves the dehydrative cyclization of 1-acylsemicarbazides.[3] An alternative and widely used approach is the oxidative cyclization of acylthiosemicarbazides, which can be achieved using various oxidizing agents.[2][4]

This document details a common and effective two-step synthetic route starting from cyclopropanecarboxylic acid. The first step involves the formation of a key intermediate, cyclopropanecarbonyl semicarbazide, followed by a dehydrative cyclization to yield the final product.

Data Presentation

Table 1: Summary of Key Reactants and Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
Cyclopropanecarboxylic acidC4H6O286.09Starting Material
Hydrazine hydrateH6N2O50.06Reagent
Potassium cyanateKOCN81.12Reagent
Cyclopropanecarboxylic acid hydrazideC4H8N2O100.12Intermediate
Cyclopropanecarbonyl semicarbazideC5H9N3O2143.14Intermediate
This compoundC5H7N3O125.13Final Product

Table 2: Comparison of Synthesis Protocol Parameters

StepReactantsSolventCatalyst/ReagentReaction TimeTemperatureYield (%)
1. Hydrazide FormationCyclopropanecarboxylic acid, Hydrazine hydrateEthanolNone12 hReflux~85-90
2. Semicarbazide FormationCyclopropanecarboxylic acid hydrazide, Potassium cyanate, Hydrochloric acidWaterNone2 h0 °C to RT~70-80
3. Dehydrative CyclizationCyclopropanecarbonyl semicarbazidePOCl3Phosphorus oxychloride4-6 hReflux~60-70

Experimental Protocols

Protocol 1: Synthesis of Cyclopropanecarboxylic acid hydrazide

This protocol outlines the formation of the hydrazide intermediate from cyclopropanecarboxylic acid.

Materials:

  • Cyclopropanecarboxylic acid

  • Ethanol

  • Hydrazine hydrate (80%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of cyclopropanecarboxylic acid (1.0 eq) in ethanol (5 mL/g), add hydrazine hydrate (1.2 eq).

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude cyclopropanecarboxylic acid hydrazide can be used in the next step without further purification.

Protocol 2: Synthesis of Cyclopropanecarbonyl semicarbazide

This protocol details the conversion of the hydrazide to the semicarbazide intermediate.

Materials:

  • Cyclopropanecarboxylic acid hydrazide

  • Potassium cyanate

  • Hydrochloric acid (1 M)

  • Deionized water

  • Beaker

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve cyclopropanecarboxylic acid hydrazide (1.0 eq) in deionized water (10 mL/g).

  • In a separate beaker, dissolve potassium cyanate (1.1 eq) in deionized water (10 mL/g).

  • Cool the hydrazide solution in an ice bath to 0-5 °C.

  • Slowly add the potassium cyanate solution to the cooled hydrazide solution while stirring.

  • After the addition is complete, continue stirring at 0-5 °C for 30 minutes.

  • Slowly add 1 M hydrochloric acid dropwise to the reaction mixture until the pH is approximately 6-7.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.

  • A white precipitate of cyclopropanecarbonyl semicarbazide will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water and dry under vacuum.

Protocol 3: Synthesis of this compound

This protocol describes the final cyclization step to yield the target compound. General methods for the cyclization of semicarbazides often employ dehydrating agents like phosphorus oxychloride.[3]

Materials:

  • Cyclopropanecarbonyl semicarbazide

  • Phosphorus oxychloride (POCl3)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Separatory funnel

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, carefully add phosphorus oxychloride (5 mL/g of semicarbazide).

  • Cool the phosphorus oxychloride to 0 °C in an ice bath.

  • Slowly add cyclopropanecarbonyl semicarbazide (1.0 eq) in small portions to the cooled phosphorus oxychloride with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Step 1: Hydrazide Formation cluster_reagent1 Reagents cluster_intermediate2 Step 2: Semicarbazide Formation cluster_reagent2 Reagents cluster_final Step 3: Dehydrative Cyclization Start1 Cyclopropanecarboxylic acid Intermediate1 Cyclopropanecarboxylic acid hydrazide Start1->Intermediate1 Start2 Hydrazine hydrate Start2->Intermediate1 Intermediate2 Cyclopropanecarbonyl semicarbazide Intermediate1->Intermediate2 Reagent1 Potassium cyanate Reagent1->Intermediate2 FinalProduct This compound Intermediate2->FinalProduct Reagent2 POCl3 Reagent2->FinalProduct Logical_Relationship cluster_precursors Key Precursors cluster_reaction Core Reaction cluster_product Product Class A Cyclopropane Carboxylic Acid Derivative C Intramolecular Dehydrative Cyclization A->C B Semicarbazide Moiety B->C D 2-Amino-5-Substituted-1,3,4-Oxadiazole C->D

References

Application Notes and Protocols: 5-Cyclopropyl-1,3,4-oxadiazol-2-amine as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-cyclopropyl-1,3,4-oxadiazol-2-amine moiety is a valuable scaffold in modern medicinal chemistry, offering a unique combination of structural rigidity, desirable physicochemical properties, and versatile synthetic handles. Its derivatives have shown promise in the development of potent and selective inhibitors for a range of therapeutic targets, particularly in the areas of oncology and autoimmune diseases.

Introduction

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is considered a bioisostere of amide and ester functionalities, capable of participating in hydrogen bonding interactions and exhibiting improved metabolic stability.[1] The incorporation of a cyclopropyl group at the 5-position introduces a degree of conformational constraint and can enhance binding affinity to target proteins. The 2-amino group provides a convenient point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Derivatives of the 1,3,4-oxadiazole scaffold have been investigated for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][3]

Therapeutic Applications and Key Targets

Recent research has highlighted the potential of this compound derivatives as potent inhibitors of Janus kinases (JAKs). One notable example is N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-difluorobutanamide, an analogue of the JAK inhibitor Tofacitinib (CP-690,550).[4] This suggests that the this compound scaffold is a promising starting point for the development of novel therapeutics targeting autoimmune diseases such as rheumatoid arthritis and psoriasis, as well as certain cancers where the JAK/STAT signaling pathway is dysregulated.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[4][5] Dysregulation of this pathway is implicated in various inflammatory diseases and malignancies. The pathway consists of three main components: a receptor, JAKs, and STATs.[6] Upon cytokine binding, the receptor-associated JAKs are activated and phosphorylate each other and the receptor. This creates docking sites for STAT proteins, which are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.[7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK_inactive JAK (inactive) STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK_active JAK (active) P JAK_inactive->JAK_active 2. Activation (Phosphorylation) JAK_active->Receptor 3. Receptor Phosphorylation STAT_active STAT (active) P STAT_inactive->STAT_active 5. STAT Phosphorylation STAT_dimer STAT Dimer P-STAT P-STAT STAT_active->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor This compound Derivative (JAK Inhibitor) Inhibitor->JAK_active Inhibition Gene_expression Gene Expression (Inflammation, Proliferation) DNA->Gene_expression 8. Transcription

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound derivatives.

Quantitative Biological Data

While specific quantitative data for derivatives of this compound are not widely available in the public domain, the following table presents representative data for Tofacitinib (CP-690,550), a structurally related JAK inhibitor, to illustrate the potential potency of this scaffold.

CompoundTargetIC50 (nM)Assay TypeReference
Tofacitinib (CP-690,550)JAK1112Enzyme Assay[8]
JAK220Enzyme Assay[8]
JAK31Enzyme Assay[8]
Murine Mixed Lymphocyte Reaction91Cell-based Assay[1]

Experimental Protocols

The following protocols are generalized methods for the synthesis and evaluation of derivatives based on the this compound scaffold. Researchers should adapt these protocols based on the specific chemistry of their target molecules.

General Synthetic Workflow

Synthetic_Workflow Start This compound Step1 Step 1: N-Alkylation or N-Acylation (e.g., with an alkyl halide or acid chloride) Start->Step1 Intermediate N-Substituted Intermediate Step1->Intermediate Step2 Step 2: Further Functionalization (Optional) (e.g., Suzuki coupling, amide bond formation) Intermediate->Step2 Purification Purification (e.g., Column Chromatography, Recrystallization) Intermediate->Purification Direct to Purification Final_Product Final Derivative Library Step2->Final_Product Final_Product->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Screening (e.g., Kinase Assays, Cell-based Assays) Characterization->Biological_Screening

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of N-substituted-5-cyclopropyl-1,3,4-oxadiazol-2-amine Derivatives

This protocol describes a general method for the acylation of this compound.

Materials:

  • This compound

  • Desired acid chloride (e.g., 3,3-difluorobutanoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add the desired acid chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-acylated product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro JAK Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against JAK family kinases.

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the peptide substrate, and the recombinant JAK enzyme.

  • Add the serially diluted inhibitor compounds to the wells. Include a positive control (a known JAK inhibitor like Tofacitinib) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. Its utility has been demonstrated in the context of JAK inhibition, suggesting its potential for the treatment of autoimmune disorders and cancer. The synthetic accessibility of this scaffold allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. The provided protocols offer a foundation for researchers to further investigate the medicinal chemistry of this versatile heterocyclic system.

References

Designing Novel Derivatives from 5-Cyclopropyl-1,3,4-oxadiazol-2-amine: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, synthesis, and evaluation of novel derivatives based on the 5-cyclopropyl-1,3,4-oxadiazol-2-amine scaffold. This core structure is a promising starting point for the development of new therapeutic agents due to the known broad-spectrum biological activities of 1,3,4-oxadiazole derivatives, including anticancer, antibacterial, and antifungal properties.

Rationale for Derivative Design

The 1,3,4-oxadiazole ring is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. The cyclopropyl group at the 5-position can enhance binding affinity to biological targets and improve metabolic stability. The 2-amino group provides a key synthetic handle for introducing a wide variety of substituents to explore the chemical space and optimize biological activity.

Design Strategy:

Our strategy focuses on the derivatization of the 2-amino group to introduce diverse pharmacophores. This approach aims to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. The design of novel derivatives will be guided by established structure-activity relationships (SAR) of similar 1,3,4-oxadiazole compounds.

Synthetic Workflow

The general workflow for the synthesis and evaluation of novel this compound derivatives is outlined below.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_optimization Lead Optimization start This compound reaction Derivatization Reaction (e.g., Acylation, Alkylation) start->reaction purification Purification (e.g., Crystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization primary_screening Primary Screening (e.g., Anticancer, Antimicrobial) characterization->primary_screening secondary_screening Secondary Screening (e.g., IC50/MIC Determination) primary_screening->secondary_screening lead_identification Lead Compound Identification secondary_screening->lead_identification sar_analysis SAR Studies lead_identification->sar_analysis admet_profiling ADMET Profiling sar_analysis->admet_profiling

Caption: General workflow for the design and development of novel derivatives.

Experimental Protocols

General Protocol for the Synthesis of N-substituted-5-cyclopropyl-1,3,4-oxadiazol-2-amine Derivatives

This protocol describes a general method for the acylation of this compound with an acid chloride.

Materials:

  • This compound

  • Acid chloride (e.g., benzoyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous pyridine (1.2 eq).

  • Slowly add the acid chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G reagents This compound + Acid Chloride + Pyridine reaction Reaction in DCM (0°C to RT) reagents->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification product N-substituted Derivative purification->product

Caption: Synthetic scheme for N-acylation of the parent compound.

Protocol for In Vitro Anticancer Screening: MTT Assay

This protocol is for determining the cytotoxic activity of the synthesized derivatives against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized derivatives in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the derivatives and a vehicle control (DMSO).

  • Incubate the plates for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for In Vitro Antimicrobial Screening: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial strains, following CLSI guidelines.[1]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized derivatives (dissolved in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Prepare serial two-fold dilutions of the synthesized derivatives and the standard antibiotic in MHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

Quantitative data from the biological screenings should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Anticancer Activity of Novel Derivatives

Compound IDR-groupMDA-MB-231 IC₅₀ (µM)HeLa IC₅₀ (µM)A549 IC₅₀ (µM)
Parent -H>100>100>100
D-01 -C₆H₅15.221.818.5
D-02 -4-Cl-C₆H₄8.712.59.9
D-03 -4-OCH₃-C₆H₄25.130.428.3
Doxorubicin -0.81.10.9

Table 2: In Vitro Antimicrobial Activity of Novel Derivatives

Compound IDR-groupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Parent -H128>128
D-04 -C₆H₅3264
D-05 -4-NO₂-C₆H₄816
D-06 -2,4-diCl-C₆H₃48
Ciprofloxacin -0.50.25

Potential Signaling Pathway

Several 1,3,4-oxadiazole derivatives have been reported to exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation and survival. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Inhibition of EGFR can block downstream pathways like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, ultimately leading to apoptosis and inhibition of tumor growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Derivative Novel Oxadiazole Derivative Derivative->EGFR Inhibition

Caption: Proposed mechanism of action via EGFR signaling pathway inhibition.

References

Application Notes and Protocols for In Vitro Assay Development: 5-Cyclopropyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Cyclopropyl-1,3,4-oxadiazol-2-amine belongs to the 1,3,4-oxadiazole class of heterocyclic compounds. This class is a significant scaffold in medicinal chemistry, with derivatives reported to exhibit a wide array of biological activities.[1][2][3] These activities include anticancer, anti-inflammatory, antimicrobial, analgesic, and antiviral properties.[1][2][3][4] Given the therapeutic potential of this chemical family, a systematic in vitro evaluation of novel derivatives like this compound is crucial to elucidate their specific biological effects and mechanisms of action.

This document provides a comprehensive set of protocols for the initial in vitro characterization of this compound, focusing on its potential anticancer, anti-inflammatory, and antimicrobial activities.

Proposed In Vitro Screening Cascade

A tiered approach is recommended to efficiently screen this compound and identify its primary biological activities. The proposed workflow begins with a broad cytotoxicity screening against a panel of cancer cell lines. Positive hits can then be further investigated through mechanism-of-action assays. In parallel, the compound's anti-inflammatory and antimicrobial potential can be assessed.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action & Secondary Assays cluster_2 Tier 3: Target Identification & Validation A This compound (Test Compound) B Anticancer Screening (Cytotoxicity Assay) A->B C Anti-inflammatory Screening (e.g., COX Inhibition Assay) A->C D Antimicrobial Screening (MIC Determination) A->D E Apoptosis Assays (Caspase Activity, Annexin V) B->E If Active F Cell Cycle Analysis B->F If Active G Nitric Oxide (NO) Production Assay in Macrophages C->G If Active H Broth Dilution Assays for Bactericidal/Fungicidal Activity D->H If Active I Kinase Profiling / Target-based Assays E->I F->I J Western Blotting for Signaling Pathway Proteins G->J G cluster_nucleus LPS LPS IKK IKK Complex LPS->IKK Activates TNFR TNFR TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (Inhibits) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes Transcription TestCompound 5-Cyclopropyl-1,3,4- oxadiazol-2-amine TestCompound->IKK Potential Inhibition

References

Application Notes and Protocols for Cell-Based Assays Involving 5-Cyclopropyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] 5-Cyclopropyl-1,3,4-oxadiazol-2-amine is a derivative of this class and is of interest for its potential as a therapeutic agent. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the cytotoxic and potential mechanistic activities of this compound. While specific experimental data for this compound is limited in publicly available literature, the following protocols are based on established methods for analogous 1,3,4-oxadiazole derivatives.

I. Application Notes

Overview of Potential Applications

Based on the known biological activities of the 1,3,4-oxadiazole scaffold, this compound is a candidate for investigation in the following areas:

  • Oncology: As a potential cytotoxic or anti-proliferative agent against various cancer cell lines.[1][5]

  • Inflammation: For its potential to modulate inflammatory pathways.[6]

  • Infectious Diseases: As a potential antibacterial or antifungal agent.

This document will focus on the application of cell-based assays for oncology research.

Principle of Cell Viability and Cytotoxicity Assays

The initial assessment of a compound's anticancer potential typically involves evaluating its effect on cancer cell viability and proliferation. Common assays measure metabolic activity, which is proportional to the number of viable cells. A reduction in metabolic activity in the presence of the compound suggests either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7]

Potential Mechanisms of Action

Derivatives of 1,3,4-oxadiazole have been shown to exert their anticancer effects through various mechanisms, including:

  • Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs), topoisomerase II, and thymidylate synthase.[1][5]

  • Kinase Inhibition: Modulating the activity of protein kinases involved in oncogenic signaling pathways.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[8]

Further assays beyond initial cytotoxicity screening are necessary to elucidate the specific mechanism of action of this compound.

II. Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is designed for the preliminary screening of the cytotoxic effects of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], K-562 [leukemia], MDA-MB-435 [melanoma])[9][10]

  • This compound (MW: 125.13 g/mol )[11]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture the selected cancer cell lines to ~80% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. c. Resuspend the cell pellet in complete medium and perform a cell count. d. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. e. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. c. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. d. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin). e. Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay: a. After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well. b. Incubate the plate for 4 hours at 37°C. c. Carefully remove the medium from each well. d. Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete solubilization. f. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 b. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

NCI-60 Human Tumor Cell Line Screen (Conceptual Protocol)

For a broader assessment of anticancer activity, the compound can be submitted to a comprehensive screen like the one developed by the National Cancer Institute (NCI). This screen evaluates the compound's effect on 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[9][10]

Workflow Overview:

  • Compound Submission: The compound is submitted to the NCI's Developmental Therapeutics Program.

  • Single-Dose Screening: The compound is initially tested at a single high concentration (typically 10⁻⁵ M) against all 60 cell lines.[10]

  • Data Analysis: The growth percentage (GP) is calculated. A GP of 0 indicates no growth inhibition, while a GP of -100 indicates total cell kill.

  • Five-Dose Assay: If the compound shows significant growth inhibition in the single-dose screen, it is selected for a five-dose assay to determine the IC₅₀, TGI (Total Growth Inhibition), and LC₅₀ (Lethal Concentration 50%) values.

III. Data Presentation

While specific quantitative data for this compound is not available, the following table presents data for structurally related N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues to provide a reference for expected activity.

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives Against Various Cancer Cell Lines [10]

Compound IDStructureCell LineAssay TypeParameterValue
4s N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineK-562 (Leukemia)NCI-60 ScreenGrowth Percent18.22
MDA-MB-435 (Melanoma)NCI-60 ScreenGrowth Percent15.43
T-47D (Breast Cancer)NCI-60 ScreenGrowth Percent34.27
HCT-15 (Colon Cancer)NCI-60 ScreenGrowth Percent39.77
4u N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (Melanoma)NCI-60 ScreenGrowth Percent6.82
K-562 (Leukemia)NCI-60 ScreenGrowth Percent24.80
NCI-H522 (Non-Small Cell Lung)NCI-60 ScreenGrowth Percent41.03
HCT-15 (Colon Cancer)NCI-60 ScreenGrowth Percent44.74

Data extracted from a study on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues.[10]

IV. Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for assessing the anticancer activity of a test compound and a potential signaling pathway that could be investigated.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment Treat with this compound Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data & Determine IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for determining the in vitro cytotoxicity of a test compound.

G cluster_pathway Hypothesized Apoptosis Induction Pathway Compound This compound Target Potential Target (e.g., Kinase, HDAC) Compound->Target Inhibition Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Mitochondria Mitochondrial Stress Signaling_Cascade->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A potential signaling pathway leading to apoptosis that could be modulated by the test compound.

References

Application of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine in Antibacterial Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This document focuses on the potential application of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine and its analogs as a promising class of compounds in antibacterial drug discovery. The cyclopropyl moiety is a key structural feature known to enhance metabolic stability and, in some cases, biological activity. These application notes provide a summary of the antibacterial activity of related compounds, detailed experimental protocols for synthesis and antibacterial evaluation, and visual workflows to guide researchers in this area.

Data Presentation: Antibacterial Activity of 5-Substituted-1,3,4-oxadiazol-2-amine Derivatives

Compound ID5-SubstituentBacterial StrainMIC (µg/mL)Reference
1b 4-ChlorophenylStreptococcus faecalis4[1]
Methicillin-sensitive Staphylococcus aureus (MSSA)8[1]
Methicillin-resistant Staphylococcus aureus (MRSA)16[1]
1e 4-NitrophenylStreptococcus faecalis8[1]
MSSA16[1]
MRSA32[1]
1g 2,4-DichlorophenylStreptococcus faecalis16[1]
MSSA32[1]
MRSA64[1]
OZE-I N-(5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropanecarboxamideStaphylococcus aureus (various strains)4 - 16[2]
OZE-II N-(3,5-dimethoxyphenyl)-4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)benzamideStaphylococcus aureus (various strains)4 - 16[2]
OZE-III N-(4-chlorophenyl)pentanamideStaphylococcus aureus (various strains)8 - 32[2]
Compound 13 Derivative of 1771Staphylococcus aureus0.5 (MIC₉₀)[3]
Staphylococcus epidermidis1 (MIC₉₀)[3]
2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole 2-(cyclopropylmethoxy)phenyl (at position 2), methyl (at position 5)Escherichia coli-[4]
Klebsiella pneumoniae-[4]

Note: The above table is a compilation of data from various sources for structurally related compounds and not for this compound itself.

Experimental Protocols

Synthesis of this compound

This protocol is a general method adapted from the synthesis of other 2-amino-5-substituted-1,3,4-oxadiazoles.

Materials:

  • Cyclopropanecarboxylic acid

  • Semicarbazide hydrochloride

  • Phosphorus oxychloride (POCl₃)

  • Water

  • Saturated potassium hydroxide solution

  • Ethanol

Procedure:

  • A mixture of cyclopropanecarboxylic acid (1 mol) and semicarbazide hydrochloride (1 mol) is carefully dissolved in phosphorus oxychloride (3 mL).

  • The reaction mixture is refluxed for 45 minutes.

  • After cooling to room temperature, 3 mL of water is added cautiously.

  • The mixture is then refluxed for an additional 4 hours.

  • The reaction mixture is filtered while hot, and the solid residue is washed with warm water.

  • The filtrate is basified to a pH of 8-9 with a saturated solution of potassium hydroxide.

  • The resulting precipitate (crude this compound) is filtered off.

  • The crude product is recrystallized from ethanol to yield the purified compound.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol follows the general guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Synthesized this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or the solvent used to dissolve the compound)

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

    • Positive Control: Wells containing a known antibiotic with the bacterial inoculum.

    • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound with the bacterial inoculum.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualizations

Synthesis Workflow for this compound

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process Steps cluster_product Final Product start1 Cyclopropanecarboxylic acid step1 Cyclization start1->step1 start2 Semicarbazide HCl start2->step1 reagent1 POCl3 reagent1->step1 condition1 Reflux (45 min) condition1->step1 reagent2 H2O step2 Hydrolysis reagent2->step2 condition2 Reflux (4 hr) condition2->step2 reagent3 KOH (aq) step3 Neutralization & Precipitation reagent3->step3 condition3 Basification condition3->step3 reagent4 Ethanol step4 Purification reagent4->step4 condition4 Recrystallization condition4->step4 step1->step2 step2->step3 step3->step4 product This compound step4->product

Caption: Synthetic pathway for this compound.

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_analysis Data Analysis prep1 Prepare compound stock solution assay1 Serial dilution of compound in broth prep1->assay1 prep2 Prepare bacterial inoculum (0.5 McFarland) assay2 Inoculate wells with bacteria prep2->assay2 assay1->assay2 assay3 Include controls (growth, sterility, positive, solvent) assay2->assay3 incubation Incubate at 37°C for 18-24 hours assay3->incubation analysis1 Visual inspection for turbidity incubation->analysis1 analysis2 Measure OD600 incubation->analysis2 analysis3 Determine MIC analysis1->analysis3 analysis2->analysis3

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Potential Mechanism of Action of 1,3,4-Oxadiazoles

G cluster_compound 1,3,4-Oxadiazole Derivative cluster_target Potential Bacterial Targets cluster_effect Antibacterial Effect compound This compound target1 Cell Wall Synthesis Enzymes (e.g., PBPs) compound->target1 Inhibition target2 DNA Gyrase / Topoisomerase IV compound->target2 Inhibition target3 Lipoteichoic Acid (LTA) Synthesis compound->target3 Inhibition effect Inhibition of Bacterial Growth / Cell Death target1->effect target2->effect target3->effect

Caption: Potential antibacterial mechanisms of 1,3,4-oxadiazoles.

References

Application Notes and Protocols for Antifungal Activity Assays of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. The 1,3,4-oxadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including antifungal properties.[1][2][3][4][5] This document provides detailed application notes and standardized protocols for evaluating the in vitro antifungal activity of the novel compound, 5-Cyclopropyl-1,3,4-oxadiazol-2-amine. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure reproducible and comparable results.[6][7][8] These assays will determine key quantitative metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), which are crucial for the preliminary assessment of new antifungal candidates.

Data Presentation

The antifungal efficacy of this compound can be summarized by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a panel of clinically relevant fungal strains. For comparison, a standard antifungal agent (e.g., Fluconazole for yeasts, Voriconazole for molds) should be tested in parallel.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Yeast Pathogens

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL) [Control]
Candida albicans ATCC 9002841
Candida glabrata ATCC 90030816
Candida parapsilosis ATCC 2201922
Cryptococcus neoformans ATCC 20882148

Table 2: Minimum Inhibitory and Fungicidal Concentrations (MIC & MFC) of this compound against Filamentous Fungi

Fungal StrainThis compound MIC (µg/mL)This compound MFC (µg/mL)Voriconazole MIC (µg/mL) [Control]
Aspergillus fumigatus ATCC 2043058320.5
Aspergillus flavus ATCC 20430416641
Trichophyton rubrum ATCC 281884160.25

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27-A3 guidelines for yeasts and M38-A for filamentous fungi and is used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][9][10][11]

Materials:

  • This compound

  • Standard antifungal drug (e.g., Fluconazole, Voriconazole)

  • Dimethyl Sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85%)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Fungal strains

Procedure:

  • Preparation of Antifungal Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 1280 µg/mL.

    • Prepare a stock solution of the control antifungal in a similar manner.

  • Inoculum Preparation (Yeasts):

    • Culture yeast strains on SDA at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Inoculum Preparation (Filamentous Fungi):

    • Culture molds on PDA at 30°C for 5-7 days until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

  • Plate Preparation and Inoculation:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate.

    • Add 200 µL of the antifungal stock solution (diluted in RPMI to twice the highest desired final concentration) to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and repeating across to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

    • Add 100 µL of the final fungal inoculum to wells 1 through 11.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • Endpoint Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm. The MIC endpoint is often defined as the concentration that causes ≥50% or ≥80% inhibition of growth compared to the control well.[9]

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.[12][13][14][15]

Procedure:

  • Following the MIC determination, take a 20 µL aliquot from each well of the microtiter plate that shows no visible growth.

  • Spot-inoculate the aliquots onto SDA plates.

  • Incubate the plates at 35°C for 48 hours or until growth is visible in the control spots.

  • The MFC is the lowest concentration from the MIC plate that results in no fungal growth or a significant reduction in CFU (e.g., ≥99.9% killing) on the subculture plates.[12][13][15]

Agar Disk Diffusion Assay

This is a qualitative or semi-quantitative method to assess antifungal activity.[7][16][17]

Materials:

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile paper disks (6 mm diameter)

  • Fungal inoculum prepared as in the broth microdilution method.

Procedure:

  • Prepare MHA plates.

  • Inoculate the entire surface of the agar plates evenly with the fungal suspension using a sterile cotton swab.

  • Allow the plates to dry for 10-15 minutes.

  • Impregnate sterile paper disks with a known concentration of this compound (e.g., 10 µ g/disk ).

  • Place the disks on the inoculated agar surface.

  • Incubate the plates at 30-35°C for 24-72 hours, depending on the fungal species.[16]

  • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antifungal activity.

Visualizations

experimental_workflow Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mfc MFC Determination cluster_disk Disk Diffusion Assay prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution apply_disks Apply Compound-impregnated Disks prep_compound->apply_disks prep_inoculum Prepare Fungal Inoculum inoculation Inoculate with Fungal Suspension prep_inoculum->inoculation prep_plates Inoculate Agar Plates prep_inoculum->prep_plates serial_dilution->inoculation incubation_mic Incubate (24-72h) inoculation->incubation_mic read_mic Read MIC (Visually or Spectrophotometrically) incubation_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture incubation_mfc Incubate Agar Plates subculture->incubation_mfc read_mfc Determine MFC (Lowest Concentration with No Growth) incubation_mfc->read_mfc prep_plates->apply_disks incubation_disk Incubate Plates apply_disks->incubation_disk measure_zones Measure Zones of Inhibition incubation_disk->measure_zones

Caption: Workflow for antifungal susceptibility testing of this compound.

signaling_pathway Potential Mechanism of Action of Oxadiazole Compounds compound 5-Cyclopropyl-1,3,4- oxadiazol-2-amine enzyme Succinate Dehydrogenase (SDH) or Lanosterol 14α-demethylase compound->enzyme Binds to inhibition Inhibition enzyme->inhibition etc Mitochondrial Electron Transport Chain atp ATP Production etc->atp disruption Disruption atp->disruption ergosterol_pathway Ergosterol Biosynthesis Pathway ergosterol Ergosterol ergosterol_pathway->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane membrane->disruption inhibition->etc Inhibits inhibition->ergosterol_pathway Inhibits cell_death Fungal Cell Death or Growth Inhibition disruption->cell_death Leads to

Caption: Putative antifungal mechanism of action for 1,3,4-oxadiazole derivatives.[18][19][20][21][22]

References

Application Notes and Protocols for Anti-inflammatory Screening of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a comprehensive guide for the anti-inflammatory screening of the novel compound, 5-Cyclopropyl-1,3,4-oxadiazol-2-amine. The following protocols and application notes detail a tiered screening approach, beginning with fundamental in vitro enzyme inhibition assays and progressing to cell-based and in vivo models. This structured methodology allows for a thorough evaluation of the compound's potential anti-inflammatory activity and elucidation of its mechanism of action. The 1,3,4-oxadiazole scaffold is a known pharmacophore in many biologically active compounds, suggesting that this compound holds promise as a potential anti-inflammatory agent.

Section 1: In Vitro Enzyme Inhibition Assays

A primary mechanism of many anti-inflammatory drugs is the inhibition of key enzymes involved in the inflammatory cascade. Initial screening of this compound should focus on its ability to inhibit cyclooxygenase (COX), lipoxygenase (LOX), and nitric oxide synthase (NOS) enzymes.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes, which are crucial for prostaglandin synthesis.[1]

Experimental Protocol:

A fluorometric or colorimetric inhibitor screening assay kit is a common method for this purpose.[2][3]

  • Materials:

    • COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Fluorometric or colorimetric probe

    • Assay buffer

    • Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) for positive controls

    • This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

  • Procedure:

    • Prepare serial dilutions of the test compound and positive controls.

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the probe.

    • Add the test compound or positive control to the respective wells. Include a vehicle control (solvent only).

    • Incubate the plate at the recommended temperature for a specified time to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Measure the fluorescence or absorbance at the appropriate wavelength over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimentalExperimentalCalculated
SC-560 (Positive Control)Known ValueKnown ValueCalculated
Celecoxib (Positive Control)Known ValueKnown ValueCalculated
5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on 5-LOX, an enzyme responsible for the production of leukotrienes.

Experimental Protocol:

A common method involves a spectrophotometric assay that measures the formation of the hydroperoxy product of the enzymatic reaction.[4][5]

  • Materials:

    • 5-Lipoxygenase enzyme

    • Linoleic acid or arachidonic acid (substrate)

    • Assay buffer (e.g., borate buffer)

    • Known LOX inhibitor (e.g., Zileuton) for a positive control

    • This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)

    • Spectrophotometer and cuvettes or a 96-well plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • In a cuvette or 96-well plate, add the assay buffer and the enzyme solution.

    • Add the test compound or positive control and incubate for a short period.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.[6]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition and the IC50 value as described for the COX assay.

Data Presentation:

Compound5-LOX IC50 (µM)
This compoundExperimental
Zileuton (Positive Control)Known Value
Nitric Oxide Synthase (NOS) Inhibition Assay

Objective: To evaluate the inhibitory potential of this compound on inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a key inflammatory mediator.

Experimental Protocol:

The Griess assay is a widely used colorimetric method to measure nitrite, a stable and quantifiable breakdown product of NO.[7]

  • Materials:

    • Inducible NOS (iNOS) enzyme

    • L-arginine (substrate)

    • NADPH and other necessary cofactors

    • Known iNOS inhibitor (e.g., L-NAME) for a positive control

    • This compound (test compound)

    • Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine)

    • 96-well microplate

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well plate, combine the iNOS enzyme, substrate, and cofactors.

    • Add the test compound or positive control and incubate.

    • After the incubation period, add the Griess reagent to each well.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite produced in each well.

    • Determine the percentage of inhibition and the IC50 value.

Data Presentation:

CompoundiNOS IC50 (µM)
This compoundExperimental
L-NAME (Positive Control)Known Value

Section 2: Cell-Based Anti-inflammatory Assays

Cell-based assays provide a more physiologically relevant context to assess the anti-inflammatory properties of the test compound.

Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.[8][9]

Experimental Protocol:

  • Cell Line: RAW 264.7 (murine macrophages) or human THP-1-derived macrophages.

  • Materials:

    • Cell culture medium and supplements

    • Lipopolysaccharide (LPS)

    • This compound

    • ELISA kits for TNF-α, IL-6, and IL-1β

    • Reagents for cell viability assay (e.g., MTT or PrestoBlue)

  • Procedure:

    • Seed the macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specified time.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits.

    • Perform a cell viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each concentration of the test compound.

    • Determine the IC50 values for the inhibition of each cytokine.

Data Presentation:

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)IL-1β Inhibition IC50 (µM)Cell Viability (at highest conc.)
This compoundExperimentalExperimentalExperimentalExperimental
Dexamethasone (Positive Control)Known ValueKnown ValueKnown ValueKnown Value

Section 3: Signaling Pathway Analysis

To understand the molecular mechanism of action, it is crucial to investigate the effect of this compound on key inflammatory signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[10][11]

Objective: To investigate whether this compound inhibits the activation of the NF-κB pathway in LPS-stimulated macrophages.

Experimental Protocol:

  • Methods:

    • Western Blotting: Analyze the phosphorylation of IκBα and the p65 subunit of NF-κB, as well as the total protein levels. A decrease in IκBα phosphorylation and subsequent degradation, and a decrease in p65 phosphorylation would indicate inhibition of the pathway.

    • Immunofluorescence: Visualize the translocation of the p65 subunit from the cytoplasm to the nucleus upon LPS stimulation, and assess the inhibitory effect of the test compound on this process.

    • Reporter Gene Assay: Use a cell line stably transfected with an NF-κB-luciferase reporter construct to quantify the transcriptional activity of NF-κB.

Diagram of the NF-κB Signaling Pathway:

NF_kappa_B_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation NFkB_active_n Active NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6) Compound 5-Cyclopropyl-1,3,4- oxadiazol-2-amine Compound->IKK Inhibits? Genes_n Pro-inflammatory Gene Transcription NFkB_active_n->Genes_n

Caption: Putative inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

MAPK pathways (ERK, JNK, and p38) are also critical in regulating the inflammatory response.[12][13]

Objective: To determine if this compound affects the activation of MAPK pathways in LPS-stimulated macrophages.

Experimental Protocol:

  • Method:

    • Western Blotting: Analyze the phosphorylation status of key proteins in the MAPK cascades, namely p38, ERK1/2, and JNK, using phospho-specific antibodies. A reduction in the phosphorylation of these proteins would suggest an inhibitory effect.

Diagram of the MAPK Signaling Pathway:

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1 AP-1 p38->AP1 JNK->AP1 ERK1_2->AP1 Cytokines Pro-inflammatory Cytokines AP1->Cytokines Compound 5-Cyclopropyl-1,3,4- oxadiazol-2-amine Compound->TAK1 Inhibits?

Caption: Potential modulation of the MAPK signaling cascade.

Section 4: In Vivo Anti-inflammatory Models

In vivo models are essential to confirm the anti-inflammatory activity of the compound in a whole organism.[14][15]

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory effect of this compound.

Experimental Protocol:

  • Animals: Wistar or Sprague-Dawley rats.

  • Materials:

    • Carrageenan solution (1% w/v in saline)

    • This compound

    • Standard drug (e.g., Indomethacin)

    • Plethysmometer

  • Procedure:

    • Divide the animals into groups: vehicle control, carrageenan control, standard drug group, and test compound groups (at least three doses).

    • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

    • After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point compared to the carrageenan control group.

    • The formula for calculating the percentage of inhibition is:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-Experimental-
Carrageenan Control-Experimental0
Indomethacin (Standard)10ExperimentalCalculated
This compoundDose 1ExperimentalCalculated
This compoundDose 2ExperimentalCalculated
This compoundDose 3ExperimentalCalculated

Section 5: Experimental Workflow Diagram

Screening_Workflow Start Start: 5-Cyclopropyl-1,3,4- oxadiazol-2-amine InVitro In Vitro Enzyme Assays Start->InVitro COX COX-1/COX-2 Inhibition InVitro->COX LOX 5-LOX Inhibition InVitro->LOX NOS iNOS Inhibition InVitro->NOS CellBased Cell-Based Assays COX->CellBased LOX->CellBased NOS->CellBased Cytokine Cytokine Production (TNF-α, IL-6, IL-1β) CellBased->Cytokine Signaling Signaling Pathway Analysis Cytokine->Signaling NFkB NF-κB Pathway Signaling->NFkB MAPK MAPK Pathway Signaling->MAPK InVivo In Vivo Model Signaling->InVivo Edema Carrageenan-Induced Paw Edema InVivo->Edema End Lead Candidate Evaluation Edema->End

Caption: A stepwise workflow for anti-inflammatory screening.

This comprehensive set of application notes and protocols provides a robust framework for the systematic evaluation of the anti-inflammatory potential of this compound. By following this tiered approach, researchers can efficiently determine the compound's efficacy, selectivity, and potential mechanism of action, thereby facilitating its development as a potential therapeutic agent for inflammatory diseases.

References

Application Notes and Protocols for 5-Cyclopropyl-1,3,4-oxadiazol-2-amine in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and established protocols for the specific compound 5-Cyclopropyl-1,3,4-oxadiazol-2-amine in agricultural research are limited in publicly available scientific literature. The following application notes and protocols are based on the broader class of 1,3,4-oxadiazole derivatives, which have demonstrated significant potential as active ingredients in fungicides, insecticides, and herbicides.[1][2] These protocols are intended to serve as a representative guide for researchers.

Introduction

The 1,3,4-oxadiazole scaffold is a five-membered heterocyclic ring that has garnered considerable attention in agrochemical research due to its diverse biological activities.[1][2] Derivatives of 1,3,4-oxadiazole have been reported to exhibit potent fungicidal, insecticidal, and herbicidal properties, making them promising candidates for the development of novel crop protection agents.[1][2] The presence of a cyclopropyl group at the 5-position of the oxadiazole ring in this compound suggests potential for enhanced biological efficacy and a unique mode of action.

Potential Agricultural Applications

Based on the known activities of related 1,3,4-oxadiazole derivatives, this compound and its analogs are hypothesized to be effective in the following areas:

  • Fungicide: Many 1,3,4-oxadiazole derivatives have shown significant activity against a broad spectrum of plant pathogenic fungi.[3][4] They may act by inhibiting crucial fungal enzymes or disrupting cell membrane integrity.

  • Insecticide: Certain derivatives have demonstrated insecticidal activity against various agricultural pests.[5] The mode of action could involve targeting the nervous system or other vital physiological processes in insects.

  • Herbicide: Some 1,3,4-oxadiazole compounds have been investigated for their herbicidal effects, potentially by inhibiting key enzymes in plant biosynthetic pathways.[6][7]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles from a corresponding acylhydrazide.

Materials:

  • Cyclopropanecarbohydrazide

  • Cyanogen bromide (CNBr)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol

  • Water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Dissolve cyclopropanecarbohydrazide (1 equivalent) in methanol in a round-bottom flask.

  • Add a solution of sodium bicarbonate (2 equivalents) in water to the flask with stirring.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.1 equivalents) in methanol to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualization of Synthesis Workflow:

G cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Workup & Purification cluster_product Product Reactant1 Cyclopropanecarbohydrazide Step1 Dissolve in Methanol Reactant1->Step1 Reactant2 Cyanogen Bromide Step4 Add CNBr Solution Reactant2->Step4 Reactant3 Sodium Bicarbonate Step2 Add NaHCO3 Solution Reactant3->Step2 Step1->Step2 Step3 Cool to 0-5 °C Step2->Step3 Step3->Step4 Step5 Stir at Room Temp (4-6h) Step4->Step5 Workup1 Remove Methanol Step5->Workup1 Workup2 Extract with Ethyl Acetate Workup1->Workup2 Workup3 Dry and Concentrate Workup2->Workup3 Purification Column Chromatography Workup3->Purification Product 5-Cyclopropyl-1,3,4- oxadiazol-2-amine Purification->Product

Caption: General synthesis workflow for this compound.

Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is adapted from studies on other fungicidal 1,3,4-oxadiazole derivatives.[4]

Materials:

  • Pure culture of a target plant pathogenic fungus (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to about 50-60 °C.

  • Add the test compound stock solution to the molten PDA to achieve desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing fungal culture.

  • Incubate the plates at 25 ± 2 °C for 3-7 days, or until the mycelium in the control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

Protocol 3: Insecticidal Bioassay (Leaf-Dip Method)

This protocol is a general method for assessing insecticidal activity against leaf-feeding insects.

Materials:

  • Host plant leaves (e.g., cabbage for diamondback moth larvae)

  • Target insect pest (e.g., 3rd instar larvae of Plutella xylostella)

  • This compound

  • Acetone

  • Triton X-100 (surfactant)

  • Distilled water

  • Petri dishes with moist filter paper

Procedure:

  • Prepare a series of test solutions of this compound in acetone, with a small amount of Triton X-100 as a surfactant.

  • Dip host plant leaves into the test solutions for 10-20 seconds and allow them to air dry. A control group should be dipped in an acetone-Triton X-100 solution without the test compound.

  • Place the treated leaves into petri dishes containing moist filter paper.

  • Introduce a known number of insect larvae (e.g., 10) into each petri dish.

  • Incubate at 25 ± 2 °C with a 16:8 hour (light:dark) photoperiod.

  • Assess larval mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Calculate the corrected mortality rate using Abbott's formula if mortality is observed in the control group.

Protocol 4: Herbicidal Bioassay (Seed Germination and Seedling Growth)

This protocol provides a basic assessment of pre-emergent herbicidal activity.

Materials:

  • Seeds of a model weed species (e.g., Echinochloa crus-galli)

  • This compound

  • Acetone

  • Distilled water

  • Petri dishes with filter paper

Procedure:

  • Prepare a range of concentrations of the test compound in acetone and then dilute with distilled water.

  • Place a sterile filter paper in each petri dish and add a fixed volume (e.g., 5 mL) of the test solution or a control solution (acetone + water).

  • Place a set number of weed seeds (e.g., 20) on the filter paper in each dish.

  • Seal the petri dishes with parafilm and place them in a growth chamber with controlled light and temperature conditions.

  • After 7-10 days, measure the germination rate, root length, and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each parameter compared to the control.

Data Presentation

The following tables present representative quantitative data for various 1,3,4-oxadiazole derivatives, illustrating their potential efficacy.

Table 1: Fungicidal Activity of Representative 1,3,4-Oxadiazole Derivatives

Compound IDTarget FungusEC₅₀ (µg/mL)Reference
5k Exserohilum turcicum32.25[4]
4k Exserohilum turcicum50.48[4]
5e Exserohilum turcicum47.56[4]
Carbendazim (Control) Exserohilum turcicum102.83[4]

Table 2: Herbicidal Activity of Representative 1,2,4-Oxadiazole Derivatives against Arabidopsis thaliana LPOR

Compound IDTarget EnzymeIC₅₀ (µM)Reference
5q AtLPOR17.63[6][7]

Hypothetical Signaling Pathway

The precise mode of action for this compound is unknown. However, based on the activities of other heterocyclic fungicides, a plausible mechanism could involve the inhibition of a key enzyme in a vital metabolic pathway of the pathogen. The following diagram illustrates a hypothetical signaling pathway where the compound acts as an enzyme inhibitor.

G cluster_pathway Hypothetical Fungal Metabolic Pathway cluster_inhibition Inhibitory Action Substrate Substrate Enzyme Target Enzyme (e.g., Succinate Dehydrogenase) Substrate->Enzyme binds Product Essential Metabolite Enzyme->Product catalyzes Pathway Cellular Function (e.g., Respiration) Product->Pathway Growth Fungal Growth & Proliferation Pathway->Growth Inhibitor 5-Cyclopropyl-1,3,4- oxadiazol-2-amine Inhibitor->Enzyme inhibits

Caption: Hypothetical mode of action via enzyme inhibition.

Conclusion

While specific research on this compound in agriculture is not widely documented, the broader class of 1,3,4-oxadiazole derivatives shows significant promise for the development of new agrochemicals. The provided protocols and data for related compounds offer a solid foundation for researchers to begin investigating the potential of this specific molecule as a novel fungicide, insecticide, or herbicide. Further synthesis and comprehensive biological screening are necessary to elucidate its specific activities and modes of action.

References

Application Notes: Formulation of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine for Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Cyclopropyl-1,3,4-oxadiazol-2-amine is a heterocyclic small molecule belonging to the 1,3,4-oxadiazole class. Compounds in this class are known for a wide spectrum of biological activities, including potential antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Effective biological testing of this compound, whether in vitro or in vivo, is critically dependent on an appropriate formulation. A successful formulation ensures solubility, stability, and bioavailability, thereby producing reliable and reproducible experimental results.[4][5]

These application notes provide a comprehensive guide to the characterization, formulation, and preparation of this compound for biological evaluation.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is the first step in developing a suitable formulation.[5] The table below summarizes key known and predicted properties for this compound.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 89179-60-2[7][8][9]
Molecular Formula C₅H₇N₃O[9][10]
Molecular Weight 125.13 g/mol [8][9][10]
Appearance Solid[9]
Melting Point 62 °C (Predicted)[11]
Boiling Point 282 °C (Predicted)[7]
Water Solubility 57,965.6 mg/L (Predicted)[11]
pKa -0.58 ± 0.13 (Predicted)[7]
Storage 2-8°C, protect from light[7]

Note: Predicted values should be experimentally verified.

Formulation Considerations for In Vitro Assays

For in vitro studies, the primary goal is to achieve complete dissolution of the compound in the culture medium at the desired final concentrations without causing cellular toxicity from the vehicle.[12]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of small molecules.[12] It is crucial to ensure the final concentration of DMSO in the assay medium is non-toxic to the cells, typically kept below 0.5% (v/v).

  • Precipitation: A common issue is the precipitation of the compound when the DMSO stock is diluted into the aqueous culture medium.[13] This can lead to inaccurate dosing and unreliable results. It is essential to visually inspect for any precipitates after dilution. If precipitation occurs, alternative formulation strategies may be necessary.

  • Assay Compatibility: The chosen formulation should not interfere with the assay endpoint. For example, some vehicles might have inherent fluorescence or absorbance that could interfere with detection methods.

Formulation Considerations for In Vivo Assays

In vivo formulations are more complex and depend heavily on the route of administration (e.g., oral, intravenous, intraperitoneal).[14][15] The objective is to achieve desired pharmacokinetic profiles while minimizing vehicle-related toxicity.[16][17]

  • Oral Administration: For compounds with poor aqueous solubility, several strategies can be employed:

    • Co-solvent Systems: Mixtures of water-miscible solvents like polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol can enhance solubility.[18][19]

    • Suspensions: The compound can be suspended in an aqueous vehicle containing a suspending agent, such as methylcellulose (MC) or carboxymethylcellulose (CMC).[16][20] Particle size reduction (micronization) can improve the dissolution rate of suspended compounds.[16]

    • Cyclodextrins: Encapsulating the compound within cyclodextrin molecules (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can significantly increase aqueous solubility.[18][21]

  • Parenteral Administration (IV, IP, SC): These routes require sterile, isotonic solutions. Formulations often consist of:

    • Aqueous Solutions: For soluble compounds, buffered saline is the preferred vehicle.[19]

    • Co-solvent Formulations: Similar to oral formulations, co-solvents can be used, but their concentrations must be carefully controlled to avoid irritation and toxicity.[14][19] A common vehicle for IV infusion is a mix of DMSO and PEG400.[14]

    • Lipid-based Formulations: Nanoemulsions or lipid solutions can be used for highly lipophilic compounds, particularly for subcutaneous (SC) administration to achieve extended release.[14][18]

Experimental Protocols

Protocol 1: Determination of Equilibrium Aqueous Solubility

This protocol determines the compound's solubility in various biologically relevant buffers.[5][18]

Materials:

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Simulated Gastric Fluid (pH 1.2)

  • Simulated Intestinal Fluid (pH 6.8)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • 0.45 µm syringe filters

  • HPLC-UV or other suitable analytical instrument

Procedure:

  • Add an excess amount of the compound to vials containing each buffer.

  • Incubate the vials at 37°C under constant agitation for 24-48 hours to ensure equilibrium is reached.[18]

  • After incubation, visually inspect for undissolved solid material.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.45 µm filter.[18]

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Perform the experiment in triplicate for each buffer.

Protocol 2: Preparation of Stock Solutions for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution for use in cell-based assays.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of the compound into a sterile vial.

  • Add the required volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C, protected from light.

  • For experiments, thaw the stock solution and perform serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration is below the toxicity threshold for the cell line being used (typically <0.5%).

Protocol 3: Screening Formulations for Oral Administration

This protocol provides a method for screening simple formulations for in vivo oral dosing.

Materials:

  • This compound

  • Co-solvents: PEG 400, Propylene Glycol

  • Surfactant: Tween 80

  • Suspending agent: 0.5% (w/v) Methylcellulose (MC) in water

  • Vortex mixer and/or homogenizer

Procedure:

  • Co-solvent System:

    • Dissolve the compound in a minimal amount of PEG 400.

    • Slowly add saline or water while vortexing to reach the final desired concentration and vehicle composition (e.g., 10% PEG 400 in saline).

    • Observe for any precipitation.

  • Surfactant System:

    • Prepare a solution of 5-10% Tween 80 in water.

    • Attempt to dissolve or suspend the compound in this vehicle to the target concentration.

  • Aqueous Suspension:

    • Wet the compound with a small amount of Tween 80 (as a wetting agent) to form a paste.

    • Gradually add the 0.5% MC solution while triturating or homogenizing to achieve a uniform suspension.[16]

  • Evaluation:

    • Visually assess the physical stability of each formulation (clarity, uniformity, re-suspendability) over a period relevant to the study duration.

    • The most promising formulations should be advanced for further stability and pharmacokinetic studies.

Visualizations

Diagrams

Formulation_Workflow Formulation Development Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Formulation cluster_2 Phase 3: In Vivo Formulation cluster_3 Phase 4: Biological Testing A Physicochemical Characterization (Solubility, pKa, Stability) B Prepare High-Conc. Stock in DMSO A->B E Screen Vehicles (Co-solvents, Suspensions, Cyclodextrins) A->E C Test Dilution in Aqueous Media B->C D Assess for Precipitation & Cell Toxicity C->D G In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) D->G Proceed if stable & non-toxic F Assess Formulation Stability & Tolerability E->F H In Vivo Studies (e.g., PK/PD, Efficacy) F->H Proceed with lead formulation

Caption: Workflow for developing formulations for biological testing.

Troubleshooting_Workflow Troubleshooting Formulation Issues Start Compound Precipitates in Aqueous Medium Q1 Is final organic solvent % too low? Start->Q1 A1 Increase co-solvent (e.g., PEG400, PG) within toxicity limits Q1->A1 Yes Q2 Is pH of the medium affecting solubility? Q1->Q2 No A2 Adjust pH or use buffering agents Q2->A2 Yes A3 Consider alternative formulation strategies Q2->A3 No A3_1 Cyclodextrin Complexation A3->A3_1 A3_2 Aqueous Suspension (for oral admin) A3->A3_2 A3_3 Lipid-based Formulation A3->A3_3

Caption: Decision tree for troubleshooting compound precipitation.

Signaling_Pathway Generic Small Molecule-Pathway Interaction cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF DNA DNA TF->DNA Translocation Response Cellular Response (e.g., Apoptosis, Proliferation) DNA->Response Compound 5-Cyclopropyl- 1,3,4-oxadiazol-2-amine Compound->Kinase2 Inhibition

Caption: Model of a small molecule inhibiting a signaling cascade.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine. It provides troubleshooting advice and answers to frequently asked questions to address common challenges encountered during this synthetic process.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Incomplete formation of the acyl semicarbazide intermediate.2. Inefficient cyclization of the acyl semicarbazide.3. Decomposition of the starting material or product.4. Sub-optimal reaction temperature or time.1. Ensure the complete reaction of cyclopropanecarbonyl chloride/ester with semicarbazide. Monitor by TLC.2. Choose an appropriate cyclizing agent (e.g., POCl₃, TsCl, I₂). Ensure anhydrous conditions for dehydrative cyclizations.3. Avoid excessive heating. Semicarbazides can be thermally unstable.4. Optimize temperature and reaction time based on literature for similar substrates.
Presence of Multiple Spots on TLC 1. Incomplete reaction (starting materials remain).2. Formation of byproducts (e.g., acyl semicarbazide, triazole, uncyclized intermediate).3. Decomposition of the product.1. Increase reaction time or temperature moderately.2. See the FAQ section on common byproducts for identification and mitigation strategies. Purify the crude product using column chromatography.3. Use milder reaction conditions.
Difficulty in Product Purification 1. Co-elution of the product with byproducts of similar polarity.2. The product is highly polar and streaks on the silica gel column.1. Use a different solvent system for column chromatography. Consider a gradient elution.2. Add a small amount of a basic modifier (e.g., triethylamine) to the eluent to reduce tailing.
Inconsistent Reaction Outcome 1. Variability in reagent quality (especially the cyclizing agent).2. Presence of moisture in dehydrative cyclization reactions.3. Inconsistent heating or stirring.1. Use freshly opened or purified reagents.2. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., N₂ or Ar).3. Use a temperature-controlled heating mantle and efficient stirring.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts depend on the synthetic route employed. However, some frequently encountered impurities include:

  • 1-Cyclopropanecarbonyl-semicarbazide: This is the uncyclized intermediate. Its presence indicates incomplete cyclization.

  • N,N'-bis(cyclopropanecarbonyl)hydrazine: This can form if the cyclopropanecarbonylating agent reacts with both nitrogen atoms of hydrazine, which might be present as an impurity or formed from the decomposition of semicarbazide.

  • 5-Cyclopropyl-4H-1,2,4-triazol-3-ol: This isomeric byproduct can form via an alternative cyclization pathway of the acyl semicarbazide, especially under basic conditions.[1]

  • Unreacted Starting Materials: Residual cyclopropanecarboxylic acid/ester/chloride and semicarbazide may be present.

Q2: My reaction using a dehydrating agent like POCl₃ is not working well. What could be the issue?

A2: Reactions involving dehydrating agents like phosphorus oxychloride (POCl₃) are highly sensitive to moisture. Ensure that your solvent is anhydrous and the reaction is performed under an inert atmosphere. Additionally, the reaction temperature is crucial; sometimes, gentle heating is required to drive the cyclization to completion. Excess POCl₃ can also lead to the formation of chlorinated byproducts and should be used in appropriate stoichiometric amounts.

Q3: I am observing a byproduct with a similar mass to my product in LC-MS analysis. What could it be?

A3: A common issue is the formation of the isomeric 5-Cyclopropyl-4H-1,2,4-triazol-3-ol. This occurs through an alternative intramolecular cyclization of the acyl semicarbazide intermediate where the other nitrogen atom of the semicarbazide acts as the nucleophile. The formation of this triazole is often favored under certain pH conditions. Careful control of the reaction pH can help minimize its formation.

Q4: Can I use a thiosemicarbazide-based route for this synthesis?

A4: Yes, a common route to 2-amino-1,3,4-oxadiazoles involves the oxidative cyclodesulfurization of an acyl thiosemicarbazide.[2] However, this route can sometimes lead to the formation of 2-amino-5-cyclopropyl-1,3,4-thiadiazole as a byproduct if the desulfurization is incomplete or if the reaction conditions favor thiadiazole formation.[3]

Illustrative Data on Byproduct Formation

The following table provides an illustrative summary of how reaction conditions can influence the product distribution. The values are not from a specific publication for this exact molecule but are representative of trends observed in the synthesis of similar 2-amino-1,3,4-oxadiazoles.

Cyclization Method Key Reaction Parameter Approx. Yield of this compound (%) Major Byproduct(s) Approx. Byproduct Yield (%)
Dehydrative Cyclization (POCl₃)Anhydrous vs. Aqueous Workup85 (Anhydrous) / 60 (Aqueous)1-Cyclopropanecarbonyl-semicarbazide10 (Anhydrous) / 25 (Aqueous)
Oxidative Cyclization (I₂/K₂CO₃)Reaction Time70 (4h) / 80 (8h)1-Cyclopropanecarbonyl-semicarbazide20 (4h) / 10 (8h)
Basic Condition (e.g., NaOH)pH65 (pH 10) / 40 (pH 12)5-Cyclopropyl-4H-1,2,4-triazol-3-ol25 (pH 10) / 50 (pH 12)

Reaction Pathways and Byproduct Formation

Synthesis_Pathway cluster_main Main Synthetic Route cluster_byproducts Potential Byproduct Pathways CPA Cyclopropanecarboxylic Acid Derivative ACS 1-Cyclopropanecarbonyl-semicarbazide CPA->ACS + Semicarbazide SC Semicarbazide Product This compound ACS->Product Cyclization (e.g., POCl3, I2) Triazole 5-Cyclopropyl-4H-1,2,4-triazol-3-ol ACS->Triazole Alternative Cyclization (e.g., strong base) Thiadiazole 5-Cyclopropyl-1,3,4-thiadiazol-2-amine (from thiosemicarbazide route) ACTS 1-Cyclopropanecarbonyl-thiosemicarbazide ACTS->Product Oxidative Desulfurization (e.g., I2/NaOH) ACTS->Thiadiazole Cyclization CPA_TSC Cyclopropanecarboxylic Acid Derivative CPA_TSC->ACTS + Thiosemicarbazide TSC Thiosemicarbazide

Caption: Synthetic pathways to this compound and potential byproducts.

Detailed Experimental Protocol (Adapted from General Procedures)

This protocol describes a common method for the synthesis of this compound via dehydrative cyclization of 1-cyclopropanecarbonyl-semicarbazide.

Step 1: Synthesis of 1-Cyclopropanecarbonyl-semicarbazide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve semicarbazide hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in water.

  • Addition of Acylating Agent: To the stirred solution, add cyclopropanecarbonyl chloride (1.0 eq) dropwise at 0-5 °C. Alternatively, an ester like ethyl cyclopropanecarboxylate can be used, which may require heating with semicarbazide.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Workup: The product, 1-cyclopropanecarbonyl-semicarbazide, often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclization to this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the dried 1-cyclopropanecarbonyl-semicarbazide (1.0 eq).

  • Addition of Cyclizing Agent: Add phosphorus oxychloride (POCl₃, 3-5 eq) dropwise to the flask at 0 °C with vigorous stirring.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-100 °C) for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization and Purification S1_Start Semicarbazide HCl + Cyclopropanecarbonyl Chloride S1_React React at 0°C to RT S1_Start->S1_React S1_Workup Filter and Dry S1_React->S1_Workup S1_Product 1-Cyclopropanecarbonyl-semicarbazide S1_Workup->S1_Product S2_Start Intermediate + POCl3 S1_Product->S2_Start S2_React Reflux S2_Start->S2_React S2_Workup Quench with Ice & Neutralize S2_React->S2_Workup S2_Extract Extract with Ethyl Acetate S2_Workup->S2_Extract S2_Purify Column Chromatography S2_Extract->S2_Purify S2_Product Pure Product S2_Purify->S2_Product

Caption: Workflow for the synthesis of this compound.

References

"optimizing reaction yield for 5-Cyclopropyl-1,3,4-oxadiazol-2-amine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions to help optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and direct method involves a two-step process. The first step is the synthesis of the key intermediate, cyclopropanecarboxylic acid hydrazide. The second step is the cyclization of this hydrazide with a cyanogen source, typically cyanogen bromide, to form the desired 2-amino-1,3,4-oxadiazole ring.

Q2: What are the typical starting materials for this synthesis?

A2: The primary starting materials are a cyclopropanecarboxylic acid derivative (such as methyl cyclopropanecarboxylate) and hydrazine hydrate for the formation of the hydrazide intermediate. For the subsequent cyclization, cyanogen bromide is the most commonly cited reagent.

Q3: What are the critical reaction parameters to control for optimal yield?

A3: Key parameters include reaction temperature, reaction time, and the purity of the starting materials and reagents. For the hydrazide formation, ensuring a sufficient reflux time is crucial for high conversion. In the cyclization step, maintaining the recommended temperature and careful monitoring of the reaction progress are vital to prevent side reactions.

Q4: Are there any known stability issues with the cyclopropyl group during the synthesis?

A4: The cyclopropyl group is generally stable under the standard reaction conditions for oxadiazole formation. However, the use of certain reagents, such as triphenylphosphine in combination with carbon tetrabromide or tetraiodide for cyclization, has been reported to cause ring-opening of the cyclopropane moiety. Therefore, sticking to the recommended cyanogen bromide method is advised to maintain the integrity of the cyclopropyl ring.

Q5: What are the common impurities I might encounter?

A5: Common impurities can include unreacted starting materials (cyclopropanecarboxylic acid hydrazide), the diacylhydrazine byproduct, and potential side products from the reaction with cyanogen bromide. If the cyclopropyl ring opens, you may also find impurities with a 3-halopropyl substituent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete formation of cyclopropanecarboxylic acid hydrazide. 2. Low-quality or decomposed cyanogen bromide. 3. Insufficient reaction temperature or time for cyclization. 4. Incorrect pH during workup.1. Ensure the hydrazide formation goes to completion by extending the reflux time and confirming its formation via analytical methods (e.g., TLC, NMR) before proceeding. 2. Use freshly opened or properly stored cyanogen bromide. Consider titrating the reagent to determine its purity. 3. Carefully control the temperature as specified in the protocol. Monitor the reaction progress by TLC to determine the optimal reaction time. 4. Adjust the pH carefully during the workup as specified in the protocol to ensure the product precipitates correctly.
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of impurities in the starting materials. 3. Reaction with cyanogen bromide leading to undesired products.1. Maintain a stable and appropriate reaction temperature. Consider running the reaction at a slightly lower temperature for a longer duration. 2. Ensure the purity of cyclopropanecarboxylic acid hydrazide before use. Recrystallize if necessary. 3. Add the cyanogen bromide solution slowly to the reaction mixture to maintain a low concentration and minimize side reactions.
Product is Difficult to Purify 1. Presence of polar impurities. 2. Oily product instead of a solid.1. Recrystallization from a suitable solvent system (e.g., methanol, ethanol, or water) is often effective. Column chromatography on silica gel can also be employed for difficult separations.[1] 2. If the product oils out during recrystallization, try using a different solvent system, or cool the solution more slowly. Scratching the inside of the flask can sometimes induce crystallization.
Evidence of Cyclopropane Ring Opening Use of inappropriate cyclization reagents.Avoid using reagents like triphenylphosphine with carbon tetrabromide or tetraiodide. Stick to the cyanogen bromide method for the cyclization of cyclopropanecarboxylic acid hydrazide.

Experimental Protocols

Protocol 1: Synthesis of Cyclopropanecarboxylic Acid Hydrazide

This protocol is based on the hydrazinolysis of a cyclopropanecarboxylic acid ester.

Materials:

  • Methyl cyclopropanecarboxylate

  • Hydrazine hydrate (85% or higher)

  • Toluene

  • Dichloromethane

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mix methyl cyclopropanecarboxylate (1.0 eq) with hydrazine hydrate (1.5 eq).

  • Heat the mixture to reflux and maintain for 24-30 hours.

  • After cooling to room temperature, concentrate the reaction mixture by evaporation under reduced pressure.

  • Add toluene to the residue and perform an azeotropic distillation to remove any remaining water.

  • Dissolve the crude product in dichloromethane and wash with a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield cyclopropanecarboxylic acid hydrazide. The reported yield for this step is approximately 44%.[2]

Protocol 2: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.[3]

Materials:

  • Cyclopropanecarboxylic acid hydrazide

  • Cyanogen bromide

  • Methanol

  • Ammonium hydroxide solution (optional, for pH adjustment)

  • Sodium hydroxide solution (10%)

Procedure:

  • Prepare a solution of cyanogen bromide (1.0 eq) in methanol. Caution: Cyanogen bromide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • In a separate flask, dissolve cyclopropanecarboxylic acid hydrazide (1.0 eq) in methanol.

  • Slowly add the cyanogen bromide solution to the hydrazide solution with stirring.

  • After the addition is complete, gently heat the reaction mixture on a steam bath to near boiling, then allow it to cool to room temperature.

  • Concentrate the reaction mixture by distillation under reduced pressure until a solid begins to separate.

  • Adjust the pH of the mixture to 5-6 using a 10% aqueous sodium hydroxide solution.

  • Collect the precipitated solid by filtration.

  • The crude product can be purified by recrystallization from methanol or water to yield this compound.

Data Summary

Table 1: Reaction Parameters for the Synthesis of Cyclopropanecarboxylic Acid Hydrazide

ParameterValueReference
Reactants Methyl cyclopropanecarboxylate, Hydrazine hydrate[2]
Stoichiometry 1 : 1.5[2]
Solvent None (neat)[2]
Temperature Reflux[2]
Reaction Time 28 hours[2]
Yield 44%[2]

Table 2: General Reaction Parameters for the Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles

ParameterValueReference
Reactants Acid hydrazide, Cyanogen bromide[3]
Stoichiometry 1 : 1[3]
Solvent Methanol[3]
Temperature Near boiling[3]
Workup pH adjustment to 5-6[3]
Purification Recrystallization[3]

Visualizations

Synthesis_Pathway A Methyl cyclopropanecarboxylate C Cyclopropanecarboxylic acid hydrazide A->C Reflux B Hydrazine hydrate B->C E This compound C->E Methanol, Heat D Cyanogen bromide D->E

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or No Product check_hydrazide Check Hydrazide Formation (TLC, NMR) start->check_hydrazide hydrazide_ok Hydrazide OK check_hydrazide->hydrazide_ok Yes hydrazide_fail Incomplete Reaction check_hydrazide->hydrazide_fail No check_cnbr Check Cyanogen Bromide Quality hydrazide_ok->check_cnbr extend_reflux Extend Reflux Time for Hydrazide Synthesis hydrazide_fail->extend_reflux extend_reflux->start cnbr_ok Reagent OK check_cnbr->cnbr_ok Yes cnbr_bad Reagent Decomposed check_cnbr->cnbr_bad No check_conditions Verify Cyclization Conditions (Temp, Time) cnbr_ok->check_conditions use_new_cnbr Use Fresh Cyanogen Bromide cnbr_bad->use_new_cnbr use_new_cnbr->start conditions_ok Conditions Correct check_conditions->conditions_ok Yes conditions_wrong Conditions Incorrect check_conditions->conditions_wrong No purify Purify Product (Recrystallization) conditions_ok->purify optimize_conditions Optimize Temperature and Reaction Time conditions_wrong->optimize_conditions optimize_conditions->start

Caption: Troubleshooting workflow for low reaction yield.

Parameter_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield Side_Products Side Products Temp->Side_Products too high Time Reaction Time Time->Yield Purity Reagent Purity Purity->Yield Purity_Outcome Product Purity Purity->Purity_Outcome pH Workup pH pH->Yield Yield->Purity_Outcome

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Purification of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and detailed solutions.

Issue 1: Low Yield After Initial Synthesis and Work-up

  • Potential Cause: Incomplete reaction, side product formation, or loss of product during extraction.

  • Troubleshooting Steps:

    • Reaction Monitoring: Ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or moderately increasing the temperature.

    • Side Product Identification: A potential side product in the synthesis of 2-amino-1,3,4-oxadiazoles from semicarbazones is the formation of a triazolone byproduct.[1] Characterize any significant impurities by LC-MS and NMR to confirm their identity.

    • Extraction Optimization: this compound is a relatively polar molecule. Ensure efficient extraction from the aqueous layer by using a suitable polar organic solvent and performing multiple extractions. Adjusting the pH of the aqueous layer can also improve extraction efficiency.

Issue 2: Presence of Persistent Impurities After Recrystallization

  • Potential Cause: Co-crystallization of impurities with similar polarity and solubility profiles as the desired product.

  • Troubleshooting Steps:

    • Solvent System Screening: Experiment with different recrystallization solvents or solvent mixtures. Common solvents for recrystallizing 2-amino-1,3,4-oxadiazole derivatives include ethanol, methanol, or mixtures like DMF/water.[2]

    • Slow Crystallization: Allow the solution to cool slowly to promote the formation of purer crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Charcoal Treatment: If colored impurities are present, consider treating the hot solution with activated charcoal before filtration to adsorb them.

Issue 3: Difficulty in Separating the Product from Starting Materials by Column Chromatography

  • Potential Cause: Similar polarities of the product and unreacted starting materials (e.g., cyclopropanecarboxylic acid hydrazide or semicarbazide).

  • Troubleshooting Steps:

    • Solvent Gradient Optimization: Employ a gradient elution method during column chromatography. Start with a less polar solvent system and gradually increase the polarity to improve separation. A common eluent system for similar compounds is a mixture of ethyl acetate and petroleum ether.[1]

    • Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a reverse-phase C18 column, depending on the polarity of the impurities.

    • Acid-Base Extraction: Before chromatography, perform an acid-base extraction. The basic amino group on the oxadiazole allows for its extraction into an acidic aqueous solution, leaving non-basic impurities in the organic layer. Subsequent neutralization of the aqueous layer and re-extraction will recover the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound that might influence purification?

A1: A common method for synthesizing 2-amino-5-substituted-1,3,4-oxadiazoles involves the cyclization of the corresponding semicarbazone.[1][3][4] This is typically achieved through an oxidative C-O bond formation. The choice of oxidizing agent and reaction conditions can influence the impurity profile.

Q2: What are the expected physical properties of this compound?

Q3: Are there any known incompatible reagents or conditions to be aware of during purification?

A3: Strong acidic conditions should be used with caution as they can protonate the amino group, altering the compound's solubility and potentially leading to salt formation. When performing acid-base extractions, careful neutralization is required to recover the free base.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: The purity of the final product should be confirmed using a combination of techniques:

  • Thin Layer Chromatography (TLC): For rapid assessment of purity and to monitor the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Data Presentation

Table 1: Common Purification Techniques for 2-Amino-1,3,4-oxadiazole Derivatives

Purification MethodTypical Solvents/EluentsKey ConsiderationsReference
RecrystallizationEthanol, Methanol, DMF/H₂OEffective for removing less soluble or more soluble impurities. Slow cooling is recommended.[2][5]
Column ChromatographySilica Gel with Ethyl Acetate/Petroleum Ether or Ethyl Acetate/HexaneGradient elution is often necessary to separate compounds with similar polarities.[1][6]
Acid-Base ExtractionDilute HCl, NaOH or NaHCO₃ solutionUseful for separating the basic product from neutral or acidic impurities.[7]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or methanol).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: General Column Chromatography Procedure

  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in petroleum ether).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude 5-Cyclopropyl-1,3,4- oxadiazol-2-amine Recrystallization Recrystallization Crude_Product->Recrystallization Initial Cleanup Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Alternative Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If impurities persist Pure_Product Pure Product Recrystallization->Pure_Product If pure Column_Chromatography->Pure_Product Acid_Base_Extraction->Column_Chromatography TLC TLC HPLC HPLC NMR NMR MS MS Pure_Product->TLC Pure_Product->HPLC Pure_Product->NMR Pure_Product->MS

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Impure Product Check_Purity Assess Purity (TLC/HPLC) Start->Check_Purity Impurity_Type Identify Impurity Type Check_Purity->Impurity_Type Starting_Material Unreacted Starting Material Impurity_Type->Starting_Material Present Side_Product Side Product (e.g., Triazolone) Impurity_Type->Side_Product Present Colored_Impurity Colored Impurity Impurity_Type->Colored_Impurity Present Purification_Method Select Purification Method Starting_Material->Purification_Method Side_Product->Purification_Method Charcoal_Treatment Charcoal Treatment Colored_Impurity->Charcoal_Treatment Recrystallization Recrystallization Purification_Method->Recrystallization Different Solubility Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Similar Polarity Acid_Base Acid-Base Extraction Purification_Method->Acid_Base Basic Product Pure Pure Product Recrystallization->Pure Column_Chromatography->Pure Charcoal_Treatment->Recrystallization Acid_Base->Pure

Caption: Troubleshooting decision tree for purification challenges.

References

"stability and storage conditions for 5-Cyclopropyl-1,3,4-oxadiazol-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air.[1] Specific temperature recommendations vary, so it is crucial to consult the supplier's documentation. General guidance suggests refrigeration at 2-8°C for short-term storage, while for longer periods, storage at -20°C may be more appropriate.[2][3] It is also advisable to protect the compound from light.[2]

Q2: How should I handle this compound in the laboratory?

Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[3] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1] Avoid direct contact with skin and eyes.[1][3] In case of contact, wash the affected area thoroughly with water.

Q3: Is this compound sensitive to any particular conditions?

While specific stability data for this compound is limited, compounds containing a cyclopropyl amine moiety can be susceptible to hydrolytic degradation under high pH conditions.[4] Therefore, it is prudent to avoid strongly basic environments during storage and experimentation. The oxadiazole ring structure is generally considered stable in biological environments.[5][6]

Q4: What are the known physical and chemical properties of this compound?

This compound is a solid with a molecular weight of 125.13 g/mol .[7] It has a reported boiling point of 282°C and a flash point of 124°C.[2]

Troubleshooting Guide

Issue: I am observing unexpected degradation of my compound during my experiments.

  • Question: What is the pH of your experimental medium?

    • Answer: As compounds with a cyclopropyl amine group can be sensitive to high pH, ensure your medium is not strongly basic.[4] Consider buffering your solution to a neutral or slightly acidic pH to enhance stability.

  • Question: How are you storing your stock solutions?

    • Answer: Stock solutions should be stored at low temperatures (e.g., -20°C) and protected from light to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • Question: Have you observed any discoloration or change in the physical appearance of the compound?

    • Answer: Any change in appearance could indicate degradation. If this is observed, it is recommended to use a fresh batch of the compound and re-evaluate your storage and handling procedures.

Data Presentation

Table 1: Summary of Recommended Storage Conditions

ParameterConditionSource
Temperature (Short-term)2-8°C[2]
Temperature (Long-term)-20°C[3]
AtmosphereInert atmosphere is recommended for similar compounds.[8]
LightProtect from light.[2]
ContainerTightly closed container.[1]
EnvironmentCool, dry, and well-ventilated place.[1]

Experimental Protocols

General Protocol for Assessing Chemical Stability

This is a generalized protocol and may need to be adapted based on the specific experimental setup.

  • Preparation of Samples:

    • Prepare solutions of this compound at a known concentration in the desired solvent or buffer system.

    • Prepare multiple aliquots for testing at different time points.

  • Storage Conditions:

    • Store the aliquots under various conditions to be tested (e.g., different temperatures, light exposures, pH values).

    • Include a control sample stored under optimal conditions (e.g., -20°C, protected from light).

  • Time Points:

    • Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week).

  • Analysis:

    • At each time point, analyze the samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Quantify the peak area of the parent compound and any new peaks that may indicate degradation products.

  • Data Evaluation:

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0).

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics under each condition.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Degradation start Start: Unexpected Degradation Observed check_ph Check pH of Experimental Medium start->check_ph is_high_ph Is pH high? check_ph->is_high_ph adjust_ph Adjust to Neutral/Slightly Acidic pH is_high_ph->adjust_ph Yes check_storage Review Stock Solution Storage is_high_ph->check_storage No adjust_ph->check_storage is_improper_storage Improper Storage Conditions? check_storage->is_improper_storage improve_storage Store at -20°C, Protect from Light, Aliquot is_improper_storage->improve_storage Yes check_appearance Examine Physical Appearance is_improper_storage->check_appearance No improve_storage->check_appearance is_discolored Discoloration or Change in Appearance? check_appearance->is_discolored use_fresh_batch Use Fresh Batch of Compound is_discolored->use_fresh_batch Yes unresolved Issue Persists: Consider Further Analysis is_discolored->unresolved No end_node Problem Resolved use_fresh_batch->end_node

Caption: Troubleshooting workflow for unexpected degradation.

HandlingProcedures Logical Relationships for Safe Handling compound This compound handling Handling Procedures compound->handling storage Proper Storage compound->storage ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) handling->ppe ventilation Proper Ventilation (Fume Hood or Well-Ventilated Area) handling->ventilation avoid_contact Avoid Direct Contact (Skin, Eyes, Inhalation) handling->avoid_contact cool_dry Cool, Dry, Well-Ventilated Area storage->cool_dry sealed Tightly Sealed Container storage->sealed light_protect Protect from Light storage->light_protect

Caption: Logical relationships for safe handling procedures.

References

Technical Support Center: Troubleshooting Low Yield in Oxadiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction outcomes. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the yield and efficiency of your oxadiazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of 1,2,4-oxadiazoles and 1,3,4-oxadiazoles.

Part 1: 1,2,4-Oxadiazole Synthesis

Q1: My reaction yield for a 3,5-disubstituted 1,2,4-oxadiazole is consistently low. What are the potential causes and solutions?

Low yields in 1,2,4-oxadiazole synthesis often arise from two critical steps: inefficient acylation of the amidoxime or incomplete cyclodehydration of the O-acylamidoxime intermediate.[1]

Potential Cause 1: Poor Acylation of the Amidoxime The initial coupling between the amidoxime and the carboxylic acid (or its activated form) is crucial.[1]

  • Troubleshooting Steps:

    • Coupling Agent Activity: Ensure your coupling agent (e.g., EDC, CDI) is fresh and active. Consider switching to an alternative, such as carbonyldiimidazole (CDI), which has proven effective in a NaOH/DMSO medium.[1]

    • Pre-activation: Activate the carboxylic acid with the coupling agent before adding the amidoxime to the reaction mixture.[1]

    • Starting Material Purity: Verify the purity of both the amidoxime and the carboxylic acid, as impurities can significantly interfere with the reaction.[1]

Potential Cause 2: Inefficient Cyclodehydration The conversion of the O-acylamidoxime intermediate to the final oxadiazole is often the rate-limiting and most challenging step.[1][2]

  • Troubleshooting Steps:

    • Thermal Conditions: This step typically requires heating.[1] Optimize the reaction temperature to balance the rate of cyclization against the formation of potential side products. Refluxing in a high-boiling solvent like toluene or xylene may be necessary.[2]

    • Microwave Irradiation: Using microwave irradiation can dramatically shorten reaction times and improve yields, especially for less reactive substrates.[1][2]

    • Base-Mediated Cyclization: Strong, non-nucleophilic bases can promote cyclization.[2] TBAF in dry THF is a common and effective choice.[2] Superbase systems like NaOH/DMSO or KOH/DMSO have also been shown to facilitate cyclization, sometimes even at room temperature.[1][2]

    • Solvent Choice: The choice of solvent is critical. Aprotic solvents such as DMF, THF, DCM, and MeCN generally provide good results for base-catalyzed cyclizations, whereas protic solvents like water or methanol can be unsuitable.[2]

Q2: I'm observing a major side product with a mass corresponding to the hydrolyzed O-acyl amidoxime. What is happening?

This indicates that the O-acyl amidoxime intermediate is forming successfully but is failing to cyclize, or it is cleaving back to the starting materials.[2]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Cleavage of the O-acyl amidoxime is a common side reaction, particularly in aqueous or protic media or under prolonged heating.[2] If using a base, ensure all reagents and solvents are anhydrous.

    • Optimize Cyclization Conditions: The energy barrier for cyclization may not be overcome.[2] Increase the temperature or switch to a more potent cyclization agent or base system.[2]

    • Minimize Reaction Time: Reduce the reaction time and temperature for the cyclodehydration step where possible to limit decomposition.[2]

Q3: My analytical data suggests the formation of an unexpected isomer. What could be the cause?

You may be observing a Boulton-Katritzky rearrangement, especially if you are synthesizing a 3,5-disubstituted 1,2,4-oxadiazole with a saturated side chain.[2] This rearrangement can be triggered by heat, acid, or moisture.[2]

  • Troubleshooting Steps:

    • Neutral, Anhydrous Workup: Use neutral and anhydrous conditions for your reaction workup and purification steps.[2]

    • Proper Storage: Store the final compound in a dry environment to prevent moisture-induced rearrangement.[2]

Part 2: 1,3,4-Oxadiazole Synthesis

Q1: I'm attempting to synthesize a 2,5-disubstituted 1,3,4-oxadiazole from a 1,2-diacylhydrazine, but the yield is poor. How can I improve it?

The cyclodehydration of 1,2-diacylhydrazines is the most common method for forming the 1,3,4-oxadiazole ring, but it often requires powerful dehydrating agents and high temperatures due to the low reactivity of the diacylhydrazine.[3]

  • Troubleshooting Steps:

    • Choice of Dehydrating Agent: A variety of dehydrating agents can be used, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride.[4][5] POCl₃ is a very common and effective choice and can sometimes also serve as the solvent.[3][5]

    • Reaction Temperature: High temperatures are often required to drive the reaction to completion.[3] Ensure your reaction is heated sufficiently, for example, by refluxing.

    • Alternative Reagents: Consider using tosyl chloride, which has been shown to mediate the cyclization of acylsemicarbazides to yield 2-amino-1,3,4-oxadiazoles in high yields (97-99%).[5]

Q2: Are there alternative methods to avoid the harsh conditions required for diacylhydrazine cyclization?

Yes, several modern methods proceed under milder conditions.

  • Alternative Synthetic Routes:

    • From Acylhydrazones: The oxidation of acylhydrazones is another widely used method.[3] For example, N-acyl hydrazones can be oxidatively cyclized using chloramine-T under microwave irradiation.[6]

    • One-Pot Synthesis: A one-pot strategy using N-isocyaniminotriphenylphosphorane (NIITP) and a carboxylic acid can form the oxadiazole ring under mild conditions, which can then be functionalized in the same pot.[7]

    • Avoiding Diacyl Hydrazide Intermediates: A novel approach couples α-bromo nitroalkanes with acyl hydrazides to directly yield the 2,5-disubstituted oxadiazole, completely avoiding the 1,2-diacyl hydrazide intermediate and the need for harsh dehydrating agents.[8]

Visual Troubleshooting Guide

The following workflow provides a logical approach to diagnosing and solving low-yield issues in oxadiazole synthesis.

G start Low Oxadiazole Yield check_sm Verify Purity & Integrity of Starting Materials start->check_sm check_acylation Is Acylation Step (e.g., O-acylamidoxime or diacylhydrazine formation) Inefficient? check_sm->check_acylation If pure optimize_acylation Optimize Acylation: - Check coupling agent activity - Pre-activate carboxylic acid - Vary stoichiometry check_acylation->optimize_acylation Yes check_cyclization Is Cyclodehydration Step Inefficient? check_acylation->check_cyclization No optimize_acylation->check_cyclization optimize_cyclization Optimize Cyclodehydration: - Increase temperature / use MW - Change dehydrating agent  (e.g., POCl₃, SOCl₂, PPA) - Use stronger base (e.g., NaOH/DMSO) - Ensure anhydrous conditions check_cyclization->optimize_cyclization Yes check_side_products Are Side Products or Isomers Observed? check_cyclization->check_side_products No optimize_cyclization->check_side_products troubleshoot_side_products Address Side Reactions: - Minimize reaction time/temp - Use neutral, anhydrous workup  (to avoid rearrangements) - Consider alternative synthetic route check_side_products->troubleshoot_side_products Yes success Yield Improved check_side_products->success No troubleshoot_side_products->success

Caption: Troubleshooting logic for low yield in oxadiazole synthesis.

Data Presentation: Reaction Condition Optimization

The selection of reagents can significantly impact reaction yield. The following table summarizes the effect of different coupling agents and bases on the yield of 1,2,4-oxadiazoles.

Coupling AgentBase SystemSolventYield Category
EDCN/ATHFModerate
CDINaOHDMSOExcellent[1]
HBTUDIPEADMFGood
T3PPyridineDCMGood
N/ATBAFTHFGood[2]
N/AKOHDMSOExcellent[1]

Data adapted from studies on N-heterocycle synthesis.[2] "Excellent" yields are generally considered >90%, "Good" 70-89%, and "Moderate" 50-69%.

Experimental Protocols & Methodologies

Protocol 1: Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles

This protocol describes the acylation of an amidoxime followed by a microwave-assisted, silica-supported cyclodehydration.[2]

  • Amidoxime Acylation: To a sealed vessel under a dry nitrogen atmosphere, add the benzamidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol).

  • Add 3.0 mL of anhydrous dichloromethane (DCM).

  • Add a solution of the desired acyl chloride (e.g., 3-aryl-acryloyl chloride) in 3.0 mL of anhydrous DCM dropwise while stirring at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Silica-Supported Cyclization: Once acylation is complete, add 1 g of silica gel (60-120 mesh) to the reaction mixture.

  • Remove the solvent under reduced pressure to obtain a free-flowing powder.

  • Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor.

  • Irradiate the mixture at a suitable power and time (e.g., 10-30 minutes; optimization may be required) to effect cyclodehydration.[2]

  • Workup and Purification: After cooling, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane). Further purification can be achieved by column chromatography or recrystallization.[2]

Protocol 2: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles using POCl₃

This is a classical and widely used method for synthesizing 1,3,4-oxadiazoles from an acid hydrazide and a carboxylic acid.[9][10]

  • Reaction Setup: To a stirred solution of phosphorus oxychloride (POCl₃, 15 mL), add the acid hydrazide (1 mmol) and the desired carboxylic acid (1 mmol) at 0 °C.

  • Reaction Conditions: Heat the reaction mixture to reflux at 80 °C for 4 hours.[9]

  • Workup: After the reaction is complete (monitor by TLC), allow the mixture to cool and then pour it carefully into 100 mL of ice-cold water.

  • Isolation: A solid material will precipitate. Filter the solid and wash it thoroughly with water.

  • Purification: The crude product can be purified by dissolving it in a suitable solvent like DMF and re-precipitating from water, or by recrystallization from a solvent like methanol or ethanol.[9][10]

Key Reaction Pathways

The following diagrams illustrate the general synthetic pathways for the formation of 1,2,4- and 1,3,4-oxadiazole rings.

G cluster_0 1,2,4-Oxadiazole Synthesis Amidine Amidoxime Intermediate O-Acylamidoxime Intermediate Amidine->Intermediate Acid Carboxylic Acid (+ Coupling Agent) Acid->Intermediate Oxadiazole124 3,5-Disubstituted 1,2,4-Oxadiazole Intermediate->Oxadiazole124 Heat / Base (Cyclodehydration)

Caption: General synthesis of 1,2,4-oxadiazoles via an O-acylamidoxime intermediate.

G cluster_1 1,3,4-Oxadiazole Synthesis Hydrazide1 Acid Hydrazide Diacyl 1,2-Diacylhydrazine Intermediate Hydrazide1->Diacyl Acid2 Carboxylic Acid (or Acid Chloride) Acid2->Diacyl Oxadiazole134 2,5-Disubstituted 1,3,4-Oxadiazole Diacyl->Oxadiazole134 Dehydrating Agent (e.g., POCl₃, Heat)

Caption: Synthesis of 1,3,4-oxadiazoles via cyclodehydration of a diacylhydrazine.

References

Technical Support Center: Navigating Solubility Challenges with 5-Cyclopropyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 5-Cyclopropyl-1,3,4-oxadiazol-2-amine in biological buffers. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the handling and application of this compound in biological systems.

Q1: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous biological buffer (e.g., PBS, Tris). What is happening and how can I prevent this?

A1: This is a common issue known as "precipitation upon dilution" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility. The DMSO keeps the compound dissolved at a high concentration, but upon dilution into the buffer, the much lower aqueous solubility limit is quickly surpassed.

Troubleshooting Steps:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Decrease the percentage of DMSO in the final solution: While reducing the DMSO concentration is generally good for biological assays, be aware that this will also lower the solubility of your compound. A final DMSO concentration of <1% is recommended for most cell-based assays.

  • Use a co-solvent: Consider using a small percentage of a water-miscible organic co-solvent in your final buffer system. Options include ethanol, polyethylene glycol (PEG), or cyclodextrins. Always test the tolerance of your specific assay to these co-solvents.

  • pH adjustment: The solubility of compounds with amine groups can be pH-dependent. This compound has a basic amine group, so its solubility may increase in more acidic buffers. However, ensure the pH is compatible with your biological system.

  • Prepare a saturated stock solution: Instead of a high-concentration DMSO stock, prepare a saturated solution of the compound directly in the biological buffer. After vigorous stirring and equilibration, centrifuge or filter the solution to remove undissolved solid. The supernatant will be a saturated solution at the thermodynamic solubility limit.

Q2: How can I determine the actual solubility of this compound in my specific biological buffer?

A2: You can determine the solubility through either kinetic or thermodynamic solubility assays. A detailed protocol for a shake-flask method to determine thermodynamic solubility is provided in the "Experimental Protocols" section below. This method will give you the most accurate measure of the compound's solubility in your buffer.

Q3: Are there any general strategies to improve the solubility of oxadiazole-based compounds like this one?

A3: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble compounds. The suitability of each method depends on the specific requirements of your experiment.

Data Presentation: Strategies for Solubility Enhancement

StrategyDescriptionAdvantagesDisadvantages
pH Adjustment Modify the pH of the buffer to ionize the compound, which is often more soluble than the neutral form. For an amine-containing compound, lowering the pH will protonate the amine, increasing solubility.Simple and cost-effective.The required pH may not be compatible with the biological assay.
Co-solvents Add a water-miscible organic solvent (e.g., ethanol, PEG 300/400, propylene glycol) to the aqueous buffer to increase the solubilizing capacity of the medium.Effective for many lipophilic compounds.Co-solvents can be toxic to cells or interfere with enzyme activity at higher concentrations.
Surfactants Use non-ionic surfactants (e.g., Tween® 80, Polysorbate 20) above their critical micelle concentration to form micelles that can encapsulate the hydrophobic compound.Can significantly increase apparent solubility.Surfactants can disrupt cell membranes and interfere with certain biological assays.
Cyclodextrins Employ cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) which have a hydrophobic interior and a hydrophilic exterior. The compound can be encapsulated within the cyclodextrin, increasing its solubility in water.Generally well-tolerated in biological systems.Can be expensive; may not be effective for all compounds.
Formulation as a Salt If not already in a salt form, reacting the basic amine group with an acid to form a salt can significantly improve aqueous solubility.A common and effective pharmaceutical strategy.May not be practical for in-vitro experimental settings if the free base is required.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium (thermodynamic) solubility of this compound in a biological buffer.

Materials:

  • This compound (solid)

  • Biological buffer of interest (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Calibration Curve:

    • Accurately weigh a small amount of the compound and dissolve it in a suitable organic solvent (e.g., DMSO, acetonitrile) to prepare a concentrated stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution with the same organic solvent.

    • Inject the standards into the HPLC system and record the peak area for each concentration.

    • Plot the peak area versus concentration to generate a calibration curve.

  • Solubility Measurement:

    • Add an excess amount of the solid compound to a known volume of the biological buffer in a sealed vial. "Excess" means that there should be visible undissolved solid.

    • Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Shake the vial for 24-48 hours to ensure equilibrium is reached.

    • After incubation, visually confirm that excess solid is still present.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-precipitates.

    • Dilute the filtered supernatant with the organic solvent used for the calibration curve to bring the concentration within the linear range of the assay.

    • Inject the diluted sample into the HPLC and measure the peak area.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of the compound in the diluted supernatant.

    • Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor. This value represents the thermodynamic solubility of the compound in the tested buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_solubility Solubility Measurement cluster_analysis Data Analysis prep_stock Prepare Concentrated Stock Solution prep_standards Prepare Calibration Standards prep_stock->prep_standards run_hplc_standards Run HPLC on Standards prep_standards->run_hplc_standards gen_curve Generate Calibration Curve run_hplc_standards->gen_curve determine_conc Determine Concentration from Calibration Curve gen_curve->determine_conc add_excess Add Excess Compound to Buffer shake Shake to Equilibrium (24-48h) add_excess->shake centrifuge Centrifuge and Filter Supernatant shake->centrifuge dilute_sample Dilute Supernatant centrifuge->dilute_sample run_hplc_sample Run HPLC on Sample dilute_sample->run_hplc_sample run_hplc_sample->determine_conc calc_solubility Calculate Final Solubility determine_conc->calc_solubility

Caption: Workflow for determining thermodynamic solubility.

troubleshooting_workflow cluster_solutions start Precipitation Observed in Biological Assay? lower_conc Lower Final Concentration start->lower_conc Yes use_cosolvent Use Co-solvent (e.g., PEG, Ethanol) start->use_cosolvent Yes adjust_ph Adjust Buffer pH start->adjust_ph Yes use_cyclodextrin Use Cyclodextrin start->use_cyclodextrin Yes check_assay_compat Check Assay Compatibility lower_conc->check_assay_compat use_cosolvent->check_assay_compat adjust_ph->check_assay_compat use_cyclodextrin->check_assay_compat success Problem Solved check_assay_compat->success Compatible

Caption: Troubleshooting logic for compound precipitation.

Technical Support Center: Scale-Up Synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine.

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during the synthesis and scale-up of this compound. A common and effective route for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the reaction of an acyl hydrazide with cyanogen bromide. Another viable method is the oxidative cyclization of an acyl semicarbazide or thiosemicarbazide. The following troubleshooting guide is based on a plausible synthetic pathway involving the cyclization of cyclopropanecarbonyl semicarbazide.

Q1: My reaction yield has significantly dropped after scaling up from a 10 g to a 100 g scale. What are the potential causes?

A1: A drop in yield upon scale-up is a common challenge. Several factors could be at play:

  • Inefficient Mixing: In larger reaction vessels, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, which may promote side reactions and impurity formation. Ensure your reactor's agitation is sufficient for the increased volume.

  • Poor Temperature Control: Exothermic reactions are harder to control on a larger scale. If the heat generated is not dissipated effectively, the increased temperature can lead to product degradation or the formation of byproducts. Consider a slower rate of addition for key reagents and ensure your cooling system is adequate.

  • Extended Reaction Time: While it may seem counterintuitive, simply extending the reaction time to match the lab-scale experiment may not be optimal. On a larger scale, prolonged exposure to reaction conditions can sometimes lead to the degradation of the desired product. It is advisable to monitor the reaction progress closely using techniques like TLC or HPLC to determine the optimal reaction endpoint.

Q2: I am observing a significant amount of an unknown impurity in my final product after scale-up. How can I identify and mitigate this?

A2: The appearance of new or increased levels of impurities upon scale-up is often related to the issues mentioned above.

  • Impurity Identification: Isolate the impurity using preparative chromatography and characterize it using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy. Knowing the structure of the impurity will provide valuable clues about its formation pathway.

  • Common Impurities: In the synthesis of 2-amino-1,3,4-oxadiazoles, common impurities can arise from incomplete cyclization, over-reaction, or side reactions of the starting materials. For instance, unreacted cyclopropanecarbonyl semicarbazide or the formation of isomeric structures could be potential impurities.

  • Mitigation Strategies: Once the impurity is identified, you can adjust the reaction conditions to minimize its formation. This could involve:

    • Optimizing the reaction temperature.

    • Adjusting the stoichiometry of the reactants.

    • Changing the order of reagent addition.

    • Investigating alternative cyclizing agents that may offer higher selectivity.

Q3: The filtration of my product after precipitation is very slow on a larger scale. What can I do to improve this?

A3: Filtration challenges are common during scale-up due to differences in crystal morphology and the volume of material being processed.

  • Crystal Engineering: The cooling rate and agitation during precipitation can significantly impact the crystal size and shape. A slower cooling rate with gentle agitation often leads to larger, more easily filterable crystals. Consider performing a controlled crystallization study.

  • Filter Aid: Using a filter aid like celite can help to prevent the filter medium from becoming clogged with fine particles.

  • Alternative Isolation Techniques: For very fine particles, alternative techniques such as centrifugation followed by decantation of the supernatant might be more efficient than filtration.

Q4: Is the use of cyanogen bromide in the synthesis of this compound feasible for large-scale production?

A4: While cyanogen bromide is a common laboratory reagent for this transformation, its high toxicity and potential for hazardous reactions make it less ideal for large-scale industrial synthesis. Safer alternatives should be considered for scale-up. One such alternative is the oxidative cyclization of a corresponding thiosemicarbazide using a milder oxidizing agent.

Quantitative Data Summary

The following table presents a hypothetical comparison of key parameters for the synthesis of this compound at a laboratory scale versus a pilot plant scale. This data is illustrative and will vary depending on the specific process and equipment used.

ParameterLaboratory Scale (10 g)Pilot Plant Scale (1 kg)Key Considerations for Scale-Up
Starting Material (Cyclopropanecarbonyl semicarbazide) 10 g1 kgEnsure consistent quality and purity of the starting material in larger batches.
Cyclizing Agent (e.g., Polyphosphoric Acid) 50 g5 kgHandling and addition of viscous and corrosive reagents require specialized equipment.
Reaction Temperature 100-110 °C95-105 °CImproved heat transfer in larger reactors may allow for slightly lower temperatures.
Reaction Time 4 hours6-8 hoursSlower rates of addition and heat transfer can lead to longer reaction times.
Yield 85%75-80%Yields often decrease slightly on scale-up due to the factors mentioned in the troubleshooting guide.
Purity (by HPLC) >99%98-99%Maintaining high purity on a larger scale requires optimized work-up and purification procedures.

Experimental Protocol: Synthesis of this compound (Laboratory Scale)

This protocol describes a plausible laboratory-scale synthesis from cyclopropanecarboxylic acid hydrazide.

Step 1: Synthesis of Cyclopropanecarbonyl semicarbazide

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropanecarboxylic acid hydrazide (10.0 g, 0.1 mol) in ethanol (100 mL).

  • To this solution, add a solution of potassium cyanate (8.9 g, 0.11 mol) in water (20 mL).

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield cyclopropanecarbonyl semicarbazide.

Step 2: Cyclization to this compound

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place polyphosphoric acid (PPA) (50 g).

  • Heat the PPA to 80 °C with stirring.

  • Slowly add cyclopropanecarbonyl semicarbazide (10 g, from the previous step) in portions over 30 minutes, ensuring the temperature does not exceed 110 °C.

  • After the addition is complete, heat the reaction mixture at 100-110 °C for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum.

  • The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure this compound.

Visualizations

Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization SM1 Cyclopropanecarboxylic Acid Hydrazide INT1 Cyclopropanecarbonyl semicarbazide SM1->INT1 SM2 Potassium Cyanate SM2->INT1 FP This compound INT1->FP  Cyclization with PPA   PPA Polyphosphoric Acid (PPA)

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Scale-Up Issue Encountered Yield Low Yield Start->Yield Impurity Impurity Formation Start->Impurity Filtration Slow Filtration Start->Filtration Mixing Check Mixing Efficiency Yield->Mixing Temp Evaluate Temperature Control Yield->Temp Time Optimize Reaction Time Yield->Time Identify Identify Impurity Structure Impurity->Identify Crystallization Optimize Crystallization Filtration->Crystallization FilterAid Use Filter Aid Filtration->FilterAid Conditions Adjust Reaction Conditions Identify->Conditions

Caption: Troubleshooting logic for scale-up synthesis issues.

Technical Support Center: 5-Cyclopropyl-1,3,4-oxadiazol-2-amine Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Cyclopropyl-1,3,4-oxadiazol-2-amine. The information is based on established knowledge of the degradation of similar chemical structures, including oxadiazole derivatives and compounds containing cyclopropyl amine moieties.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the degradation patterns of analogous compounds, this compound is likely to degrade via two main pathways:

  • Hydrolytic degradation of the 1,3,4-oxadiazole ring: This is a pH-dependent process. The oxadiazole ring can undergo cleavage under both acidic and alkaline conditions. Studies on similar oxadiazole derivatives show maximum stability in a pH range of 3-5.[1][2][3]

  • Metabolic degradation of the cyclopropyl amine moiety: The cyclopropyl amine group can be a target for metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes. This can lead to oxidative metabolism and potentially the formation of reactive metabolites.[4] The cyclopropyl amine moiety may also be susceptible to hydrolytic degradation under high pH conditions.[5]

Q2: What are the expected degradation products?

A2: While specific degradation products for this compound are not empirically documented in the provided search results, plausible products can be predicted based on the degradation of similar structures.

  • From Hydrolytic Degradation: Ring opening of the oxadiazole would likely lead to the formation of a cyclopropyl-substituted acylsemicarbazide or related compounds.

  • From Metabolic Degradation: Cytochrome P450-mediated oxidation of the cyclopropyl amine can lead to hydroxylated metabolites or ring-opened products.[4]

Q3: What analytical methods are recommended for studying the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection (RP-HPLC-DAD) is a common and effective technique for separating the parent compound from its degradation products.[6][7] For structural elucidation and confirmation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended.[1][8]

Troubleshooting Guides

Issue: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound.

  • Possible Cause 1: Sample Degradation due to pH. The pH of your sample or mobile phase may be promoting hydrolytic degradation. Oxadiazole derivatives are known to be unstable at low (<3) and high (>5) pH.[1][2]

    • Troubleshooting Step: Check the pH of your sample preparation and HPLC mobile phase. If possible, adjust the pH to be within the 3-5 range for maximum stability.

  • Possible Cause 2: Oxidative Degradation. The compound may be degrading due to exposure to oxidative conditions.

    • Troubleshooting Step: Protect your samples from excessive exposure to air and light. Consider degassing your solvents and using amber vials. Forced degradation studies using an oxidizing agent like hydrogen peroxide can help to confirm and identify oxidative degradants.[6][7]

  • Possible Cause 3: Impurities in the starting material. The unexpected peaks could be impurities from the synthesis of this compound.

    • Troubleshooting Step: Analyze a fresh, well-characterized batch of the compound. If the peaks persist, they are likely impurities.

Issue: My in-vitro metabolism assay shows rapid clearance of this compound.

  • Possible Cause: CYP-mediated metabolism. The cyclopropyl amine moiety is a known substrate for Cytochrome P450 enzymes, which can lead to rapid metabolism.[4]

    • Troubleshooting Step 1: Conduct metabolism studies using specific CYP inhibitors to identify the major metabolizing enzymes.

    • Troubleshooting Step 2: Analyze the metabolic profile using LC-MS/MS to identify the major metabolites. This can help in understanding the metabolic pathway and designing more stable analogues if necessary.

Quantitative Data

The following table summarizes degradation data from a forced degradation study on a similar 1,3,4-oxadiazole derivative, which can provide insights into the potential stability of this compound under various stress conditions.[6][7]

Stress ConditionParameters% Degradation
Acid Hydrolysis0.1 N HCl65.28 ± 3.65
Alkali Hydrolysis0.1 N NaOH29.36 ± 1.25
Oxidative Degradation3% H₂O₂41.58 ± 1.58
Thermal Degradation60°C for 24 h47.58 ± 1.25
Humidity Degradation7 days at room temperature56.28 ± 2.58

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify the potential degradation pathways and products of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Alkali Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound or a solution in a tightly sealed container at an elevated temperature (e.g., 60°C) for a defined period.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and the formation of any degradation products.

    • Use LC-MS/MS to identify the mass of the degradation products and propose their structures.

Visualizations

DegradationPathways cluster_hydrolytic Hydrolytic Degradation cluster_metabolic Metabolic Degradation Parent_H This compound RingOpening Oxadiazole Ring Opening Parent_H->RingOpening Acidic/Alkaline Conditions Product_H Acylsemicarbazide Derivative RingOpening->Product_H Parent_M This compound Oxidation CYP-mediated Oxidation Parent_M->Oxidation Cytochrome P450 Enzymes Product_M Hydroxylated/Ring-Opened Metabolites Oxidation->Product_M

Caption: Plausible degradation pathways for this compound.

ExperimentalWorkflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_results Results Start Prepare Stock Solution of This compound Stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) Start->Stress Sampling Collect Samples at Time Intervals Stress->Sampling HPLC HPLC Analysis for Degradation Quantification Sampling->HPLC LCMS LC-MS/MS for Degradant Identification Sampling->LCMS Data Summarize Quantitative Data HPLC->Data Pathway Propose Degradation Pathways and Products LCMS->Pathway

Caption: General experimental workflow for a forced degradation study.

References

"analytical methods for detecting impurities in 5-Cyclopropyl-1,3,4-oxadiazol-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in the synthesis of this compound?

A1: Based on common synthetic routes, which typically involve the cyclization of an acyl semicarbazide intermediate, the most probable process-related impurities are:

  • Unreacted Starting Materials: Cyclopropanecarboxylic acid and semicarbazide.

  • Intermediate: 1-(Cyclopropylcarbonyl)semicarbazide, the direct precursor to the final product.

  • By-products from Semicarbazide: Hydrazine and urea, which can form from the decomposition or side reactions of semicarbazide.

Q2: What are the potential degradation products of this compound?

A2: Forced degradation studies on similar 1,3,4-oxadiazole structures indicate that the primary degradation pathways are hydrolysis and oxidation.[1] Potential degradation products could include:

  • Hydrolytic Degradation: Opening of the oxadiazole ring to form the acyl semicarbazide intermediate or further hydrolysis to cyclopropanecarboxylic acid and semicarbazide.

  • Oxidative Degradation: Modification of the amine group or the cyclopropyl ring, potentially leading to N-oxide or hydroxylated species.

Q3: Which analytical technique is most suitable for impurity profiling of this compound?

A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Diode Array Detector (DAD) or Mass Spectrometric (MS) detector is the most common and effective technique for separating and quantifying the main component from its potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly for identifying volatile or semi-volatile impurities.[1]

Q4: How can I confirm the identity of an unknown peak in my chromatogram?

A4: The identity of an unknown peak can be confirmed using several methods:

  • Mass Spectrometry (MS): An LC-MS or GC-MS system can provide the mass-to-charge ratio (m/z) of the impurity, which is crucial for determining its molecular weight and elemental composition.

  • Reference Standards: If a potential impurity is commercially available or can be synthesized, it can be co-injected with the sample to confirm its retention time.

  • Forced Degradation Studies: Subjecting the pure compound to stress conditions (e.g., acid, base, peroxide, heat, light) can help to generate degradation products and confirm if the unknown peak corresponds to a degradant.[1]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram
  • Problem: Your HPLC analysis of a batch of this compound shows one or more unexpected peaks.

  • Troubleshooting Steps:

    • System Suitability Check: Ensure your HPLC system is performing correctly by running a blank (mobile phase) and a system suitability standard. Check for system peaks or carryover.

    • Identify the Source:

      • Process-Related?: Compare the retention times of the unknown peaks with those of the potential process-related impurities listed in the table below. If standards are available, perform co-injections.

      • Degradation Product?: Review the handling and storage conditions of your sample. If degradation is suspected, compare your chromatogram with results from forced degradation studies.

    • Characterize the Impurity: If the peak does not match known impurities, use LC-MS to determine its molecular weight. This information, combined with knowledge of the synthetic process, can help to propose a structure.

Issue 2: Poor Peak Shape or Resolution
  • Problem: The peak for this compound or an impurity is tailing, fronting, or not well-separated from other peaks.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The amine group in the target molecule is basic. Ensure the pH of the aqueous portion of your mobile phase is appropriate to maintain a consistent ionization state. A pH between 3 and 4 is often a good starting point for basic compounds.

    • Modify Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer to improve separation. A gradient elution may be necessary to resolve all components.

    • Check Column Condition: The column may be degrading or contaminated. Flush the column with a strong solvent or replace it if necessary.

    • Optimize Temperature: Increasing the column temperature can sometimes improve peak shape and reduce analysis time.

Potential Impurities Summary

Below is a summary of potential process-related and degradation impurities for this compound.

Impurity Name Structure Type Likely Analytical Method for Detection Notes
Cyclopropanecarboxylic acidO=C(O)C1CC1Process-Related (Starting Material)RP-HPLC (may require different conditions due to high polarity), GC-MS (after derivatization)Highly polar, will likely elute early in RP-HPLC.
SemicarbazideO=C(N)NNProcess-Related (Starting Material)RP-HPLC (may require specific detection methods like derivatization or CAD)Very polar and may have poor retention on standard C18 columns.
1-(Cyclopropylcarbonyl)semicarbazideO=C(C1CC1)NNC(N)=OProcess-Related (Intermediate) / DegradationRP-HPLCKey intermediate; its presence indicates an incomplete cyclization reaction or hydrolysis of the final product.
HydrazineNNProcess-Related (By-product)GC-MS (after derivatization), Specific colorimetric testsA potential decomposition product of semicarbazide.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is a general starting point based on established protocols for similar oxadiazole derivatives and should be optimized for your specific instrumentation and sample matrix.[1]

  • Instrumentation: HPLC with a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or lambda max of the parent compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for identifying volatile or semi-volatile impurities.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as methanol or dichloromethane. Derivatization may be necessary for polar analytes like carboxylic acids.

Visualizations

G cluster_0 Synthesis Pathway Cyclopropanecarboxylic acid Cyclopropanecarboxylic acid Acyl semicarbazide Intermediate Acyl semicarbazide Intermediate Cyclopropanecarboxylic acid->Acyl semicarbazide Intermediate Semicarbazide Semicarbazide Semicarbazide->Acyl semicarbazide Intermediate This compound This compound Acyl semicarbazide Intermediate->this compound Cyclization POCl3 POCl3 POCl3->Acyl semicarbazide Intermediate G cluster_1 Impurity Identification Workflow Start Start Run HPLC/GC-MS Run HPLC/GC-MS Start->Run HPLC/GC-MS Detect Unknown Peak Detect Unknown Peak Run HPLC/GC-MS->Detect Unknown Peak Compare with Known Impurities Compare with Known Impurities Detect Unknown Peak->Compare with Known Impurities Yes End End Detect Unknown Peak->End No Match Found? Match Found? Compare with Known Impurities->Match Found? Identify with LC-MS Identify with LC-MS Match Found?->Identify with LC-MS No Characterize and Document Characterize and Document Match Found?->Characterize and Document Yes Identify with LC-MS->Characterize and Document Characterize and Document->End

References

"improving the regioselectivity of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 5-Cyclopropyl-1,3,4-oxadiazol-2-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites for reaction on this compound, and why is regioselectivity a major concern?

A1: this compound possesses multiple nucleophilic nitrogen atoms, creating a significant challenge in controlling reaction regioselectivity. The primary reactive sites are the exocyclic amino group (N-amino) and the two nitrogen atoms within the oxadiazole ring (N3 and N4). Uncontrolled reactions, such as alkylations or arylations, can lead to a mixture of N-substituted isomers, complicating purification and reducing the yield of the desired product. The 1,3,4-oxadiazole ring is a valuable pharmacophore in medicinal chemistry, often used as a bioisostere for amide and ester groups, making regiocontrol essential for synthesizing specific, biologically active molecules.[1][2]

G cluster_molecule This compound cluster_sites mol N_amino Exocyclic Amine (N-amino) - Primary site for N-alkylation/arylation - More nucleophilic under neutral/basic conditions N4 Ring Nitrogen (N4) - Potential site for alkylation/Mannich reactions N3 Ring Nitrogen (N3) - Generally less reactive due to electronics p1 p1->N_amino Site 1 p2 p2->N4 Site 2 p3 p3->N3 Site 3

Caption: Potential nucleophilic sites on the this compound scaffold.

Q2: I am performing an N-arylation reaction and getting a mixture of isomers. How can I improve selectivity for the exocyclic amino group?

A2: Achieving high regioselectivity in N-arylation (e.g., Buchwald-Hartwig or Ullmann coupling) is a common challenge. The choice of catalyst, ligand, base, and solvent are all critical factors that can steer the reaction towards the desired exocyclic N-arylated product. For azole-containing compounds, selective arylation of one nitrogen center over another can often be achieved without the need for protecting groups by carefully tuning these conditions.[3]

Key Strategies:

  • Ligand Selection: For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands often favor coupling at the less sterically hindered exocyclic amine. Ligands like XPhos, RuPhos, or bulky ferrocenyl diphosphanes have shown success in directing arylation on similar heterocyclic systems.[4][5]

  • Base Selection: A moderately strong, non-nucleophilic base is often preferred. Carbonates (e.g., Cs₂CO₃, K₂CO₃) are commonly used. Stronger bases like alkoxides (e.g., NaOtBu) can sometimes lead to side reactions or decreased selectivity.[6]

  • Solvent Effects: The polarity of the solvent can influence the reaction outcome. Aprotic polar solvents like DMF or dioxane are frequently employed, but nonpolar solvents like toluene can sometimes alter the selectivity profile.[5]

The table below summarizes conditions that may influence the regioselectivity of N-arylation on 2-amino-1,3,4-oxadiazole scaffolds.

Catalyst SystemBaseSolventTypical Outcome on Regioselectivity
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-DioxaneOften favors exocyclic N-arylation
Pd(OAc)₂ / RuPhosK₂CO₃TolueneCan provide high selectivity for the exocyclic amine
CuI / L-prolineK₂CO₃DMSOClassic Ullmann conditions, selectivity can be substrate-dependent
Cu(OAc)₂ / PhenanthrolineK₃PO₄DMFEffective for copper-catalyzed arylations

Q3: Can I perform a selective reaction at a ring nitrogen, such as the N4 position?

A3: Yes, selective functionalization at the ring nitrogen is possible, though it often requires different reaction conditions than exocyclic substitution. The Mannich reaction, for example, is a classic method to introduce an aminomethyl group onto a ring nitrogen. This reaction typically involves formaldehyde and a primary or secondary amine in an alcoholic solvent.[7] This approach leads to N-Mannich bases, which can be valuable final products or intermediates for further functionalization.[7]

Q4: What are the best analytical methods to confirm the structure of my product and identify the specific regioisomer?

A4: Differentiating between N-substituted regioisomers is crucial and can be reliably achieved using a combination of spectroscopic techniques:

  • 1D NMR (¹H and ¹³C): The chemical shift of the protons and carbons near the substitution site will change significantly. For instance, alkylation on the exocyclic amine will result in a characteristic shift of the alkyl group's protons, and the N-H proton signal will disappear.

  • 2D NMR (HMBC, NOESY):

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool. A correlation between a proton on the newly introduced substituent (e.g., the first CH₂ of an alkyl chain) and a carbon atom in the oxadiazole ring (C2 or C5) can definitively prove the site of attachment.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space correlations between protons on the substituent and protons on the cyclopropyl group, helping to confirm the isomer's identity.

  • Mass Spectrometry (MS): Confirms the correct mass for the substituted product but typically cannot distinguish between isomers on its own.

Troubleshooting Guides

Problem: My N-arylation reaction has a low yield and poor regioselectivity.

This is a common issue stemming from suboptimal reaction conditions. The following workflow can help you systematically troubleshoot the problem.

G start Low Yield / Poor Selectivity check_purity Step 1: Verify Purity of Starting Materials (Oxadiazole, Aryl Halide) start->check_purity vary_ligand Step 2: Screen Different Ligands (e.g., XPhos, RuPhos, dppf) check_purity->vary_ligand vary_base Step 3: Optimize the Base (e.g., Cs2CO3, K3PO4, K2CO3) vary_ligand->vary_base vary_solvent Step 4: Test Different Solvents (e.g., Dioxane, Toluene, DMF) vary_base->vary_solvent vary_temp Step 5: Adjust Reaction Temperature (Try lower temp for selectivity) vary_solvent->vary_temp success Problem Resolved vary_temp->success

Caption: A logical workflow for troubleshooting poor N-arylation outcomes.

Problem: The reaction is not proceeding; my starting material is unreacted.

If the reaction fails to initiate, consider the following potential causes:

  • Inactive Catalyst: Ensure your palladium catalyst is active. If it's old, consider using a fresh batch or a pre-catalyst.

  • Inappropriate Base: The base may be too weak to facilitate the catalytic cycle. If using a mild base like K₂CO₃, consider switching to a stronger one like Cs₂CO₃ or K₃PO₄.

  • Unreactive Aryl Halide: The reactivity of aryl halides generally follows the order I > Br > Cl.[6] If you are using an aryl chloride, the reaction may require a specialized ligand system designed for C-Cl bond activation.[4]

  • Presence of Inhibitors: Water and oxygen can inhibit many cross-coupling reactions. Ensure you are using anhydrous solvents and have properly degassed the reaction mixture.

Experimental Protocols

General Protocol for Regioselective N-Arylation of the Exocyclic Amine

This protocol is a generalized starting point based on common conditions for palladium-catalyzed N-arylation of amino-heterocycles. Optimization will likely be required for specific substrates.

Materials:

  • This compound

  • Aryl Bromide (1.1 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (6 mol%)

  • Cs₂CO₃ (2.0 equivalents)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound, the aryl bromide, Cs₂CO₃, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the vessel and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N-arylated regioisomer.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 5-Cyclopropyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 5-Cyclopropyl-1,3,4-oxadiazol-2-amine. It further compares its performance attributes with structurally related alternatives, supported by experimental data, to aid researchers in selecting the most suitable compounds for their drug discovery and development pipelines.

Introduction to this compound and Its Alternatives

This guide focuses on the purity validation of this compound and compares its profile with two common structural analogs: 5-Methyl-1,3,4-oxadiazol-2-amine and 5-Phenyl-1,3,4-oxadiazol-2-amine. These alternatives are frequently encountered in the synthesis of more complex bioactive molecules.

Purity Validation of this compound

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. A Certificate of Analysis for a commercially available sample indicates a purity of ≥97.0% as determined by Nuclear Magnetic Resonance (NMR) spectroscopy. The analysis also confirmed that the ¹H NMR and Liquid Chromatography-Mass Spectrometry (LC-MS) data were consistent with the compound's structure.

Table 1: Purity Profile of this compound

Analytical MethodSpecificationResult
¹H NMR SpectroscopyConforms to structureConsistent
LC-MSConforms to structureConsistent
Purity (by NMR)≥97.0%≥97.0%

Comparative Analysis with Alternative Compounds

Table 2: Performance Comparison of this compound and Alternatives

CompoundStructurePurity Data (from literature)Reported Biological Activity
This compound≥97.0% (NMR)Precursor for bioactive molecules
5-Methyl-1,3,4-oxadiazol-2-amineNot explicitly stated in comparative studies. Characterized by NMR and MS.[4]Precursor for carbonic anhydrase inhibitors.[5]
5-Phenyl-1,3,4-oxadiazole-2-thiol*Characterized by ¹H-NMR, IR, UV-Vis, and mass spectral data.[6]Antimicrobial activity against E. coli, B. subtilis, S. aureus, C. albicans, A. niger, and C. krusei.[6]

*Note: Data for 5-Phenyl-1,3,4-oxadiazole-2-thiol is presented as a proxy for 5-Phenyl-1,3,4-oxadiazol-2-amine due to the availability of more comprehensive characterization and biological data in the searched literature. The core scaffold is the same, with the amine group being a key pharmacophore.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity validation of 5-substituted-1,3,4-oxadiazol-2-amines are provided below. These protocols are based on established methods for similar compounds and may require optimization.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for assessing the purity of small organic molecules. A validated method for a similar 1,3,4-oxadiazole derivative provides a robust starting point.[7]

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH adjusted) is commonly used. The exact ratio can be optimized for best separation. For a similar compound, a gradient of acetonitrile and orthophosphoric acid in methanol was effective.[7]

Procedure:

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., the λmax of the compound, which for a similar derivative was found to be 235 nm).[7]

  • Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful tool for determining purity without the need for a specific reference standard of the analyte.[3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh a known amount of the synthesized compound and a certified internal standard.

  • Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity based on the ratio of the integrals and the known weights and molar masses of the analyte and the standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for identifying and characterizing impurities by providing molecular weight information.

Instrumentation:

  • HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

Procedure:

  • Develop an HPLC method as described above to achieve separation of the main compound from its impurities.

  • Introduce the eluent from the HPLC into the mass spectrometer.

  • Acquire mass spectra for all detected peaks.

  • The mass-to-charge ratio (m/z) of the main peak should correspond to the molecular weight of the target compound.

  • The m/z values of the impurity peaks can be used to propose their structures, often corresponding to starting materials, by-products, or degradation products.

Visualizations

Experimental_Workflow_for_Purity_Validation cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Validation cluster_result Final Product Synthesis Synthesized this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC RP-HPLC (Purity Assessment) Purification->HPLC NMR ¹H NMR & qNMR (Structure & Purity) Purification->NMR LCMS LC-MS (Impurity Identification) Purification->LCMS FinalProduct Pure Compound (≥97.0%) HPLC->FinalProduct NMR->FinalProduct LCMS->FinalProduct

Caption: Workflow for the synthesis and purity validation of this compound.

Logical_Relationship_of_Analytical_Techniques PurityValidation Purity Validation Separation Separation of Components PurityValidation->Separation Quantification Quantification of Purity PurityValidation->Quantification Identification Structural Identification PurityValidation->Identification HPLC HPLC Separation->HPLC Quantification->HPLC NMR NMR Quantification->NMR Identification->NMR MS MS Identification->MS

References

A Comparative Analysis of the Biological Activity of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine and Other Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold is a cornerstone for the development of novel therapeutic agents due to its broad spectrum of biological activities. This guide provides a comparative analysis of the biological activity of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine and other notable oxadiazole derivatives, supported by experimental data from various studies. The diverse functionalities of these compounds, ranging from antimicrobial to anticancer and enzyme inhibition, underscore their therapeutic potential.[1][2][3][4][5][6][7]

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for this compound and other selected oxadiazole derivatives, highlighting their performance in various assays.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
CompoundTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compound Derivative Escherichia coli-Gentamicin-
Klebsiella pneumoniae-Gentamicin-
Staphylococcus aureus-Gentamicin-
Bacillus cereus-Gentamicin-
2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazoleEscherichia coliGood ActivityGentamicin-
Klebsiella pneumoniaeGood ActivityGentamicin-
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolEscherichia coli> AmpicillinAmpicillin-
Streptococcus pneumoniae> AmpicillinAmpicillin-
Pseudomonas aeruginosa>100x AmpicillinAmpicillin-
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineMycobacterium tuberculosis4-8 µM--
2,5-disubstituted 1,3,4-oxadiazoles (naphthofuran moiety)Pseudomonas aeruginosa0.2 mg/mLCiprofloxacin0.2 mg/mL
Bacillus subtilis0.2 mg/mLCiprofloxacin0.2 mg/mL

Note: Specific MIC values for the cyclopropyl derivative were not available in the provided search results, but its synthesis and evaluation for antibacterial activity have been reported.[8]

Table 2: Anticancer Activity of Oxadiazole Derivatives (IC50/GI50 in µM)
CompoundCancer Cell LineIC50/GI50 (µM)Reference Compound
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)Melanoma (MDA-MB-435)GP = 15.43%-
Leukemia (K-562)GP = 18.22%-
Breast Cancer (T-47D)GP = 34.27%-
Colon Cancer (HCT-15)GP = 39.77%-
N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u)Melanoma (MDA-MB-435)GP = 6.82%-
5-Aryl-1,3,4-oxadiazole derivativesVarious cancer cell linesPotent antiproliferative activities5-Fluorouracil
2-Anilinonicotinyl linked 1,3,4-oxadiazolesHuman cancer cell lines4.57 - 97.09-
1,2,4-Oxadiazole linked imidazopyrazine derivatives (16a)MCF-7 (Breast)0.68Adriamycin
A-549 (Lung)1.56Adriamycin
A-375 (Melanoma)0.79Adriamycin
1,2,4-Oxadiazole linked imidazopyrazine derivatives (16b)MCF-7 (Breast)0.22Adriamycin
A-549 (Lung)1.09Adriamycin
A-375 (Melanoma)1.18Adriamycin

GP denotes Growth Percent as per NCI protocol.[9]

Table 3: Enzyme Inhibitory Activity of Oxadiazole Derivatives (IC50 in µM)
CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
5-Aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamidesMonoamine Oxidase B (MAO-B)0.0027--
3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl] pyridineTyrosinase2.18L-mimosine3.68

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the typical experimental protocols for the key biological assays cited.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in 96-well microtiter plates.

  • Incubation: An equal volume of the bacterial inoculum is added to each well containing the diluted compound. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the oxadiazole derivatives and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Enzyme Inhibition Assay (Monoamine Oxidase-B)
  • Enzyme and Substrate Preparation: Recombinant human MAO-B is used as the enzyme source. Kynuramine is a common substrate.

  • Assay Procedure: The test compounds are pre-incubated with the enzyme in a buffer solution. The reaction is initiated by the addition of the substrate.

  • Detection: The product of the enzymatic reaction is measured fluorometrically or spectrophotometrically.

  • IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Mechanisms and Workflows

To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Assays cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction (e.g., Cyclization) start->reaction purification Purification (e.g., Crystallization) reaction->purification characterization Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Assay (MIC Determination) characterization->antimicrobial anticancer Anticancer Assay (IC50 Determination) characterization->anticancer enzyme Enzyme Inhibition (IC50 Determination) characterization->enzyme data Data Collection antimicrobial->data anticancer->data enzyme->data comparison Comparative Analysis data->comparison conclusion Conclusion comparison->conclusion

Caption: A general workflow for the synthesis and biological evaluation of oxadiazole derivatives.

signaling_pathway cluster_inhibition Enzyme Inhibition by Oxadiazole cluster_cellular_effect Cellular Effect Oxadiazole Oxadiazole Derivative Enzyme Target Enzyme (e.g., MAO-B, Tyrosinase) Oxadiazole->Enzyme Inhibits Substrate Substrate Product Product Substrate->Product Blocked Conversion Biological_Response Altered Biological Response

Caption: A simplified diagram illustrating the mechanism of enzyme inhibition by oxadiazole derivatives.

Conclusion

The 1,3,4-oxadiazole nucleus is a versatile scaffold that has given rise to a multitude of biologically active compounds. While direct comparative data for this compound against a wide array of other oxadiazoles in standardized assays is not extensively available in a single source, the compilation of data from various studies reveals a consistent pattern of significant antimicrobial, anticancer, and enzyme inhibitory activities across the class.[1][3][10] The presence of different substituents on the oxadiazole ring plays a crucial role in modulating the potency and selectivity of these compounds.[2] Future research should focus on head-to-head comparisons of promising derivatives, including those with the cyclopropyl moiety, to better elucidate structure-activity relationships and identify lead candidates for further drug development.

References

A Comparative Guide to 5-Cyclopropyl-1,3,4-oxadiazol-2-amine and its Thiadiazole Analog

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Analysis for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic replacement of an oxygen atom with a sulfur atom, a concept known as bioisosterism, is a frequently employed strategy to modulate the physicochemical and biological properties of a lead compound. This guide provides a detailed comparison of 5-cyclopropyl-1,3,4-oxadiazol-2-amine and its corresponding thio-analog, 5-cyclopropyl-1,3,4-thiadiazol-2-amine. Both molecules are of significant interest due to the established pharmacological importance of the 2-amino-1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, physicochemical properties, and potential biological activities, supported by available data.

Physicochemical Properties: A Tale of Two Heterocycles

The substitution of the oxygen atom in the oxadiazole ring with a sulfur atom to form the thiadiazole analog brings about predictable yet significant changes in the molecule's physical and chemical characteristics. These differences can have a profound impact on the compound's pharmacokinetics and pharmacodynamics.

PropertyThis compound5-Cyclopropyl-1,3,4-thiadiazol-2-amineReference
Molecular Formula C₅H₇N₃OC₅H₇N₃S[1]
Molecular Weight 125.13 g/mol 141.20 g/mol [1]
Predicted XlogP -0.70.6[1][2]
Predicted Boiling Point 282 °CNot Available[3]
Predicted pKa -0.58 ± 0.13Not Available[3]
SMILES NC1=NN=C(O1)C2CC2C1CC1C2=NN=C(S2)N[1]
InChIKey BXHGGEZILMHEAM-UHFFFAOYSA-NAVLUMBXGKFNNAS-UHFFFAOYSA-N[1]

Note: Some of the physicochemical properties are predicted values from computational models and should be confirmed experimentally.

Synthesis and Experimental Protocols

The synthesis of both this compound and its thiadiazole counterpart typically starts from a common precursor, cyclopropanecarboxylic acid, and proceeds through a thiosemicarbazide intermediate. The choice of cyclizing agent is the key determinant for the final heterocyclic ring.

Synthesis of the Common Intermediate: 1-Cyclopropylcarbonylthiosemicarbazide

A general procedure involves the reaction of cyclopropanecarbonyl chloride with thiosemicarbazide in a suitable solvent like tetrahydrofuran (THF) at room temperature.

Experimental Protocol: Synthesis of this compound

The synthesis of the oxadiazole derivative can be achieved through the oxidative cyclization of the acylthiosemicarbazide intermediate. A common method involves the use of an oxidizing agent like iodine in an alkaline medium.[4]

Reagents and Conditions:

  • 1-Cyclopropylcarbonylthiosemicarbazide

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Reflux conditions

Procedure:

  • Dissolve 1-cyclopropylcarbonylthiosemicarbazide in ethanol.

  • Add a solution of sodium hydroxide to the mixture.

  • Slowly add a solution of iodine in potassium iodide while stirring.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure product.

Experimental Protocol: Synthesis of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine

The thiadiazole analog is synthesized by the acid-catalyzed cyclodehydration of the same thiosemicarbazide intermediate.

Reagents and Conditions:

  • 1-Cyclopropylcarbonylthiosemicarbazide

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid

  • Cooling (ice bath) followed by room temperature stirring

Procedure:

  • Carefully add 1-cyclopropylcarbonylthiosemicarbazide in small portions to cold, concentrated sulfuric acid in an ice bath with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonia solution).

  • Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Common Intermediate cluster_products Final Products Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Cyclopropanecarbonyl chloride Cyclopropanecarbonyl chloride Cyclopropanecarboxylic Acid->Cyclopropanecarbonyl chloride SOCl₂ 1-Cyclopropylcarbonylthiosemicarbazide 1-Cyclopropylcarbonylthiosemicarbazide Oxadiazole 5-Cyclopropyl-1,3,4- oxadiazol-2-amine 1-Cyclopropylcarbonylthiosemicarbazide->Oxadiazole I₂ / NaOH (Oxidative Cyclization) Thiadiazole 5-Cyclopropyl-1,3,4- thiadiazol-2-amine 1-Cyclopropylcarbonylthiosemicarbazide->Thiadiazole H₂SO₄ (Cyclodehydration) Cyclopropanecarbonyl chloride->1-Cyclopropylcarbonylthiosemicarbazide Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->1-Cyclopropylcarbonylthiosemicarbazide

Caption: Synthetic routes to the oxadiazole and thiadiazole analogs.

Comparative Biological Activity

Antimicrobial Activity

Derivatives of both heterocyclic systems have demonstrated significant activity against a range of bacterial and fungal pathogens.[8][9] The presence of the cyclopropyl group can enhance lipophilicity, potentially improving cell membrane penetration.

Potential Antibacterial Targets:

  • Gram-Positive Bacteria: Staphylococcus aureus, Bacillus subtilis

  • Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa

It is important to note that the specific activity against these organisms for the two title compounds has not been directly compared in a single study.

Potential Mechanisms of Action

The biological activity of 2-amino-1,3,4-thiadiazole derivatives has been linked to the inhibition of various enzymes. For instance, some derivatives have been shown to inhibit inosine 5'-monophosphate (IMP) dehydrogenase, a key enzyme in purine biosynthesis.[10] Others have been found to interfere with the extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell cycle progression.[11] It is plausible that the oxadiazole analog could exhibit similar mechanisms of action, though potentially with different potencies.

Signaling_Pathway cluster_pathway Potential Cellular Signaling Pathway Inhibition cluster_inhibitor Potential Inhibitor ERK_Pathway ERK Signaling Pathway Cell_Cycle Cell Cycle Progression (G1 to S phase) ERK_Pathway->Cell_Cycle Promotes Apoptosis Induction of Apoptosis Cell_Cycle->Apoptosis Inhibition leads to Thiadiazole 2-Amino-1,3,4-thiadiazole Derivative Thiadiazole->ERK_Pathway Inhibits

Caption: Potential inhibition of the ERK signaling pathway.

Conclusion

The bioisosteric replacement of oxygen with sulfur in the 2-amino-5-cyclopropyl-1,3,4-oxadiazole scaffold to yield its thiadiazole analog results in distinct physicochemical properties that are likely to influence biological activity. While both classes of compounds are known to possess a wide range of pharmacological effects, a direct comparative study of these specific analogs is needed to definitively assess their relative performance. The synthetic routes to both compounds are well-established and proceed from a common intermediate, allowing for their efficient preparation for further investigation. Future head-to-head studies are warranted to elucidate the specific advantages and disadvantages of each analog in various therapeutic contexts, particularly in the realm of antimicrobial and anticancer drug discovery. This would provide invaluable data for structure-activity relationship (SAR) studies and guide the rational design of more potent and selective drug candidates.

References

The In Vivo Efficacy of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine and its Analogs Compared to Standard Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives being investigated for a wide array of therapeutic applications. While specific in vivo efficacy data for 5-Cyclopropyl-1,3,4-oxadiazol-2-amine is not extensively available in current literature, the broader class of 2-amino-1,3,4-oxadiazole derivatives has demonstrated significant potential in preclinical studies across oncology, inflammation, and infectious diseases. This guide provides a comparative overview of the in vivo efficacy of representative 2-amino-1,3,4-oxadiazole compounds against standard-of-care drugs in these key therapeutic areas. The data presented herein is based on studies of analogous compounds and serves to highlight the potential of this chemical class.

Anti-Inflammatory Activity

Numerous studies have explored the anti-inflammatory potential of 1,3,4-oxadiazole derivatives, often comparing their efficacy to nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac. The primary mechanism of action for many of these compounds is believed to involve the inhibition of pro-inflammatory mediators.

Comparative Efficacy of a Representative 1,3,4-Oxadiazole Derivative in an In Vivo Model of Inflammation

Compound/DrugDoseAnimal ModelPaw Edema Inhibition (%)Reference
Representative 1,3,4-Oxadiazole25 mg/kgRat59-62%[1][2]
Indomethacin10 mg/kgRat64.3%[2]
Diclofenac100 mg/kgRat40%[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

A common method to assess in vivo anti-inflammatory activity is the carrageenan-induced paw edema model.[4]

  • Animals: Male Wistar rats weighing between 150-200g are used.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin), and test groups receiving the 1,3,4-oxadiazole derivative.

  • Administration: The test compound or standard drug is administered orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Analysis: The percentage of inhibition of paw edema is calculated for the treated groups relative to the control group.

G cluster_workflow Experimental Workflow: In Vivo Anti-inflammatory Assay Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

In Vivo Anti-inflammatory Experimental Workflow

Anticancer Activity

The 1,3,4-oxadiazole nucleus is a privileged structure in the design of novel anticancer agents.[5][6] Derivatives have been shown to exert cytotoxic effects against various cancer cell lines, and in vivo studies have demonstrated their potential to inhibit tumor growth. Standard chemotherapeutic agents like paclitaxel and doxorubicin are often used as comparators in these studies.

Comparative Efficacy of a Representative 1,3,4-Oxadiazole Derivative in an In Vivo Tumor Model

Compound/DrugDoseAnimal ModelTumor Growth Inhibition (%)Reference
Representative 1,3,4-Oxadiazole20 mg/kgDLA-induced solid tumor in miceSignificant reduction in tumor volume and weight[6]
Paclitaxel10 mg/kgVarious mouse tumor modelsVaries with tumor type[7]
Experimental Protocol: Dalton's Lymphoma Ascites (DLA)-Induced Solid Tumor Model in Mice
  • Animals: Swiss albino mice are used for this model.

  • Tumor Induction: DLA cells are injected subcutaneously into the right hind limb of the mice.

  • Treatment: Once tumors are established, the animals are treated with the test compound, a standard drug (e.g., paclitaxel), or a vehicle control. Treatment is typically administered daily for a specified period.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: At the end of the study, the animals are euthanized, and the tumors are excised and weighed.

  • Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volume and weight in the treated groups to the control group.

G cluster_pathway Potential Anticancer Signaling Pathway 1,3,4-Oxadiazole 1,3,4-Oxadiazole Apoptosis Induction Apoptosis Induction 1,3,4-Oxadiazole->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest 1,3,4-Oxadiazole->Cell Cycle Arrest Anti-angiogenesis Anti-angiogenesis 1,3,4-Oxadiazole->Anti-angiogenesis Tumor Growth Inhibition Tumor Growth Inhibition Apoptosis Induction->Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition Anti-angiogenesis->Tumor Growth Inhibition

Anticancer Mechanism of 1,3,4-Oxadiazoles

Antibacterial Activity

With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents. The 1,3,4-oxadiazole class has shown promise in this area, with derivatives exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[8] In vivo studies often compare the efficacy of these compounds to established antibiotics such as ciprofloxacin and gentamicin.

Comparative Efficacy of a Representative 1,3,4-Oxadiazole Derivative in an In Vivo Bacterial Infection Model

Compound/DrugDoseAnimal ModelReduction in Bacterial LoadReference
Representative 1,3,4-OxadiazoleVariesMurine systemic infection modelSignificant[8]
CiprofloxacinVariesMurine systemic infection modelSignificant[8]
GentamicinVariesMurine systemic infection modelSignificant[8]
Experimental Protocol: Murine Systemic Infection Model
  • Animals: Mice (e.g., BALB/c) are used for this model.

  • Infection: Animals are infected intraperitoneally with a lethal dose of a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).

  • Treatment: At a specified time post-infection, the mice are treated with the test compound, a standard antibiotic, or a vehicle control.

  • Observation: The animals are monitored for a set period (e.g., 7 days) for survival.

  • Bacterial Load Determination: In some studies, groups of animals are euthanized at different time points, and organs (e.g., spleen, liver) are harvested to determine the bacterial load (CFU/gram of tissue).

  • Analysis: The efficacy of the treatment is determined by the survival rate and the reduction in bacterial load compared to the control group.

G cluster_workflow Experimental Workflow: In Vivo Antibacterial Assay Animal Grouping Animal Grouping Bacterial Infection Bacterial Infection Animal Grouping->Bacterial Infection Compound Administration Compound Administration Bacterial Infection->Compound Administration Monitoring Survival Monitoring Survival Compound Administration->Monitoring Survival Bacterial Load Assessment Bacterial Load Assessment Compound Administration->Bacterial Load Assessment Efficacy Determination Efficacy Determination Monitoring Survival->Efficacy Determination Bacterial Load Assessment->Efficacy Determination

In Vivo Antibacterial Efficacy Workflow

While direct in vivo efficacy data for this compound remains to be published, the extensive research on analogous 2-amino-1,3,4-oxadiazole derivatives provides a strong rationale for its potential as a therapeutic agent. The representative data and protocols presented in this guide demonstrate that compounds from this class exhibit promising anti-inflammatory, anticancer, and antibacterial activities in preclinical models, often comparable to standard drugs. Further in vivo studies are warranted to specifically elucidate the efficacy and therapeutic potential of this compound.

References

Comparative Cross-Reactivity Profile of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity profile of the novel compound 5-Cyclopropyl-1,3,4-oxadiazol-2-amine . Due to the absence of publicly available cross-reactivity data for this specific molecule, this document outlines a recommended panel of in vitro assays and structurally or functionally related comparator compounds. The experimental protocols provided are based on established industry standards for evaluating off-target effects and ensuring preclinical safety.

Introduction to this compound and Rationale for Cross-Reactivity Screening

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Given this broad biological footprint, it is imperative to characterize the selectivity of new derivatives like this compound. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to adverse drug reactions or provide opportunities for drug repurposing.[5][6][7] This guide focuses on three critical areas of cross-reactivity for small molecules: kinase activity, cytochrome P450 (CYP) enzyme inhibition, and hERG channel blockade.

Comparator Compounds

To provide a meaningful assessment of the cross-reactivity profile of this compound, the following compounds are proposed for concurrent screening:

  • 5-Cyclopropyl-1,3,4-thiadiazol-2-amine: A close structural analogue where the oxygen atom in the oxadiazole ring is replaced by sulfur. This comparison will help elucidate the contribution of the heteroatom to the cross-reactivity profile.[8]

  • Raltegravir: An FDA-approved integrase inhibitor containing a 1,3,4-oxadiazole core, providing a benchmark against a clinically relevant drug.[3][9] Known to have potential for hypersensitivity reactions, though extensive cross-reactivity data is not widely published.[10][11][12]

  • Fenadiazole: A former hypnotic and sedative agent with an oxadiazole-based structure, representing a different therapeutic class of compounds with the same core scaffold.[13]

Comparative Data Summary (Hypothetical)

The following tables are templates for summarizing the quantitative data from the proposed experimental assays.

Table 1: Kinase Selectivity Profile (% Inhibition at 10 µM)

Kinase TargetThis compound5-Cyclopropyl-1,3,4-thiadiazol-2-amineRaltegravirFenadiazole
ABL1DataDataDataData
EGFRDataDataDataData
VEGFR2DataDataDataData
SRCDataDataDataData
p38αDataDataDataData
... (and other representative kinases)

Table 2: Cytochrome P450 Inhibition Profile (IC₅₀ in µM)

CYP IsoformThis compound5-Cyclopropyl-1,3,4-thiadiazol-2-amineRaltegravirFenadiazole
CYP1A2DataDataDataData
CYP2C9DataDataDataData
CYP2C19DataDataDataData
CYP2D6DataDataDataData
CYP3A4DataDataDataData

Table 3: hERG Channel Inhibition (IC₅₀ in µM)

CompoundIC₅₀ (µM)
This compoundData
5-Cyclopropyl-1,3,4-thiadiazol-2-amineData
RaltegravirData
FenadiazoleData

Experimental Protocols and Visualizations

Kinase Inhibitor Profiling

Objective: To assess the selectivity of the test compounds against a broad panel of human kinases. A common approach is to perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential off-target interactions.

Methodology: Kinase Displacement Microarray

  • Protein Kinase Capture: A panel of purified human protein kinases are captured on an antibody microarray.[14]

  • Compound Incubation: The test compound is incubated with the kinase-captured microarray.

  • Probe Competition: A biotinylated, broadly active kinase inhibitor probe (e.g., a derivative of FSBA) is added. This probe will bind to the active site of kinases that are not inhibited by the test compound.[14]

  • Detection: The array is washed, and a fluorescently labeled streptavidin is added to detect the bound biotinylated probe.

  • Data Analysis: The fluorescence intensity for each kinase is measured. A reduction in signal compared to a vehicle control indicates that the test compound has bound to the kinase and displaced the probe. The results are typically expressed as a percentage of inhibition.

G cluster_assay Assay Workflow cluster_analysis Data Analysis KinasePanel Kinase Panel Incubate Incubate Kinase Panel with Test Compound KinasePanel->Incubate TestCompound Test Compound TestCompound->Incubate BiotinProbe Biotinylated Probe AddProbe Add Biotinylated Probe BiotinProbe->AddProbe Incubate->AddProbe Wash Wash Unbound Reagents AddProbe->Wash AddStreptavidin Add Fluorescent Streptavidin Wash->AddStreptavidin Read Read Fluorescence AddStreptavidin->Read Calculate Calculate % Inhibition Read->Calculate

Fig. 1: Kinase Displacement Assay Workflow
Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the potential of the test compounds to inhibit the major drug-metabolizing CYP450 isoforms. Inhibition of these enzymes is a common cause of drug-drug interactions.[15][16]

Methodology: LC-MS/MS-Based Assay

  • Incubation: The test compound, at various concentrations, is incubated with human liver microsomes (a source of CYP enzymes) and an isoform-specific probe substrate.[15][17] A cofactor, such as the NADPH regenerating system, is required to initiate the reaction.[18]

  • Reaction Termination: The reaction is stopped, typically by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.

  • Sample Preparation: The samples are centrifuged to remove the precipitated protein, and the supernatant containing the metabolite of the probe substrate is collected.

  • LC-MS/MS Analysis: The amount of metabolite formed is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17][18]

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is calculated from the dose-response curve.[15]

G cluster_prep Reagents cluster_assay Assay Workflow cluster_analysis Data Analysis Microsomes Human Liver Microsomes Incubate Incubate Reagents Microsomes->Incubate Substrate CYP Probe Substrate Substrate->Incubate Compound Test Compound Compound->Incubate NADPH NADPH System NADPH->Incubate Terminate Terminate Reaction (e.g., Acetonitrile) Incubate->Terminate Centrifuge Centrifuge & Collect Supernatant Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate IC50 Value Analyze->Calculate

Fig. 2: CYP450 Inhibition Assay Workflow
hERG Channel Inhibition Assay

Objective: To assess the potential of the test compounds to block the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. Inhibition of this channel can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.[19][20]

Methodology: Automated Patch Clamp Electrophysiology

  • Cell Preparation: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.[20]

  • Patch Clamp: The automated patch clamp system (e.g., QPatch or SyncroPatch) establishes a whole-cell patch clamp configuration, allowing for the measurement of ion flow through the hERG channels.[20]

  • Baseline Recording: A specific voltage protocol is applied to the cell to elicit and measure the baseline hERG current. A commonly used protocol involves a depolarizing pulse followed by a repolarizing pulse to measure the characteristic "tail current".[19]

  • Compound Application: The test compound is applied to the cell at various concentrations.

  • Current Measurement: The hERG current is measured again in the presence of the compound. Known hERG blockers like E-4031 are used as positive controls.[20]

  • Data Analysis: The percentage of current inhibition is calculated for each concentration, and an IC₅₀ value is determined from the resulting concentration-response curve.[19]

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis Cells hERG-expressing Cells Patch Establish Whole-Cell Patch Clamp Cells->Patch Baseline Record Baseline hERG Current Patch->Baseline ApplyCompound Apply Test Compound Baseline->ApplyCompound Measure Measure hERG Current ApplyCompound->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

Fig. 3: hERG Automated Patch Clamp Workflow

Conclusion

The provided framework offers a robust starting point for characterizing the cross-reactivity profile of this compound. By systematically evaluating its effects on a broad kinase panel, key drug-metabolizing enzymes, and the critical hERG cardiac ion channel, researchers can build a comprehensive safety and selectivity profile. Comparing these results against structurally and functionally diverse compounds will provide crucial context for hit-to-lead and lead optimization efforts, ultimately enabling more informed decisions in the drug development process.

References

Comparative Docking Analysis of 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine Derivatives as Potential Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative docking study of derivatives based on a 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine core structure, as a surrogate for the requested "5-Cyclopropyl-1,3,4-oxadiazol-2-amine" for which specific comparative docking data was not publicly available. The presented findings are based on published research and are intended for an audience of researchers, scientists, and drug development professionals.

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, known for its diverse pharmacological activities, including antibacterial properties. This guide presents a comparative molecular docking analysis of a series of N-acylated derivatives of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine against a bacterial target to elucidate their potential binding interactions and structure-activity relationships.

Quantitative Docking Data

The following table summarizes the binding energies of the parent compound, 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine (2), and its acylated derivatives (3a-e) against the crystal structure of a bacterial target protein (PDB ID: 5JZX). Lower binding energy values indicate a more favorable binding interaction.

Compound IDR Group (Acyl Moiety)Binding Energy (kcal/mol)
2 -H-6.9
3a -COCH₃-7.5
3b -COCH₂CH₃-7.8
3c -CO(CH₂)₂CH₃-8.2
3d -CO(CH₂)₃CH₃-8.5
3e -CO(CH₂)₄CH₃-7.9

Data sourced from a study on 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives.[1]

Experimental Protocols

The in silico molecular docking studies were performed to understand the binding mode of the synthesized compounds into the active site of the target protein.

Molecular Docking Methodology

The three-dimensional structure of the target protein was retrieved from the Protein Data Bank (PDB ID: 5JZX). The docking analysis was carried out using AutoDock tools.[1] The general workflow for this computational study is as follows:

  • Protein Preparation: The protein structure was prepared by removing water molecules and any existing ligands. Hydrogen atoms were added to the protein, and Kollman charges were assigned.

  • Ligand Preparation: The 3D structures of the 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives were sketched and optimized using Gaussian09 software.[1] Gasteiger charges were computed for the ligands.

  • Grid Generation: A grid box was defined to encompass the active site of the protein, providing a defined space for the ligand to dock.

  • Docking Simulation: The Lamarckian genetic algorithm was employed for the docking calculations to explore various conformations of the ligand within the protein's active site and to identify the most favorable binding pose.

  • Analysis of Results: The docking results were analyzed based on the binding energy values and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the amino acid residues of the protein. The pose with the lowest binding energy was considered the most stable.

Visualizations

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

Molecular Docking Workflow A Protein Structure Preparation (PDB Download, Water Removal, H-atom Addition) C Active Site Identification & Grid Box Generation A->C B Ligand Structure Preparation (2D to 3D Conversion, Energy Minimization) B->C D Molecular Docking Simulation (e.g., AutoDock) C->D E Analysis of Docking Results (Binding Energy, Interactions) D->E F Selection of Lead Compounds E->F Structure-Activity Relationship of Acyl Derivatives Core 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine Core Alkyl_Chain Acyl Side Chain (-COR) Core->Alkyl_Chain Acylation Binding_Affinity Binding Affinity (Lower Binding Energy) Alkyl_Chain->Binding_Affinity influences Optimal_Length Optimal Chain Length (-CO(CH2)3CH3) Binding_Affinity->Optimal_Length Chain_Length Increasing Alkyl Chain Length (from -CH3 to -(CH2)3CH3) Chain_Length->Binding_Affinity increases Optimal_Length->Binding_Affinity results in highest Longer_Chain Further Increase in Chain Length (-CO(CH2)4CH3) Decreased_Affinity Slight Decrease in Affinity Longer_Chain->Decreased_Affinity

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Pathways to a Key Heterocyclic Scaffold

This guide provides a comprehensive comparison of the primary synthetic routes for the production of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine, a valuable building block in medicinal chemistry. The following sections detail the experimental protocols, quantitative performance metrics, and logical workflows for the most prevalent synthetic strategies, enabling an informed selection of the optimal method based on efficiency, reagent availability, and scalability.

Comparative Analysis of Synthetic Routes

Two principal methods for the synthesis of this compound are benchmarked: the reaction of cyclopropanecarboxylic acid hydrazide with cyanogen bromide and the oxidative cyclization of cyclopropanecarboxaldehyde semicarbazone. The selection of a suitable synthetic route is contingent on factors such as desired yield, reaction time, and the availability of starting materials and reagents.

MetricRoute 1: Hydrazide Cyclization with Cyanogen BromideRoute 2: Oxidative Cyclization of Semicarbazone
Starting Materials Cyclopropanecarboxylic acid hydrazide, Cyanogen bromideCyclopropanecarboxaldehyde, Semicarbazide HCl
Key Reagents Base (e.g., NaHCO₃)Oxidizing Agent (e.g., Chloramine-T, Iodine, Ceric Ammonium Nitrate), Base (e.g., K₂CO₃, Sodium Acetate)
Typical Yield Good to Excellent (estimated 60-80% based on analogs)Moderate to Good (60% reported for analogous cyclohexyl derivative)
Reaction Time Several hours4.5 hours (for analogous cyclohexyl derivative)
Scalability Suitable for large-scale synthesisSuitable for large-scale synthesis
Safety Considerations Cyanogen bromide is toxic and requires careful handling.Oxidizing agents should be handled with care.

Experimental Protocols

Route 1: Reaction of Cyclopropanecarboxylic Acid Hydrazide with Cyanogen Bromide

This method involves the direct cyclization of a carboxylic acid hydrazide using cyanogen bromide. The general procedure is adapted from established protocols for the synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles.

Procedure:

  • A solution of cyclopropanecarboxylic acid hydrazide (1 equivalent) in a suitable solvent (e.g., methanol or water) is prepared.

  • An aqueous solution of sodium bicarbonate (2 equivalents) is added to the hydrazide solution.

  • An aqueous solution of cyanogen bromide (1.1 equivalents) is added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.

Route 2: Oxidative Cyclization of Cyclopropanecarboxaldehyde Semicarbazone

This two-step approach first involves the formation of a semicarbazone from cyclopropanecarboxaldehyde, which is then cyclized using an oxidizing agent. The following protocol is based on the synthesis of the analogous 5-cyclohexyl-1,3,4-oxadiazol-2-amine and can be adapted for the cyclopropyl derivative.[1]

Step 1: Formation of Cyclopropanecarboxaldehyde Semicarbazone

  • Semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) are dissolved in water.

  • The solution is cooled in an ice bath, and cyclopropanecarboxaldehyde (1 equivalent) in a minimal amount of a co-solvent like tetrahydrofuran (THF) is added.

  • The mixture is stirred for approximately 1.5 hours, allowing for the formation of the semicarbazone intermediate.

Step 2: Oxidative Cyclization

  • To the reaction mixture containing the semicarbazone, additional THF, potassium carbonate (2.5 equivalents), and an oxidizing agent such as Chloramine-T trihydrate (1.4 equivalents) are added.[1]

  • The mixture is stirred at room temperature for about 3 hours.

  • The reaction is then subjected to an aqueous workup, and the product is extracted and purified. A reported yield for the analogous 5-cyclohexyl derivative using this method is 60%.[1]

Alternative Oxidizing Agents for Semicarbazone Cyclization

Several oxidizing agents can be employed for the cyclization of semicarbazones to 2-amino-1,3,4-oxadiazoles. The choice of oxidant can influence reaction conditions and yields.

  • Iodine: Often used in the presence of a base like sodium hydroxide.[2]

  • Ceric Ammonium Nitrate: Can be used under solvent-free conditions by grinding the reactants at room temperature.[3]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): An efficient oxidizing agent for the cyclization of acylthiosemicarbazides, which are precursors to semicarbazides.[4]

Synthetic Pathway Visualizations

To further elucidate the synthetic workflows, the following diagrams have been generated using the DOT language.

Route_1_Hydrazide_Cyclization Cyclopropanecarboxylic acid hydrazide Cyclopropanecarboxylic acid hydrazide Reaction Mixture Reaction Mixture Cyclopropanecarboxylic acid hydrazide->Reaction Mixture 1. NaHCO₃, H₂O This compound This compound Reaction Mixture->this compound Stir, Filter, Dry Cyanogen bromide Cyanogen bromide Cyanogen bromide->Reaction Mixture 2. Add dropwise Route_2_Oxidative_Cyclization cluster_step1 Step 1: Semicarbazone Formation cluster_step2 Step 2: Oxidative Cyclization Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Intermediate Semicarbazone Intermediate Semicarbazone Cyclopropanecarboxaldehyde->Intermediate Semicarbazone Semicarbazide HCl, NaOAc, H₂O/THF, 1.5h This compound This compound Intermediate Semicarbazone->this compound Chloramine-T, K₂CO₃, THF, 3h

References

A Comparative Guide to the Synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine: A Traditional vs. Modern Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes for a Key Heterocyclic Moiety.

The 5-cyclopropyl-1,3,4-oxadiazol-2-amine scaffold is a valuable building block in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The efficient and sustainable synthesis of this key intermediate is therefore of significant interest. This guide provides a detailed comparison of a conventional synthetic method with a novel, greener alternative, supported by experimental data and detailed protocols.

Performance Comparison of Synthetic Routes

A summary of the key performance indicators for the conventional and a new, visible-light-mediated synthetic route for this compound is presented below. The data for the "New Synthetic Route" is based on protocols for analogous structures due to the novelty of the method.

ParameterConventional RouteNew Synthetic Route (Projected)
Starting Materials Cyclopropanecarboxylic acid, SemicarbazideN-Cyclopropylcarbonyl thiosemicarbazide
Key Reagents Phosphorus oxychloride (POCl₃)Photocatalyst (e.g., Eosin Y), Air (Oxygen)
Reaction Time 4-6 hours1-3 hours
Reaction Temperature Reflux (typically >100 °C)Room Temperature
Typical Yield 60-80%80-95%
Solvent Excess POCl₃ or high-boiling point organic solventsCommon organic solvents (e.g., DMSO, Acetonitrile)
Environmental Impact Use of corrosive and hazardous POCl₃, generation of phosphate wasteUse of a catalytic amount of a benign photocatalyst, air as the oxidant, milder conditions
Safety Concerns POCl₃ is highly toxic, corrosive, and reacts violently with water.Generally safer due to milder reaction conditions and less hazardous reagents.

Experimental Protocols

Conventional Synthetic Route: POCl₃-Mediated Cyclodehydration

This method involves the reaction of a carboxylic acid and semicarbazide in the presence of phosphorus oxychloride, which acts as both a dehydrating agent and a solvent.

Step 1: Synthesis of 1-(cyclopropanecarbonyl)semicarbazide

  • To a stirred solution of cyclopropanecarboxylic acid hydrazide (10 mmol) in a suitable solvent such as dichloromethane, add semicarbazide hydrochloride (10 mmol) and a base like triethylamine (12 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Filter the resulting solid, wash with water, and dry to obtain 1-(cyclopropanecarbonyl)semicarbazide.

Step 2: Cyclization to this compound

  • Carefully add 1-(cyclopropanecarbonyl)semicarbazide (10 mmol) to an excess of phosphorus oxychloride (POCl₃, 10 mL) at 0 °C.

  • Slowly heat the mixture to reflux (around 105-110 °C) and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield this compound.[1][2]

New Synthetic Route: Visible-Light Photoredox-Catalyzed Aerobic Cyclodesulfurization

This modern approach utilizes a photocatalyst and atmospheric oxygen for a more environmentally friendly synthesis from an N-acyl thiosemicarbazide precursor.[3][4]

Step 1: Synthesis of N-(cyclopropanecarbonyl)thiosemicarbazide

  • To a solution of cyclopropanecarboxylic acid hydrazide (10 mmol) in a solvent like ethanol, add an equimolar amount of ammonium thiocyanate.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture, and the resulting solid N-(cyclopropanecarbonyl)thiosemicarbazide can be isolated by filtration.

Step 2: Photocatalytic Cyclization to this compound

  • In a reaction vessel, dissolve N-(cyclopropanecarbonyl)thiosemicarbazide (1 mmol) and a catalytic amount of Eosin Y (1-2 mol%) in a solvent such as DMSO or acetonitrile.

  • Irradiate the mixture with a visible light source (e.g., a blue LED lamp) at room temperature, while stirring and open to the air.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, the reaction mixture can be diluted with water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound. Further purification can be done by recrystallization if necessary.

Visualizing the Workflows

The following diagrams illustrate the logical flow of the two synthetic routes.

G cluster_0 Conventional Synthetic Route A Cyclopropanecarboxylic Acid + Semicarbazide B 1-(Cyclopropanecarbonyl)semicarbazide A->B Formation of Semicarbazide Adduct C Cyclization with POCl3 B->C Dehydration E Workup and Purification C->E Crude Product D This compound E->D Purified Product

Caption: Workflow for the conventional synthesis of this compound.

G cluster_1 New Synthetic Route F Cyclopropanecarboxylic Acid Hydrazide + NH4SCN G N-(Cyclopropanecarbonyl)thiosemicarbazide F->G Thiosemicarbazide Formation I Photocatalytic Cyclodesulfurization G:s->I:n Reaction Setup H Visible Light, Eosin Y, Air K Workup and Purification I->K Crude Product J This compound K->J Purified Product

Caption: Workflow for the new, greener synthesis of this compound.

Conclusion

The validation of this new synthetic route for this compound presents a compelling case for its adoption over conventional methods. The visible-light-mediated approach not only offers potentially higher yields and shorter reaction times but also aligns with the principles of green chemistry by utilizing milder conditions and avoiding hazardous reagents. For researchers and professionals in drug development, this represents a more sustainable and efficient pathway to a crucial heterocyclic building block.

References

Comparative Guide to the Biological Activity of 5-Substituted-1,3,4-oxadiazol-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 5-substituted-1,3,4-oxadiazol-2-amine derivatives, with a focus on anticancer and antibacterial activities. Due to the limited publicly available data on the specific compound 5-Cyclopropyl-1,3,4-oxadiazol-2-amine , this guide utilizes data from structurally related analogs to provide a baseline for its potential biological profile and to aid in future research and drug development efforts. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for a wide range of biological activities.[1][2]

Comparison of Anticancer Activity

A variety of 5-substituted-1,3,4-oxadiazol-2-amine derivatives have been evaluated for their anticancer properties against numerous human cancer cell lines. The following table summarizes the in vitro anticancer activity of selected analogs, providing a comparative look at their efficacy. The data is presented as the mean growth percent (GP) from the NCI-60 cell line screen, where a lower GP value indicates higher activity.[3][4]

Table 1: In Vitro Anticancer Activity of Selected 5-Substituted-1,3,4-oxadiazol-2-amine Derivatives

Compound ID5-SubstituentN-Aryl SubstituentMean Growth Percent (GP)Most Sensitive Cell LinesReference
4s 4-Methoxyphenyl2,4-Dimethylphenyl62.61MDA-MB-435 (Melanoma), K-562 (Leukemia), T-47D (Breast), HCT-15 (Colon)[3]
4u 4-Hydroxyphenyl2,4-Dimethylphenyl78.46 (Mean GP not explicitly stated, but highly active)MDA-MB-435 (Melanoma, GP = 6.82), K-562 (Leukemia, GP = 24.80)[3][4]
4j 3,4-Dimethoxyphenyl4-Bromophenyl>97.03 (less active)HOP-92 (Lung), MOLT-4 (Leukemia), NCI-H522 (Lung), SNB-75 (CNS)[3]
20 4-ChlorophenylPyridin-2-ylmethyl96.37Not specified[5]
21 3,4-DimethoxyphenylPyridin-2-ylmethyl95.12Not specified[5]

Growth Percent (GP) is a measure of cell viability after treatment. A GP of 62.61 means the compound inhibited cell growth by 37.39% on average across all tested cell lines.

Comparison of Antibacterial Activity

The 1,3,4-oxadiazole nucleus is a common feature in compounds with antimicrobial properties.[6] The following table presents the antibacterial activity of representative 5-substituted-1,3,4-oxadiazole derivatives against various bacterial strains, with data presented as the Zone of Inhibition (in mm) or Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 2: In Vitro Antibacterial Activity of Selected 5-Substituted-1,3,4-oxadiazole Derivatives

Compound ID5-SubstituentBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
OXD3 Not SpecifiedPseudomonas aeruginosa (resistant)Significant InhibitionNot Specified
OXD4 Not SpecifiedPseudomonas aeruginosa (resistant)Significant InhibitionNot Specified
4a 4-FluorophenylStaphylococcus aureus-Significant Activity[7]
4b 4-ChlorophenylEscherichia coli-Significant Activity[7]
4d 4-IodophenylBacillus subtilis-Significant Activity[7]
4a-4f Various ArylMethicillin-resistant S. aureusSignificant ActivityNot Specified[8]
25a-l Various SubstitutedE. coli, P. aeruginosa, S. faecalis, S. aureus-126 - 1024[9]

Experimental Protocols

MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.[10]

General Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[10]

  • Compound Treatment: The cells are then treated with the test compounds at various concentrations (e.g., a single high dose of 10⁻⁵ M for initial screening) for a specified incubation period (e.g., 48 hours).[3][10]

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.[11]

  • Incubation: The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.[10]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution.[10]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength between 550 and 600 nm.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and from this, the Growth Percent (GP) or IC₅₀ (the concentration of a drug that inhibits cell growth by 50%) can be determined.

Agar Well Diffusion Method for Antibacterial Screening

This method is a standard preliminary test to evaluate the antibacterial activity of a compound.[13]

Principle: A standardized inoculum of a bacterium is uniformly spread on an agar plate. Wells are then created in the agar, and the test compound is introduced into these wells. If the compound has antibacterial activity, it will diffuse into the agar and inhibit the growth of the bacteria, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.

General Procedure:

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

  • Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is evenly inoculated with the bacterial suspension.

  • Well Preparation: Sterile wells (e.g., 8 mm in diameter) are punched into the agar.[13]

  • Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMF) is added to each well.[13]

  • Incubation: The plates are incubated at 37°C for 24 hours.[13]

  • Measurement: The diameter of the zone of inhibition is measured in millimeters. A larger diameter indicates greater antibacterial activity.

Visualizations

Below are diagrams illustrating a general workflow for screening the biological activity of chemical compounds and a simplified signaling pathway for apoptosis, which can be induced by anticancer agents.

G General Workflow for Biological Activity Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison Compound Test Compound (e.g., this compound) Stock Prepare Stock Solutions Compound->Stock Analogs Structural Analogs Analogs->Stock Anticancer Anticancer Screening (e.g., MTT Assay) Stock->Anticancer Treat Cancer Cell Lines Antibacterial Antibacterial Screening (e.g., Agar Diffusion) Stock->Antibacterial Apply to Bacterial Cultures Data Collect Absorbance/ Zone of Inhibition Data Anticancer->Data Antibacterial->Data Comparison Compare Activity of Analogs Data->Comparison Report Generate Report Comparison->Report

Caption: A general workflow for the screening of biological activity of chemical compounds.

G Simplified Apoptosis Signaling Pathway Drug Anticancer Drug (e.g., Oxadiazole Derivative) Mitochondria Mitochondria Drug->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of an apoptosis signaling pathway induced by an anticancer agent.

References

Safety Operating Guide

Safe Disposal of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine, a compound utilized in drug development and chemical research. Adherence to these procedures is essential for mitigating risks and ensuring compliance with regulatory standards.

Chemical and Safety Data

A summary of the known physical and chemical properties of this compound is provided below. The safety information indicates that this compound is toxic and requires careful handling.

PropertyValue
CAS Number 89179-60-2[1]
Molecular Formula C5H7N3O[1]
Molecular Weight 125.13 g/mol [1]
Appearance White to yellow solid[2][3]
Melting Point 214 - 216 °C[3]
GHS Pictogram
Signal Word Danger[4]
Hazard Classifications Acute Toxicity 3 (Oral)
Hazard Statements H301: Toxic if swallowed[4]
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects

Experimental Protocol: Proper Disposal of this compound

This protocol details the necessary steps for the safe management and disposal of waste containing this compound, including the pure compound, contaminated materials, and solutions.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]

  • Body Protection: A laboratory coat.[3]

Waste Segregation

Proper segregation of chemical waste is crucial to prevent hazardous reactions and ensure correct disposal.[5][6]

  • Solid Waste:

    • Collect unused, expired, or surplus this compound in its original container or a designated, compatible, and sealable hazardous waste container.[7]

    • Any grossly contaminated disposable items, such as weighing paper, gloves, or absorbent paper, should be collected in a separate, clearly labeled hazardous waste container.[7] These items cannot be disposed of in the regular trash.[7]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous liquid waste container.

    • Do not mix this waste with other incompatible waste streams.[5] Always check the safety data sheet for detailed information on chemical incompatibilities.[5]

  • Contaminated Sharps:

    • Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.

Container Management

All hazardous waste containers must be managed according to the following guidelines:

  • Compatibility: Ensure that waste containers are made of materials compatible with the chemical waste.[6] The original container is often the best choice for storing waste.[6][7]

  • Condition: Containers must be in good condition, free from leaks or external residue.[8]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., "Toxic").[5][7]

  • Closure: Keep waste containers securely closed except when adding waste.[6]

Disposal Procedure
  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[9] Sweep up the absorbed material and place it into the designated solid hazardous waste container.[3][9] All materials used for cleaning the spill should also be disposed of as hazardous waste.[8]

  • Decontamination: Decontaminate any surfaces or non-disposable equipment that has come into contact with the chemical. The cleaning materials and rinsate used for decontamination must be collected and disposed of as hazardous waste.[9]

  • Empty Containers: An empty container that held this compound must be managed as hazardous waste. Given its acute toxicity, it is recommended to triple rinse the container with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous liquid waste.[8] After triple rinsing, deface the original label and dispose of the container as regular trash, or follow your institution's specific guidelines.[8]

  • Final Disposal: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9] Do not dispose of this compound down the drain or in the regular trash.[9] Hazardous waste management is regulated by federal and state laws, such as the Resource Conservation and Recovery Act (RCRA).[10][11]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Workflow for Disposal of this compound start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Unused chemical, contaminated items) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) segregate->liquid_waste Liquid sharps_waste Contaminated Sharps segregate->sharps_waste Sharps solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Container sharps_waste->sharps_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Cyclopropyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for handling 5-Cyclopropyl-1,3,4-oxadiazol-2-amine (CAS RN: 89179-60-2). Adherence to these procedures is critical to ensure personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Classification

This compound is a solid substance that presents several health hazards.[1] It is classified as acutely toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2]

Hazard ClassificationGHS CodeSignal WordPictogram
Acute Toxicity, Oral (Category 3)H301DangerGHS06 (Toxic)
Skin Irritation (Category 2)H315WarningGHS07 (Irritant)
Eye Irritation (Category 2A)H319WarningGHS07 (Irritant)
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335WarningGHS07 (Irritant)

Data sourced from multiple chemical suppliers.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact which can cause irritation. Gloves should be inspected before use and changed regularly.
Body Protection A laboratory coat worn over personal clothing.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator for particulates may be necessary.Minimizes the risk of inhaling the substance, which can cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_post Post-Handling A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh and Handle the Solid Compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G H Dispose of Waste via Approved Channels G->H I Doff and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.

    • Ensure all necessary PPE is available and in good condition. Don the required PPE as specified in the table above.

  • Handling:

    • All handling of the solid compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

    • When weighing or transferring the powder, take care to avoid generating dust.

    • Proceed with the experimental protocol, being mindful of potential contact with skin and eyes.

  • Cleanup:

    • Following the procedure, decontaminate all work surfaces with an appropriate cleaning agent.

    • All materials that have come into contact with the compound, including contaminated PPE, should be considered hazardous waste.

  • Post-Handling:

    • Carefully remove and dispose of PPE in the designated waste containers.

    • Wash hands and any exposed skin thoroughly with soap and water.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops.[3]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Storage and Disposal Plan

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

  • The recommended storage temperature is between 2-8°C, and it should be protected from light.[4]

Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect unused compounds and contaminated materials (e.g., weighing paper, gloves, wipes) in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams.[5]

  • All waste must be disposed of through an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[3][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclopropyl-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-Cyclopropyl-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.